molecular formula C7H13NO2 B1322235 4-(Hydroxymethyl)piperidine-1-carbaldehyde CAS No. 835633-50-6

4-(Hydroxymethyl)piperidine-1-carbaldehyde

Cat. No.: B1322235
CAS No.: 835633-50-6
M. Wt: 143.18 g/mol
InChI Key: YODDVECJLGSPDW-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)piperidine-1-carbaldehyde is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(hydroxymethyl)piperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-7-1-3-8(6-10)4-2-7/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDVECJLGSPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624842
Record name 4-(Hydroxymethyl)piperidine-1-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835633-50-6
Record name 4-(Hydroxymethyl)-1-piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835633-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)piperidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the basic properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in many pharmaceuticals, and understanding its physicochemical properties, such as basicity, is crucial for predicting its behavior in biological systems.

Basicity and pKa Analysis

The basicity of an amine is quantified by the pKa of its conjugate acid. For this compound, the nitrogen atom of the piperidine ring is directly attached to a formyl group (-CHO). This structural feature has a profound impact on the compound's basicity.

Contrary to the parent piperidine, which is a moderately strong base with a pKa of its conjugate acid around 11.12[1], this compound is expected to be a very weak base, essentially neutral under typical physiological conditions. This is due to the strong electron-withdrawing nature of the adjacent carbonyl group in the carbaldehyde moiety. The lone pair of electrons on the nitrogen atom is delocalized through resonance into the carbonyl group, making it significantly less available for protonation.

The following diagram illustrates the resonance effect responsible for the diminished basicity of N-formylpiperidines.

Caption: Resonance delocalization in the N-formylpiperidine system.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that some of this data is computed and for a stereoisomer, which should be considered when using these values.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₃NO₂PubChem
Molecular Weight 143.18 g/mol PubChem[3]
CAS Number 835633-50-6BLD Pharm[4]

Table 2: Computed Properties for (2S)-2-(hydroxymethyl)piperidine-1-carbaldehyde (Stereoisomer)

PropertyValueSource
XLogP3-AA 0PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 1PubChem[3]
Exact Mass 143.094628657 DaPubChem[3]
Topological Polar Surface Area 40.5 ŲPubChem[3]

Table 3: pKa Comparison

CompoundpKa of Conjugate AcidBasicitySource
Piperidine~11.12Moderately BasicChemicalBook[1]
1-Piperidinecarboxaldehyde (Predicted)-0.01Non-basicFooDB[2]
This compoundExpected to be very lowNon-basicInferred

Experimental Protocol for pKa Determination

For compounds with very low basicity, potentiometric titration is a suitable method for pKa determination. The following is a general protocol that can be adapted for this compound.

Objective:

To determine the pKa of this compound using potentiometric titration.

Materials:
  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • High-purity water (deionized or distilled)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

  • Nitrogen gas source

Procedure:
  • Preparation of the Sample Solution:

    • Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1 mM) in water. If solubility is an issue, a co-solvent such as methanol or dioxane may be used, but the results will be for that specific solvent system.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M)[5][6].

  • Titration Setup:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10)[5][6].

    • Place the sample solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution.

    • Gently purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak bases[6].

  • Titration Process:

    • Since the compound is expected to be a very weak base, the titration will involve adding a strong acid (0.1 M HCl) as the titrant.

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until a significant change in pH is observed, passing the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

    • Alternatively, calculate the first and second derivatives of the titration curve to more accurately determine the equivalence point.

The following diagram illustrates the general workflow for this experimental protocol.

G Workflow for pKa Determination by Potentiometric Titration prep Prepare Sample Solution (with constant ionic strength) setup Calibrate pH Meter and Set Up Titration Apparatus prep->setup purge Purge with Nitrogen setup->purge titrate Titrate with Standard Acid purge->titrate record Record pH and Volume titrate->record Incremental additions record->titrate plot Plot Titration Curve record->plot analyze Analyze Data to Determine pKa plot->analyze

Caption: A simplified workflow for pKa determination.

Implications for Drug Development

The non-basic nature of this compound has significant implications for its potential use in drug development.

  • Solubility and Absorption: Since the molecule will not be significantly protonated at physiological pH, its solubility will be less pH-dependent compared to basic amines. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Interactions: The lack of a positive charge at physiological pH will influence how the molecule interacts with biological targets. It is less likely to form strong ionic bonds with acidic residues in protein binding pockets.

  • Reduced Off-Target Effects: Basicity is often associated with off-target effects, such as binding to hERG channels. The neutral nature of this compound may reduce such liabilities.

References

An In-depth Technical Guide to 4-(Hydroxymethyl)piperidine-1-carbaldehyde: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4-(Hydroxymethyl)piperidine-1-carbaldehyde, a crucial building block in the development of novel therapeutics. The strategic incorporation of the piperidine scaffold is a well-established approach in medicinal chemistry to enhance the pharmacological properties of drug candidates. This document serves as a detailed resource for researchers utilizing this versatile intermediate.

Chemical Structure and Properties

This compound is a disubstituted piperidine derivative featuring a hydroxymethyl group at the C4 position and a formyl group attached to the piperidine nitrogen.

Chemical Structure:

Chemical Structure of this compound

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
IUPAC Name This compound
CAS Number 835633-50-6
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol [1]
Physical Form Colorless or white to yellow powder, crystals, or liquid
SMILES O=CN1CCC(CO)CC1
Storage Conditions Inert atmosphere, 2-8°C
1H NMR Data available, refer to spectral databases for detailed spectra.[2][3]
13C NMR Data available, refer to spectral databases for detailed spectra.[4][5]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor, ethyl 4-piperidinecarboxylate. The process involves the reduction of the ester to the corresponding alcohol, followed by the formylation of the piperidine nitrogen.

Step 1: Synthesis of the Precursor, 4-Piperidinemethanol

Reaction: Reduction of Ethyl 4-piperidinecarboxylate to 4-Piperidinemethanol

Materials:

  • Ethyl 4-piperidinecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 15% aqueous solution

  • Water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Suspend lithium aluminum hydride in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere and cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of ethyl 4-piperidinecarboxylate dissolved in anhydrous tetrahydrofuran to the LiAlH₄ suspension while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

  • Continue stirring the resulting mixture for 30 minutes at room temperature.

  • Filter the precipitate and wash it with tetrahydrofuran.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to yield 4-piperidinemethanol as the crude product. This is often used in the next step without further purification.

Step 2: Formylation of 4-Piperidinemethanol

Reaction: N-Formylation of 4-Piperidinemethanol to this compound

Materials:

  • 4-Piperidinemethanol

  • Ethyl formate or Formic acid (as a formylating agent)[6][7]

  • Suitable solvent (e.g., Tetrahydrofuran, or solvent-free conditions)[7]

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath (if required)

  • Extraction and purification apparatus (e.g., separatory funnel, chromatography column)

Procedure (General): A common and efficient method for the N-formylation of amines involves the use of ethyl formate or formic acid, often without the need for a catalyst.[7]

  • Dissolve 4-piperidinemethanol in a suitable solvent or use neat conditions in a round-bottom flask.

  • Add the formylating agent (ethyl formate or formic acid) to the reaction mixture. The molar ratio of the reactants may need to be optimized.[7]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for a period sufficient to ensure complete conversion (monitoring by TLC is recommended).[7]

  • Upon completion, the work-up procedure will depend on the formylating agent and solvent used.

    • If ethyl formate is used, the excess reagent and ethanol byproduct can often be removed by evaporation under reduced pressure.

    • If formic acid is used, a neutralization step with a mild base may be necessary, followed by extraction with an organic solvent.

  • The crude product can then be purified by standard techniques such as column chromatography to yield pure this compound.

Applications in Drug Development and Synthesis

Piperidine derivatives are integral components of numerous pharmaceuticals due to their ability to confer desirable pharmacokinetic and pharmacodynamic properties.[8] The 4-(hydroxymethyl)piperidine moiety, in particular, serves as a versatile scaffold in the synthesis of complex bioactive molecules.[9] this compound acts as a key pharmaceutical intermediate, providing a reactive handle for further molecular elaboration in multi-step syntheses.[10][]

Role as a Synthetic Intermediate

The formyl group on the piperidine nitrogen can be utilized in various chemical transformations, including reductive amination to introduce larger substituents, or it can be a part of a more complex heterocyclic ring system. The hydroxymethyl group at the 4-position offers another site for modification, such as esterification, etherification, or oxidation to a carboxylic acid, further expanding its synthetic utility.

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a potential drug candidate.

G Generalized Synthetic Workflow cluster_0 Synthesis of Intermediate cluster_1 Drug Candidate Synthesis Start 4-Piperidinemethanol Intermediate This compound Start->Intermediate Formylation Step1 Modification of Formyl Group (e.g., Reductive Amination) Intermediate->Step1 Step2 Modification of Hydroxymethyl Group (e.g., Esterification) Step1->Step2 Final_Product Drug Candidate Step2->Final_Product

Caption: Synthetic utility of the target molecule.

Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of piperidine-containing compounds is known to interact with a wide range of biological targets. The incorporation of the piperidine motif is a common strategy in the design of agents targeting the central nervous system, as well as in the development of anticancer and antimicrobial agents.[8]

For instance, functionalized piperidines are core components of molecules designed to inhibit specific enzymes or block receptors in various signaling cascades. The logical flow for the discovery of a bioactive molecule incorporating this piperidine intermediate can be visualized as follows:

G Drug Discovery Logic Flow Target_ID Target Identification (e.g., Enzyme, Receptor) Lead_Gen Lead Generation (High-Throughput Screening) Target_ID->Lead_Gen Scaffold_Hop Scaffold Hopping/ Fragment-Based Design Lead_Gen->Scaffold_Hop Piperidine_Intro Introduction of Piperidine Scaffold (using this compound) Scaffold_Hop->Piperidine_Intro SAR_Opt Structure-Activity Relationship (SAR) Optimization Piperidine_Intro->SAR_Opt Candidate_Selection Drug Candidate Selection SAR_Opt->Candidate_Selection

Caption: Role in drug discovery process.

This in-depth guide provides a foundational understanding of this compound for its effective application in research and development. The provided experimental protocols and conceptual workflows are intended to facilitate the work of scientists in the pharmaceutical and related industries.

References

An In-depth Technical Guide to 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)piperidine-1-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides exemplary experimental protocols for its synthesis and analysis, and outlines a potential workflow for the investigation of its biological activities.

Core Chemical Data

This compound is a piperidine derivative featuring both a hydroxymethyl and a formyl group. These functional groups offer reactive sites for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

PropertyValue
Molecular Weight 143.18 g/mol [1]
Molecular Formula C₇H₁₃NO₂[1]
CAS Number 835633-50-6[1]
SMILES O=CN1CCC(CO)CC1
Appearance White to off-white solid
Solubility Soluble in methanol and chloroform

Experimental Protocols

The following sections detail generalized procedures for the synthesis and analysis of this compound, based on established methods for similar compounds.

Synthesis Protocol: Formylation of 4-(Hydroxymethyl)piperidine

This protocol describes a common method for the N-formylation of a secondary amine using formic acid.

Materials:

  • 4-(Hydroxymethyl)piperidine

  • Formic acid (≥95%)

  • Toluene

  • Sodium bicarbonate (Saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-(hydroxymethyl)piperidine (1 equivalent) and toluene.

  • Add formic acid (1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel if necessary.

Analytical Protocol: Purity and Identity Confirmation

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the synthesized compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

  • Helium (carrier gas)

Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Conditions (Exemplary):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas Flow Rate: 1 mL/min (constant flow)

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Data Analysis:

  • The retention time of the major peak in the total ion chromatogram (TIC) will be characteristic of the compound.

  • The mass spectrum of the peak should be analyzed to confirm the molecular weight and fragmentation pattern consistent with the structure of this compound. The molecular ion peak [M]+ should be observed at m/z 143.

Logical Workflow for Biological Evaluation

For drug development professionals, the synthesized compound would typically undergo a series of biological screenings to identify any potential therapeutic applications. The following diagram illustrates a generalized workflow for this process.

Biological_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Purification B High-Throughput Screening (HTS) (e.g., cell-based assays, enzyme assays) A->B C Hit Identification (Compounds showing desired activity) B->C D Dose-Response Studies (IC50/EC50 determination) C->D E Secondary Assays (e.g., selectivity, mechanism of action) D->E F Initial ADME/Tox Profiling (e.g., cytotoxicity, solubility) E->F G Lead Compound Selection F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Efficacy Studies (Animal Models) H->I J Advanced ADME/Tox (Pharmacokinetics, safety pharmacology) I->J K Candidate Drug Nomination J->K

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

References

An In-Depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)piperidine-1-carbaldehyde from 4-(Hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(hydroxymethyl)piperidine-1-carbaldehyde, a key building block in medicinal chemistry and drug development, from its precursor 4-(hydroxymethyl)piperidine. This document details the underlying chemical principles, experimental methodologies, and analytical data to support the efficient and reliable synthesis of this important compound.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The presence of both a formyl group and a primary alcohol within a piperidine scaffold allows for diverse chemical modifications, making it a versatile synthon for the construction of complex molecular architectures. This guide focuses on a direct and efficient method for its preparation from commercially available 4-(hydroxymethyl)piperidine.

Synthetic Pathway Overview

The core transformation involves the N-formylation of the secondary amine in 4-(hydroxymethyl)piperidine. This reaction introduces a formyl group (-CHO) onto the nitrogen atom of the piperidine ring. A variety of formylating agents can be employed for this purpose, with ethyl formate being a particularly attractive option due to its low cost, reduced toxicity, and the formation of a volatile byproduct (ethanol), which simplifies product purification.

The general reaction is depicted below:

Synthesis_Overview 4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine Product This compound 4-(Hydroxymethyl)piperidine->Product N-Formylation Ethyl_Formate Ethyl Formate Ethyl_Formate->Product Byproduct Ethanol

Caption: General overview of the N-formylation of 4-(hydroxymethyl)piperidine.

Experimental Protocols

General Procedure for N-formylation using Ethyl Formate

This protocol is based on the established methodology for the formylation of secondary amines under solvent-free conditions.[1][2][3]

Materials:

  • 4-(Hydroxymethyl)piperidine

  • Ethyl formate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (optional, but recommended)

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(hydroxymethyl)piperidine (1.0 equivalent).

  • Add an excess of ethyl formate (typically 3.0 to 5.0 equivalents).

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess ethyl formate and the ethanol byproduct under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can be used directly for many applications or further purified by column chromatography on silica gel if higher purity is required.

Work-up and Purification:

For applications requiring high purity, the crude product can be purified as follows:

  • Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the solution onto a silica gel column packed with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the desired product, as identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless or pale yellow oil.

Data Presentation

Due to the lack of specific literature data for this exact reaction, the following table presents expected outcomes based on the general protocol for N-formylation of secondary amines with ethyl formate.[1][2][3]

ParameterExpected ValueNotes
Reaction Time 2 - 4 hoursReaction progress should be monitored by an appropriate analytical technique (TLC, GC-MS).
Reaction Temperature 60 °CThis temperature is reported to be effective for the N-formylation of piperidine.[1][2][3]
Yield High (typically >90%)Based on yields reported for the formylation of similar cyclic secondary amines under these conditions.[3]
Purity (crude) Generally highThe primary byproduct, ethanol, and excess ethyl formate are volatile and easily removed.
Purification Method Column Chromatography (Silica Gel)For applications requiring very high purity.
Physical State Colorless to pale yellow oilAs is common for many N-formylated piperidine derivatives.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification (Optional) Start Mix 4-(Hydroxymethyl)piperidine and Ethyl Formate Heat Heat to 60°C with Stirring Start->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Evaporate Evaporate Volatiles Cool->Evaporate Crude_Product Crude Product Evaporate->Crude_Product Dissolve Dissolve Crude in Solvent Crude_Product->Dissolve Column Silica Gel Column Chromatography Dissolve->Column Collect Collect Pure Fractions Column->Collect Evaporate_Pure Evaporate Solvent Collect->Evaporate_Pure Pure_Product Pure Product Evaporate_Pure->Pure_Product

Caption: Workflow for the synthesis and purification of the target compound.

Logical Relationship of Reagents and Products

This diagram outlines the logical flow from starting materials to the final product and byproduct.

Logical_Relationship Reactants Starting Material 4-(Hydroxymethyl)piperidine Reagent Ethyl Formate Reaction N-Formylation (60°C, Solvent-free) Reactants:f0->Reaction Reactants:f1->Reaction Products Main Product This compound Byproduct Ethanol Reaction->Products:f0 Reaction->Products:f1

Caption: Logical flow from reactants to products in the synthesis.

Conclusion

The synthesis of this compound from 4-(hydroxymethyl)piperidine via N-formylation with ethyl formate presents a straightforward, efficient, and scalable route to this valuable synthetic intermediate. The catalyst- and solvent-free conditions contribute to a greener and more economical process. This guide provides the necessary theoretical and practical framework for researchers and professionals to successfully implement this synthesis in a laboratory setting. Further optimization of reaction conditions for this specific substrate may lead to even higher yields and purity.

References

A Comprehensive Technical Guide to 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(hydroxymethyl)piperidine-1-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document outlines its chemical properties, a detailed synthetic protocol, and its role as a versatile building block in the synthesis of pharmacologically active molecules.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its derivatives exhibit a wide range of biological activities, including but not limited to, antimicrobial, analgesic, and neuroprotective effects. This compound, with its IUPAC name 4-(hydroxymethyl)-1-piperidinecarbaldehyde , is a key intermediate that incorporates both a reactive aldehyde and a modifiable hydroxyl group, making it a valuable precursor for the synthesis of diverse compound libraries for drug discovery.

Physicochemical and Spectroscopic Data

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name4-(hydroxymethyl)-1-piperidinecarbaldehyde-
Molecular FormulaC₇H₁₃NO₂-
Molecular Weight143.18 g/mol [1]
CAS Number835633-50-6[2]

Table 2: Physicochemical Properties of Key Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateC₁₁H₂₁NO₃215.29123855-51-6N-Boc protected intermediate, stable for storage and functionalization of the hydroxyl group.[3]
benzyl 4-(hydroxymethyl)piperidine-1-carboxylateC₁₄H₁₉NO₃249.31122860-33-7N-Cbz protected intermediate, offers alternative deprotection strategies.[4]
methyl 4-(hydroxymethyl)piperidine-1-carboxylateC₈H₁₅NO₃173.21451230-42-9N-Methoxycarbonyl protected intermediate.[5]

Table 3: Spectroscopic Data for a Structurally Related Compound: 4-(Hydroxymethyl)piperidine-1-carbodithioic Acid

Note: This data is for the carbodithioic acid analogue and serves as a reference for expected spectral regions.

Spectroscopic TechniqueCharacteristic Peaks/ShiftsReference
IR (cm⁻¹)ν(C=S), ν(C-N), ν(Sn-S), ν(Sn-C)[6]
¹H NMR (ppm)Protons of the piperidine ring and hydroxymethyl group.[6]
¹³C NMR (ppm)Carbons of the piperidine ring and hydroxymethyl group.[6]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the N-formylation of 4-(hydroxymethyl)piperidine. A common precursor for this reaction is the more stable, commercially available N-Boc-4-(hydroxymethyl)piperidine, which requires a deprotection step prior to formylation.

Step 1: Deprotection of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 equivalents) or hydrochloric acid (4M in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting salt of 4-(hydroxymethyl)piperidine can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent, or used directly in the next step.

Step 2: N-Formylation of 4-(hydroxymethyl)piperidine

  • To a solution of 4-(hydroxymethyl)piperidine (1 equivalent) and a base such as triethylamine (1.5 equivalents) in a solvent like DCM at 0 °C, slowly add a formylating agent. A common and effective formylating agent is ethyl formate or a mixed anhydride generated in situ from formic acid.

  • For in situ generation of the mixed anhydride, react formic acid with acetic anhydride at a low temperature (0-50 °C) before adding it to the piperidine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Role in Drug Development and Medicinal Chemistry

This compound is a versatile building block in drug discovery due to its two reactive functional groups. The aldehyde can undergo various transformations such as reductive amination, Wittig reactions, and condensations to introduce diverse substituents. The hydroxyl group can be derivatized to form ethers, esters, or can be oxidized to a carboxylic acid, further expanding the chemical space for structure-activity relationship (SAR) studies.

Piperidine derivatives synthesized from this intermediate have shown potential as:

  • Antimicrobial agents

  • Analgesics

  • NMDA receptor antagonists

  • Acetylcholinesterase inhibitors

The following diagram illustrates a typical workflow for the utilization of an N-protected 4-(hydroxymethyl)piperidine intermediate in the synthesis of a potential drug candidate.

G A N-Boc-4-(hydroxymethyl)piperidine B Functionalization of Hydroxyl Group (e.g., Mitsunobu reaction) A->B C N-Boc Protected Intermediate B->C D Boc Deprotection (e.g., TFA/DCM) C->D E Free Piperidine Intermediate D->E F Derivatization of Amine (e.g., Reductive Amination) E->F G Final Drug Candidate F->G

Caption: Synthetic workflow for a drug candidate from an N-Boc protected precursor.

The development of a new drug based on the piperidine scaffold follows a multi-stage process, from initial design and synthesis to extensive biological evaluation.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase A Scaffold Selection (e.g., 4-(hydroxymethyl)piperidine) B Chemical Synthesis of Derivatives A->B C In vitro Screening (Target Binding, Enzyme Inhibition) B->C D Lead Optimization (SAR) C->D E In vivo Animal Models (Efficacy and Toxicity) D->E F ADMET Studies E->F G Clinical Trials F->G

Caption: General pipeline for the development of piperidine-based therapeutics.

Conclusion

This compound is a valuable and versatile intermediate in synthetic and medicinal chemistry. Its dual functionality allows for the creation of a wide range of derivatives, making it an important tool for researchers and professionals in the field of drug development. The synthetic protocols and data presented in this guide provide a solid foundation for the utilization of this compound in the quest for novel and effective therapeutics.

References

A Comprehensive Technical Guide to the Safety and Handling of 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of safety and handling precautions for 4-(Hydroxymethyl)piperidine-1-carbaldehyde. The information is compiled from safety data sheets of structurally similar compounds and should be used as a precautionary guide. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product being used and to conduct a thorough risk assessment before handling this chemical.

Hazard Identification and Classification

GHS Hazard Classification (Based on Analogous Compounds)

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/IrritationCategory 1H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled

Signal Word:Danger [1][2]

Precautionary Statements Summary

A comprehensive list of precautionary statements is provided in the table below, compiled from data for related piperidine compounds.

TypeCodeStatement
Prevention P260Do not breathe dust/fume/gas/mist/vapours/spray.[1][2]
P264Wash skin thoroughly after handling.[1][2][3]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[3][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4]
Response P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P310Immediately call a POISON CENTER or doctor/physician.[1]
P363Wash contaminated clothing before reuse.[1][2]
Storage P405Store locked up.[1][2]
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]

Experimental Protocols: First Aid Measures

The following first aid protocols are based on established procedures for handling corrosive and toxic piperidine derivatives.[1][2][4][5]

General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.

Experimental Protocol for Emergency Response:

  • In case of Eye Contact:

    • Immediately flush eyes with plenty of lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open.[1]

    • Remove contact lenses if present and easy to do. Continue rinsing.[1][2]

    • Seek immediate medical attention from an ophthalmologist.

  • In case of Skin Contact:

    • Immediately remove all contaminated clothing and footwear.[4]

    • Drench the affected skin with running water for at least 10-15 minutes.[4]

    • Wash off with soap and plenty of water.[5]

    • Seek immediate medical attention.[1]

  • If Inhaled:

    • Move the victim to fresh air.[2]

    • If breathing is difficult, administer oxygen.[1][2]

    • If the victim is not breathing, perform artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][2]

    • Seek immediate medical attention.[1]

  • If Swallowed:

    • Rinse mouth thoroughly with water.[2][5]

    • Do NOT induce vomiting.[1][2]

    • Never give anything by mouth to an unconscious person.[2][5]

    • Call a physician or poison control center immediately.[1]

Handling and Storage

Safe Handling Procedures:

  • Handle in a well-ventilated area or under a chemical fume hood.[6]

  • Avoid breathing vapors, mist, or gas.[1][5]

  • Avoid contact with skin, eyes, and clothing.[1][5][6]

  • Wear appropriate personal protective equipment (PPE).[1][4]

  • Wash hands thoroughly after handling and before breaks.[1][5]

  • Keep away from heat, sparks, and open flames.[7]

  • Ground and bond containers when transferring material.[3]

Storage Conditions:

  • Store in a tightly closed original container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Store in a locked up area.[1][2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific tasks being performed. The following are general recommendations based on the hazards of similar compounds.

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or chemical safety goggles and a face shield.[5]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[8] Flame retardant antistatic protective clothing, including boots, to prevent skin contact.[3]
Respiratory Protection If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator. A self-contained breathing apparatus (SCBA) must be available for emergencies.[1][4]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Emergency Workflow for Spill Management

Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment Containment & Cleanup Evacuate Evacuate Area & Alert Personnel Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Increase Ventilation Ignition->Ventilate Contain Contain Spill (Sand, Earth) Ventilate->Contain Wear Full PPE Collect Collect Recoverable Product Contain->Collect Absorb Absorb Residue Collect->Absorb Clean Clean Area Absorb->Clean Dispose Dispose of Waste in Labeled Containers Clean->Dispose

Caption: Workflow for handling a chemical spill.

Experimental Protocol for Spill Cleanup:

  • Personal Precautions: Evacuate personnel from the spill area.[5] Ensure adequate ventilation and remove all sources of ignition.[1] Do not approach from downwind.[4] Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, clothing, and eye/face protection.[5]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or the ground water system.[1]

  • Methods for Cleaning Up:

    • For small spills, absorb with an inert material such as sand, earth, or vermiculite.[1]

    • Collect the absorbed material and recoverable product into labeled, suitable, and closed containers for disposal.[1][5]

    • Clean the affected area thoroughly.

    • For large spills, dike the area to contain the spill. Advise local authorities if significant spillages cannot be contained.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Water spray can be used to cool fire-exposed containers.[1]

  • Specific Hazards: In a fire, toxic fumes may be released, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[1]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Stability and Reactivity

  • Reactivity: Vapors may form explosive mixtures with air.[3]

  • Chemical Stability: The product is stable under normal temperatures and pressures.[1]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, high temperatures, and moisture.[1]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[1][4]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic vapors including nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Hydroxymethyl)piperidine-1-carbaldehyde. Due to the absence of a publicly available, fully characterized spectrum, this document presents a theoretical ¹H NMR dataset based on established principles of chemical shifts, spin-spin coupling, and signal multiplicity for analogous molecular structures. This information is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The piperidine ring exists predominantly in a chair conformation, leading to axial and equatorial protons with different chemical shifts. The presence of the N-formyl group introduces rotational isomers (rotamers), which can lead to signal broadening or the appearance of distinct sets of signals for the piperidine ring protons.

graph chemical_structure {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C2 [label="CH₂", pos="-1.2,0.8!", fontcolor="#202124"]; C3 [label="CH₂", pos="-1.5,-0.5!", fontcolor="#202124"]; C4 [label="CH", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="CH₂", pos="1.5,-0.5!", fontcolor="#202124"]; C6 [label="CH₂", pos="1.2,0.8!", fontcolor="#202124"]; C_formyl [label="C", pos="0,1.8!", fontcolor="#202124"]; H_formyl [label="H", pos="-0.8,2.2!", fontcolor="#202124"]; O_formyl [label="O", pos="0.8,2.2!", fontcolor="#202124"]; C_hydroxymethyl [label="CH₂", pos="0,-2.5!", fontcolor="#202124"]; O_hydroxyl [label="OH", pos="1.2,-2.8!", fontcolor="#202124"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C_formyl; C_formyl -- H_formyl; C_formyl -- O_formyl [label="="]; C4 -- C_hydroxymethyl; C_hydroxymethyl -- O_hydroxyl; }

Caption: Generalized workflow for ¹H NMR spectroscopy.

Technical Guide: Physicochemical Properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde (CAS No. 835633-50-6). Due to the limited availability of specific experimental data for this compound in public literature, this document also presents data for structurally related compounds to offer a comparative context. Furthermore, standardized experimental protocols for determining key physicochemical properties are detailed to aid researchers in their own characterization efforts. This guide is intended to be a valuable resource for professionals in research, discovery, and drug development by consolidating available information and providing practical methodologies.

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 4-position and a formyl group at the nitrogen atom. This unique combination of functional groups—a primary alcohol and an aldehyde attached to a tertiary amine—makes it an interesting building block in medicinal chemistry and organic synthesis. The piperidine moiety is a common scaffold in many pharmaceuticals, and the presence of reactive and hydrogen-bonding groups suggests potential for various chemical transformations and biological interactions.

This document collates available data on the physical properties of the target compound and its analogues, outlines general experimental procedures for property determination, and provides a proposed synthetic pathway.

Physicochemical Properties

Detailed experimental data for this compound is not widely available. The following table summarizes the known information for the target compound.

Table 1: Physical Properties of this compound
PropertyValueReference
IUPAC Name This compound[1][2][3]
CAS Number 835633-50-6[1][2][3][4]
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.19 g/mol [1][2][3]
Physical Form Colorless or white to yellow powder or crystals or liquid[1][3]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
pKa Data not available
Storage Temperature Refrigerator, Inert atmosphere, 2-8°C[1][3]
Comparative Data of Related Compounds

To provide a predictive context for the properties of this compound, the following table presents data for structurally similar compounds.

Table 2: Physical Properties of Structurally Related Piperidine Derivatives
CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Piperidinemethanol 115.1755-59118-120 (at 10 mmHg)
N-Formylpiperidine 113.16Not applicable222[5]
1-Benzylpiperidine-4-carbaldehyde 203.28145-149315.4 (at 760 mmHg)

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physical properties. These are general protocols applicable to organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[6][7]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes (sealed at one end), thermometer, heating oil (for Thiele tube), mortar and pestle.

  • Procedure:

    • Finely powder a small amount of the crystalline sample using a mortar and pestle.[6]

    • Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[7][8]

    • Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer using a rubber band or thread if using a Thiele tube.[6][7]

    • If using a Thiele tube, immerse the setup in an oil bath, ensuring the sample is level with the thermometer bulb.[6]

    • Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6]

    • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). This range is the melting point.[8]

    • For accuracy, a preliminary rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.

Boiling Point Determination (Capillary Method)

For liquid samples, the boiling point can be determined using a micro method with a Thiele tube or a similar heating block.[9][10][11]

  • Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, Thiele tube or heating block, heating source (e.g., Bunsen burner or hot plate).

  • Procedure:

    • Place a few milliliters of the liquid sample into a small test tube.[11]

    • Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.[9]

    • Attach the test tube to a thermometer and place the assembly in a Thiele tube or heating block.[10]

    • Heat the apparatus gently.[10] As the liquid heats, air trapped in the capillary will bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[9]

    • Note the temperature at this point; this is the boiling point of the liquid.[9]

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for structure elucidation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial to avoid interfering signals from the solvent itself.[12]

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.[12]

    • The instrument subjects the sample to a strong magnetic field and pulses of radiofrequency energy.[12]

    • The resulting free induction decay (FID) is recorded and then Fourier transformed to produce the NMR spectrum.

  • Data Interpretation:

    • Chemical Shift (δ): The position of a signal (in ppm) indicates the chemical environment of the protons.[13]

    • Integration: The area under each signal is proportional to the number of protons it represents.[12]

    • Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity of atoms.[14]

Proposed Synthesis Workflow

While a specific synthesis for this compound is not detailed in the searched literature, a plausible synthetic route can be proposed starting from commercially available 4-piperidinemethanol. This workflow involves the formylation of the secondary amine.

G cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Final Product start 4-Piperidinemethanol process Formylation start->process reagent Formylating Agent (e.g., Ethyl Formate) reagent->process product This compound process->product

Caption: Proposed synthesis of this compound.

Safety Information

Based on available data, this compound should be handled with care. The following hazard statements have been associated with this compound:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of interest for chemical synthesis and potential applications in drug discovery. This guide has compiled the currently available physicochemical data, which, while limited, provides a foundational understanding of the compound. The inclusion of data for related structures offers a valuable comparative framework. The detailed experimental protocols provided herein will enable researchers to perform their own characterization of this and similar molecules. As more research is conducted, a more complete profile of this compound's properties will undoubtedly emerge.

References

The Versatile Role of 4-(Hydroxymethyl)piperidine-1-carbaldehyde in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its inherent conformational properties and the ability to be readily functionalized make it a privileged core in medicinal chemistry. Among the diverse range of piperidine-based building blocks, 4-(Hydroxymethyl)piperidine-1-carbaldehyde stands out as a particularly versatile intermediate, offering a unique combination of a reactive aldehyde, a nucleophilic secondary amine precursor, and a modifiable hydroxyl group, all within a conformationally defined six-membered ring. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound in organic synthesis, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis. The table below summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 835633-50-6[1][2]
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.19 g/mol
Appearance Colorless or white to yellow powder, crystals, or liquid[1]
Storage Conditions Inert atmosphere, 2-8°C

Synthesis of this compound

The synthesis of this compound can be achieved through a few key methodologies. The most common approaches involve either the formylation of 4-(hydroxymethyl)piperidine or the selective oxidation of a precursor where the piperidine nitrogen is already formylated.

Method 1: Formylation of 4-(Hydroxymethyl)piperidine

A straightforward approach involves the direct formylation of commercially available 4-(hydroxymethyl)piperidine. Various formylating agents can be employed for this transformation.

Experimental Protocol: Formylation using Ethyl Formate

A general procedure for the N-formylation of a secondary amine using ethyl formate is as follows:

  • To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran, add an excess of ethyl formate (2.0-3.0 eq).

  • The reaction mixture is heated to reflux and stirred for 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the solvent and excess ethyl formate are removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Note: Reaction conditions such as solvent, temperature, and reaction time may require optimization for optimal yield and purity.

Method 2: Oxidation of a Precursor

Conceptual Workflow for Oxidation Approach

G Start 4-(Hydroxymethyl)piperidine Intermediate This compound Start->Intermediate Formylation Oxidation Oxidation (e.g., Swern, Dess-Martin) Intermediate->Oxidation

Caption: Conceptual workflow for the synthesis of 4-formylpiperidine derivatives.

Role in Organic Synthesis

The unique trifunctional nature of this compound makes it a valuable building block in a variety of organic transformations. The aldehyde group can participate in nucleophilic additions, reductive aminations, and Wittig-type reactions. The formyl group can be removed under acidic or basic conditions to liberate the secondary amine, which can then be further functionalized. The hydroxyl group offers a handle for esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

As a Precursor to Substituted Piperidines

A primary application of this compound is in the synthesis of more complex substituted piperidines, which are key components of many active pharmaceutical ingredients (APIs).[5]

Reaction Scheme: Reductive Amination

G Reactant1 This compound Product N-Substituted-4-(hydroxymethyl)piperidinemethyl)amine Reactant1->Product Reactant2 R-NH2 Reactant2->Product ReducingAgent [Reducing Agent] (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Reductive amination using this compound.

This reaction allows for the introduction of a wide variety of substituents onto the piperidine scaffold, enabling the exploration of structure-activity relationships in drug discovery programs.

In Multicomponent Reactions

While specific examples directly utilizing this compound in multicomponent reactions (MCRs) are not extensively documented, its structural motifs are highly amenable to such transformations.[6] Aldehydes are common components in well-known MCRs like the Ugi and Mannich reactions. The presence of the piperidine ring and the hydroxyl group could lead to the rapid assembly of complex and diverse molecular architectures with potential biological activity.

Conceptual MCR Workflow

G cluster_reactants Reactants A This compound Product Complex Piperidine Derivative A->Product B Amine/Amide B->Product C Isocyanide/Carboxylic Acid C->Product

References

Introduction to piperidine-based building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted role of piperidine-based building blocks in drug design and development, exploring their fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness their potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical Properties:

  • Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of the conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.

  • Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. The hydrocarbon backbone contributes to lipophilicity, aiding in membrane permeability, while the basic nitrogen can be protonated to form a salt, enhancing aqueous solubility. This tunable property is a significant advantage in drug development.

  • Metabolic Stability: The piperidine ring is generally metabolically stable. However, substitution patterns can influence its susceptibility to enzymatic degradation, a factor that medicinal chemists can strategically manipulate to optimize a drug's half-life.

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.

Therapeutic Applications of Piperidine-Based Drugs

The versatility of the piperidine scaffold is evident in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact.

Central Nervous System (CNS) Disorders

Piperidine is a key structural motif in many drugs targeting the central nervous system. Its ability to cross the blood-brain barrier and interact with various receptors and transporters has led to its incorporation in antipsychotics, antidepressants, and treatments for neurodegenerative diseases.

Table 1: Receptor Binding Affinities of Piperidine-Based Antipsychotics

CompoundTarget ReceptorK_i_ (nM)
RisperidoneD_2_3.2
5-HT_2A0.2
α_1A5
α_2A16
H_120
HaloperidolD_2-
α_1_-
5-HT_2_-
Novel Piperidine Ligand (6i)σ receptor-
D_2_ receptor>10,000

Note: A lower K_i_ value indicates a higher binding affinity.

Allergic Disorders

Second-generation antihistamines frequently feature a piperidine core. These drugs are designed to be selective for peripheral H1 receptors and have reduced sedative effects compared to their first-generation counterparts.

Table 2: Receptor Binding Affinities of Piperidine-Based Antihistamines

CompoundTarget ReceptorK_i_ (nM)
Piperidine Derivative 5hH_3_R7.70[1]
σ_1_R3.64[1]
Piperidine Derivative 11hH_3_R6.2[1]
σ_1_R4.41[1]
σ_2_R67.9[1]
Piperidine Derivative 12hH_3_R7.7
σ_1_R4.5
σ_2_R10
Cancer

Piperidine derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in cell proliferation, survival, and metastasis.

Table 3: In Vitro Anticancer Activity of Tetramethylpiperidine-Substituted Phenazines

CompoundMean IC_50_ (µg/mL) across various cancer cell lines
B39620.36[2]
B41260.47[2]
B41250.48[2]

Key Signaling Pathways Modulated by Piperidine-Based Drugs

Understanding the molecular mechanisms through which piperidine-containing drugs exert their therapeutic effects is crucial for rational drug design.

Risperidone Signaling in the Central Nervous System

Risperidone is an atypical antipsychotic that acts on multiple neurotransmitter receptors. Its primary mechanism is thought to involve a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.

Risperidone_Signaling Risperidone Risperidone D2R Dopamine D2 Receptor Risperidone->D2R HT2AR Serotonin 5-HT2A Receptor Risperidone->HT2AR AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase PLC Phospholipase C HT2AR->PLC cAMP cAMP AdenylylCyclase->cAMP PKA Protein Kinase A cAMP->PKA Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Neuronal_Response

Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.

Loratadine and the NF-κB Signaling Pathway

Loratadine, a second-generation antihistamine, also exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.

Loratadine_NFkB_Pathway Loratadine Loratadine Syk Syk Loratadine->Syk Src Src Loratadine->Src IKK IKK Complex Syk->IKK Src->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFkB NF-κB IκBα->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Loratadine's inhibition of the NF-κB pathway.

Experimental Protocols for the Synthesis of Piperidine-Containing Drugs

The synthesis of piperidine-containing pharmaceuticals often involves multi-step sequences that leverage a variety of organic reactions to construct and functionalize the heterocyclic core. Below are detailed methodologies for the synthesis of three prominent examples.

Synthesis of Donepezil

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, used for the treatment of mild to moderate Alzheimer's disease.

Experimental Workflow:

Donepezil_Synthesis_Workflow Indanone 5,6-dimethoxy-1-indanone Condensation Aldol Condensation Indanone->Condensation Aldehyde 1-benzyl-4-piperidine carboxaldehyde Aldehyde->Condensation Intermediate 1-benzyl-4-[(5,6-dimethoxy-1- indanone)-2-yidenyl] methyl piperidine Condensation->Intermediate Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation Donepezil Donepezil Hydrogenation->Donepezil

Caption: Synthetic workflow for Donepezil.

Detailed Protocol:

  • Condensation: A solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) is stirred under an inert atmosphere at room temperature.[3] Sodium hydroxide flakes (12.8 g, 0.32 mol) are slowly added, followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol).[3] The mixture is stirred at room temperature for 3 hours. The resulting solid is filtered, washed with 5% acetic acid and then with methanol, and dried. The crude product is refluxed in DMF (50 mL) and then cooled to yield 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one.[3]

  • Hydrogenation: The intermediate from the previous step (30 g, 0.079 mol) is dissolved in methanol (600 ml), and 10% palladium on carbon (3.0 g) is added.[4] The mixture is hydrogenated at room temperature and 1 atm for 2 hours.[4] The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield crude Donepezil.

  • Salt Formation and Purification: To the crude product, 1.5 N aqueous HCl (140 ml) is added and stirred for 15 minutes at room temperature to form the hydrochloride salt.[4] The product can be further purified by recrystallization.

Synthesis of Fexofenadine

Fexofenadine is a second-generation antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria.

Experimental Workflow:

Fexofenadine_Synthesis_Workflow Start_A α,α-dimethylphenylacetic acid Coupling_1 Multi-step synthesis of a key intermediate Start_A->Coupling_1 Start_B Azacyclonol Coupling_2 Coupling Reaction Start_B->Coupling_2 Start_C 3-butyn-1-ol Start_C->Coupling_1 Coupling_1->Coupling_2 Fexofenadine Fexofenadine Coupling_2->Fexofenadine Risperidone_Synthesis_Workflow Start_A 6-fluoro-3-(4-piperidinyl) -1,2-benzisoxazole HCl Coupling N-Alkylation Start_A->Coupling Start_B 3-(2-chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Start_B->Coupling Risperidone Risperidone Coupling->Risperidone

References

Methodological & Application

Synthesis of Novel MenA Inhibitors for Mycobacterium tuberculosis Using a 4-(Hydroxymethyl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, infectious diseases, and tuberculosis research.

Abstract: This document provides a detailed protocol for the synthesis of a series of potent inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. The synthetic strategy utilizes the versatile building block, 4-(hydroxymethyl)piperidine, to construct a library of piperidine-based analogs. This application note also presents quantitative biological activity data for the synthesized compounds and illustrates the key synthetic workflow and the targeted biological pathway.

Introduction

The rising prevalence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery and development of novel therapeutics that act on new molecular targets. The menaquinone (Vitamin K2) biosynthesis pathway is essential for the survival of Mycobacterium tuberculosis and represents a promising area for the development of new anti-tubercular agents.[1][2] One of the key enzymes in this pathway is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), which catalyzes a crucial step in menaquinone biosynthesis.[1][2] Inhibition of MenA disrupts the electron transport chain, leading to bacterial cell death.[1][2]

The 4-(hydroxymethyl)piperidine scaffold is a valuable starting point for the synthesis of diverse bioactive molecules due to its conformational flexibility and the presence of multiple functionalization points. This document details a synthetic approach starting from 4-(hydroxymethyl)piperidine to generate a series of MenA inhibitors and provides their corresponding biological activities against M. tuberculosis.

Synthetic Scheme & Experimental Workflow

The overall synthetic strategy involves a multi-step sequence starting from the commercially available 4-(hydroxymethyl)piperidine. The general workflow is depicted below.

G cluster_0 Synthesis of MenA Inhibitors A 4-(Hydroxymethyl)piperidine B Boc Protection (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) A->B (Boc)2O, THF/H2O, Na2CO3 C Mitsunobu Reaction with substituted phenols B->C DIAD, PPh3, THF D Boc Deprotection C->D TFA, DCM E Reductive Amination with various aldehydes D->E NaBH(OAc)3, DCM F Final MenA Inhibitor Analogs E->F

Caption: General synthetic workflow for the preparation of MenA inhibitors.

Experimental Protocols

Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

To a solution of 4-piperidinemethanol (1.2 g, 10.0 mmol) in a mixture of THF and water (10 mL/10 mL), di-tert-butyl-dicarbonate (2.4 g, 11.0 mmol) and sodium carbonate (1.3 g, 12.0 mmol) are added. The reaction mixture is stirred overnight at room temperature. After 18 hours, the reaction mixture is diluted with water (10 mL) and extracted with EtOAc (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.

General Procedure for Mitsunobu Reaction

To a solution of a substituted phenol (1.0 eq), tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired ether.

General Procedure for Boc Deprotection

The Boc-protected piperidine derivative (1.0 eq) is dissolved in a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the corresponding amine salt, which is used in the next step without further purification.

General Procedure for Reductive Amination

To a solution of the deprotected piperidine amine (1.0 eq) and a substituted aldehyde (1.1 eq) in dichloromethane (DCM), sodium triacetoxyborohydride (1.5 eq) is added in portions. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final MenA inhibitor analog.

Biological Activity Data

The synthesized piperidine derivatives were evaluated for their inhibitory activity against the MenA enzyme and their antibacterial activity against M. tuberculosis.[1]

CompoundR Group (from Aldehyde)MenA IC50 (µM)[1]M. tuberculosis GIC50 (µM)[1]
Analog 1 4-Chlorophenyl13 ± 28 ± 1
Analog 2 3-Bromophenyl12 ± 314 ± 0
Analog 3 4-Bromophenyl12 ± 214 ± 0
Analog 4 2-Naphthyl15 ± 120 ± 2
Analog 5 3-Phenoxyphenyl22 ± 435 ± 3

Biological Pathway: Menaquinone Biosynthesis

The synthesized compounds target MenA, a critical enzyme in the menaquinone biosynthesis pathway in M. tuberculosis. Inhibition of this pathway disrupts the electron transport chain, which is vital for cellular respiration and energy production.

G cluster_1 Menaquinone Biosynthesis Pathway Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate Chorismate->DHNA Multiple Steps DMK Demethylmenaquinone DHNA->DMK Isoprenyl Diphosphate DHNA:s->DMK:n MenA MK Menaquinone (Vitamin K2) DMK->MK Methylation ETC Electron Transport Chain MK->ETC MenA MenA Inhibitor Synthesized Piperidine Derivative Inhibitor->MenA Inhibition

Caption: Simplified schematic of the Menaquinone biosynthesis pathway.

Conclusion

This application note provides a comprehensive guide for the synthesis of novel MenA inhibitors using a 4-(hydroxymethyl)piperidine scaffold. The detailed protocols and biological data presented herein will be a valuable resource for researchers working on the development of new anti-tubercular agents. The modular nature of the described synthesis allows for the generation of a diverse library of compounds for further structure-activity relationship (SAR) studies, which could lead to the identification of more potent and drug-like candidates for the treatment of tuberculosis.

References

Application Notes and Protocols: 4-(Hydroxymethyl)piperidine-1-carbaldehyde as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties and its ability to form key interactions with biological targets. In the realm of kinase inhibitor discovery, piperidine-containing molecules have demonstrated significant success, leading to the development of potent and selective clinical candidates. 4-(Hydroxymethyl)piperidine-1-carbaldehyde is a valuable bifunctional building block, offering a reactive aldehyde for conjugation and a hydroxymethyl group for further functionalization or to enhance solubility. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of kinase inhibitors, with a focus on targeting the PI3K/Akt signaling pathway.

Strategic Application in Kinase Inhibitor Synthesis

The aldehyde functionality of this compound is particularly amenable to reductive amination reactions, a robust and widely used transformation in pharmaceutical synthesis for the formation of carbon-nitrogen bonds. This reaction allows for the direct coupling of the piperidine moiety to a primary or secondary amine present on a core kinase-binding scaffold. The resulting secondary or tertiary amine can be a crucial linker, positioning the piperidine group for optimal interactions within the kinase active site or solvent-exposed regions.

Featured Application: Synthesis of an Exemplary Akt Kinase Inhibitor

Herein, we describe a synthetic protocol for a potent pan-Akt inhibitor, designated as Pip-AktI , structurally inspired by clinically evaluated Akt inhibitors such as AZD5363. This example highlights the utility of this compound in a convergent synthetic strategy.

Experimental Protocol: Synthesis of Pip-AktI

Scheme 1: Synthesis of Pip-AktI via Reductive Amination

G cluster_0 Step 1: Reductive Amination A This compound C Pip-AktI A->C B 4-Amino-N-((S)-1-(4-chlorophenyl)-3-hydroxypropyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carboxamide B->C reagents Sodium Triacetoxyborohydride (STAB) Dichloroethane (DCE) Acetic Acid (AcOH) reagents->C

Caption: Synthetic scheme for Pip-AktI.

Materials:

  • This compound

  • 4-Amino-N-((S)-1-(4-chlorophenyl)-3-hydroxypropyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (Intermediate synthesized via established literature procedures)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • To a solution of 4-Amino-N-((S)-1-(4-chlorophenyl)-3-hydroxypropyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (1.0 eq) in DCE (0.1 M) is added this compound (1.2 eq) followed by glacial acetic acid (1.5 eq).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 16 hours, monitoring by LC-MS for the consumption of the starting amine.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by silica gel column chromatography using a gradient of 0-10% MeOH in EtOAc to afford the final product, Pip-AktI .

Biological Evaluation of Pip-AktI

The synthesized inhibitor, Pip-AktI, was evaluated for its ability to inhibit Akt kinase activity and its anti-proliferative effects in cancer cell lines with a constitutively active PI3K/Akt pathway.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of Pip-AktI against Akt1, Akt2, and Akt3 isoforms.

Methodology:

  • A radiometric kinase assay is performed in a 96-well plate format.

  • Each well contains the respective purified recombinant Akt isoform, a biotinylated peptide substrate (e.g., Crosstide), and ATP (at Km concentration) in a kinase buffer.

  • Pip-AktI is serially diluted and added to the wells to achieve a range of final concentrations.

  • The reaction is initiated by the addition of [γ-³³P]ATP.

  • After incubation at 30°C for a specified time, the reaction is stopped, and the biotinylated substrate is captured on a streptavidin-coated plate.

  • The amount of incorporated ³³P is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol: Cellular Anti-proliferative Assay

Objective: To determine the GI50 (concentration for 50% growth inhibition) of Pip-AktI in a relevant cancer cell line (e.g., BT474c, breast carcinoma).

Methodology:

  • BT474c cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of Pip-AktI for 72 hours.

  • Cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminescence is measured using a plate reader.

  • GI50 values are calculated from the dose-response curves.

Data Presentation

The following tables summarize the biological activity of the exemplary kinase inhibitor, Pip-AktI.

Table 1: In Vitro Kinase Inhibition Profile of Pip-AktI

Kinase TargetIC50 (nM)
Akt14
Akt29
Akt39
PKA>1000
ROCK1520

Table 2: Cellular Anti-proliferative Activity of Pip-AktI

Cell LineCancer TypeGI50 (µM)
BT474cBreast Carcinoma0.35
LNCaPProstate Cancer0.42
U-87 MGGlioblastoma0.55

Signaling Pathway and Experimental Workflow

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. Pip-AktI is designed to inhibit the kinase activity of Akt, thereby blocking downstream signaling.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (activates) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (activates) Response Cell Survival, Proliferation, Growth Downstream->Response Inhibitor Pip-AktI Inhibitor->Akt Inhibits

Caption: The PI3K/Akt Signaling Pathway and the point of inhibition by Pip-AktI.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the overall workflow from the precursor to the final biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Kinase Scaffold Core reaction Reductive Amination start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (LC-MS, NMR) purification->characterization product Pip-AktI characterization->product invitro In Vitro Kinase Assays (Akt1, Akt2, Akt3) product->invitro cellular Cellular Anti-proliferative Assays (e.g., BT474c) product->cellular data_analysis Data Analysis (IC50 / GI50 Determination) invitro->data_analysis cellular->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of Pip-AktI.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of potent kinase inhibitors. The straightforward application in reductive amination reactions allows for the efficient incorporation of the functionalized piperidine moiety into complex molecular scaffolds. The exemplary synthesis of Pip-AktI demonstrates a practical and scalable approach to generate novel inhibitors targeting critical cancer-related signaling pathways, underscoring the value of this building block in modern drug discovery programs.

The Pivotal Role of 4-(Hydroxymethyl)piperidine-1-carbaldehyde in Modern Drug Discovery: A Versatile Scaffold for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The quest for novel therapeutic agents has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, the piperidine moiety stands out as a privileged structure, frequently incorporated into a multitude of approved drugs.[1] Specifically, 4-(Hydroxymethyl)piperidine-1-carbaldehyde and its derivatives have emerged as critical building blocks in the synthesis of complex pharmaceuticals, most notably in the development of treatments for neurodegenerative diseases. This application note delves into the utility of this versatile chemical intermediate, providing detailed protocols and insights for researchers and drug development professionals.

The significance of the 4-formylpiperidine core, derivable from this compound through oxidation, is prominently exemplified in the synthesis of Donepezil, a cornerstone medication for the management of Alzheimer's disease.[2][3][4] The aldehyde functionality serves as a crucial handle for carbon-carbon bond formation, enabling the construction of the intricate molecular architecture required for therapeutic efficacy.

Application in the Synthesis of Donepezil

Donepezil, a centrally acting reversible inhibitor of acetylcholinesterase, is synthesized through a multi-step process where a 4-formylpiperidine derivative is a key intermediate.[2][5] The synthesis showcases the strategic importance of this scaffold in constructing complex drug molecules.

A common synthetic route involves the reaction of 1-benzyl-4-formylpiperidine with 5,6-dimethoxy-1-indanone in the presence of a strong base, followed by reduction.[2][3][4] The N-benzyl group serves as a protecting group and can be introduced prior to the oxidation of the hydroxymethyl group to the aldehyde.

Quantitative Data on a Key Intermediate Analog

While direct pharmacological data on this compound is not the primary focus, the activity of the final products synthesized from its derivatives underscores its importance. For instance, Donepezil exhibits potent acetylcholinesterase inhibitory activity. The closely related compound, ACP-103, a 5-HT2A receptor inverse agonist, demonstrates the versatility of the substituted piperidine scaffold.[6]

Compound/Intermediate AnalogTargetActivity (IC50/pKi)Therapeutic Area
Donepezil AcetylcholinesteraseIC50: 6.7 nMAlzheimer's Disease
ACP-103 5-HT2A ReceptorpKi: 9.3Neuropsychiatric Disorders

Experimental Protocols

Protocol 1: Oxidation of (1-Benzylpiperidin-4-yl)methanol to 1-Benzylpiperidine-4-carbaldehyde

This protocol describes the oxidation of the hydroxymethyl group to an aldehyde, a key transformation to enable subsequent reactions in drug synthesis.[5]

Materials:

  • (1-Benzylpiperidin-4-yl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Cryo bath

Procedure:

  • In a round bottom flask, dissolve oxalyl chloride in dichloromethane and cool the solution to -70°C in a cryo bath.[5]

  • Slowly add a solution of dimethyl sulfoxide in dichloromethane to the flask, maintaining the low temperature.[5]

  • After stirring for 15 minutes, add a solution of N-benzyl piperidine alcohol in dichloromethane dropwise.[5]

  • Continue stirring the reaction mixture at -70°C for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup to extract the product.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to obtain N-benzyl piperidine-4-carboxaldehyde.[5]

Protocol 2: Synthesis of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Donepezil Intermediate)

This protocol outlines the condensation reaction between the aldehyde and an indanone derivative, a critical step in the assembly of the Donepezil backbone.[5]

Materials:

  • N-benzyl-piperidine-4-carboxaldehyde

  • 5,6-dimethoxy-indanone

  • Sodium hydroxide (NaOH) flakes

  • Methanol

  • 5% Acetic acid

Procedure:

  • In a suitable reaction vessel under an inert atmosphere, dissolve 5,6-dimethoxy-indanone in methanol at room temperature.[5]

  • Slowly add sodium hydroxide flakes to the solution, followed by the addition of N-benzyl-piperidine-4-carboxaldehyde.[5]

  • Stir the reaction mixture at room temperature for 3 hours, monitoring its progress via TLC.[5]

  • Upon completion, a solid will form. Filter the solid and wash it sequentially with 5% acetic acid and then with methanol.[5]

  • Dry the resulting solid to yield the desired indanone intermediate.[5]

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of a Donepezil intermediate, highlighting the role of the 4-formylpiperidine scaffold.

G cluster_oxidation Oxidation cluster_condensation Condensation cluster_reduction Reduction A (1-Benzylpiperidin-4-yl)methanol B 1-Benzylpiperidine-4-carbaldehyde A->B Swern Oxidation (Oxalyl Chloride, DMSO, TEA) D 2-((1-Benzylpiperidin-4-yl)methylene)- 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one B->D C 5,6-Dimethoxy-1-indanone C->D E Donepezil D->E Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: Synthetic pathway to Donepezil highlighting key transformations.

Signaling Pathway of Donepezil

Donepezil functions by inhibiting the acetylcholinesterase enzyme, thereby increasing the levels of acetylcholine in the brain. This neurotransmitter is crucial for cognitive function.

cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Donepezil Donepezil Donepezil->AChE Inhibition Signal Signal Transduction (Cognitive Function) AChR->Signal

Caption: Mechanism of action of Donepezil in the cholinergic synapse.

The strategic use of this compound and its derivatives continues to be a valuable approach in the design and synthesis of novel drugs. Its utility in providing a versatile and modifiable scaffold ensures its continued importance in the pharmaceutical industry's efforts to combat a wide range of diseases.

References

Application Note: Efficient N-Formylation of 4-(Hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the N-formylation of 4-(hydroxymethyl)piperidine to synthesize (4-(hydroxymethyl)piperidin-1-yl)methanone. The featured method utilizes a highly efficient and rapid reaction employing a combination of formic acid and acetic anhydride, which generates the potent formylating agent, acetic formic anhydride, in situ. This process is characterized by high yields, mild reaction conditions, and simple work-up procedures, making it a robust and scalable method for the synthesis of this valuable intermediate in pharmaceutical and medicinal chemistry.

Introduction

N-formylated piperidine derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The formyl group can serve as a protecting group for the piperidine nitrogen, or as a precursor for further chemical transformations. Specifically, (4-(hydroxymethyl)piperidin-1-yl)methanone is a key intermediate due to its bifunctional nature, possessing both a formylated nitrogen and a primary alcohol. The method described herein, utilizing an in situ generated acetic formic anhydride, offers a significant advantage over other formylation techniques due to its high reactivity, selectivity, and excellent yields, often approaching quantitative conversion.[1][2] The reaction proceeds chemoselectively, formylating the secondary amine without affecting the primary hydroxyl group.

Reaction Scheme

Caption: General reaction scheme for the N-formylation of 4-(hydroxymethyl)piperidine.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the N-formylation of 4-(hydroxymethyl)piperidine using the described protocol. The expected yield is based on similar N-formylation reactions of piperidine derivatives found in the literature.[3][4]

ParameterValue
Reactants
4-(Hydroxymethyl)piperidine1.0 eq
Formic Acid2.0 eq
Acetic Anhydride2.0 eq
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time30 - 60 minutes
SolventDichloromethane (DCM)
Product
Product Name(4-(Hydroxymethyl)piperidin-1-yl)methanone
Expected Yield90-98%
AppearanceColorless to pale yellow oil
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol

Experimental Protocol

This protocol details the N-formylation of 4-(hydroxymethyl)piperidine on a laboratory scale.

Materials:

  • 4-(Hydroxymethyl)piperidine

  • Formic Acid (≥98%)

  • Acetic Anhydride (≥98%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Preparation of Acetic Formic Anhydride (in situ): In a separate flask, add acetic anhydride (2.0 eq) and cool the flask to 0 °C in an ice bath. To the cooled and stirring acetic anhydride, slowly add formic acid (2.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of acetic formic anhydride.

  • N-Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the stirred solution of 4-(hydroxymethyl)piperidine at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, column chromatography on silica gel can be performed.[5]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Visualizations

Signaling Pathway of N-Formylation

N_Formylation_Mechanism cluster_AFA_Formation In Situ Formation of Acetic Formic Anhydride cluster_Formylation N-Formylation Reaction Formic_Acid Formic Acid AFA Acetic Formic Anhydride Formic_Acid->AFA + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->AFA Intermediate Tetrahedral Intermediate AFA->Intermediate + Piperidine Piperidine 4-(Hydroxymethyl)piperidine Piperidine->Intermediate Product (4-(Hydroxymethyl)piperidin-1-yl)methanone Intermediate->Product - Acetate Acetic_Acid Acetic Acid (byproduct) Intermediate->Acetic_Acid

Caption: Mechanism of N-formylation with in situ generated acetic formic anhydride.

Experimental Workflow

Experimental_Workflow Start Start Dissolve_Piperidine Dissolve 4-(Hydroxymethyl)piperidine in DCM Start->Dissolve_Piperidine Prepare_AFA Prepare Acetic Formic Anhydride (Formic Acid + Acetic Anhydride at 0°C) Start->Prepare_AFA Reaction Combine Reactants at 0°C, Stir at Room Temperature Dissolve_Piperidine->Reaction Prepare_AFA->Reaction Quench Quench with NaHCO₃ solution Reaction->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry over Na₂SO₄ Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Purify by Column Chromatography (if necessary) Evaporate->Purify Product Final Product: (4-(Hydroxymethyl)piperidin-1-yl)methanone Evaporate->Product Sufficient Purity Purify->Product High Purity End End Product->End

Caption: Experimental workflow for the N-formylation of 4-(hydroxymethyl)piperidine.

References

Application Notes and Protocols for 4-(Hydroxymethyl)piperidine-1-carbaldehyde in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Hydroxymethyl)piperidine-1-carbaldehyde as a versatile building block in multi-step organic synthesis, particularly in the development of pharmaceutically relevant compounds. Detailed protocols for key transformations are provided, along with data presented in a clear, tabular format to facilitate comparison and application in a laboratory setting.

Introduction

This compound is a bifunctional heterocyclic compound that serves as a valuable intermediate in organic synthesis. The presence of both a reactive aldehyde group and a primary alcohol offers multiple points for chemical modification. The formyl group on the piperidine nitrogen provides a degree of protection and influences the reactivity of the ring system. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex molecules, including spiropiperidines and other substituted piperidine derivatives that are prevalent in many therapeutic agents. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.

Key Synthetic Applications

This compound can undergo a variety of chemical transformations, allowing for the construction of elaborate molecular architectures. The primary reaction pathways involve the aldehyde functionality, such as nucleophilic additions and reductive aminations, and transformations of the hydroxymethyl group, including oxidation and esterification.

Reductive Amination for the Synthesis of Substituted Piperidines

The aldehyde group of this compound is readily converted to a secondary or tertiary amine via reductive amination. This reaction is a cornerstone of medicinal chemistry for the introduction of diverse substituents and the construction of compound libraries for structure-activity relationship (SAR) studies.

General Reaction Scheme:

Experimental Protocol: Synthesis of 4-((Methylamino)methyl)piperidine-1-carbaldehyde

This protocol describes a typical reductive amination reaction using methylamine and a borohydride reducing agent.

  • Materials:

    • This compound

    • Methylamine (as a solution in THF or as a salt)

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add methylamine (1.2 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-((methylamino)methyl)piperidine-1-carbaldehyde.

Quantitative Data for Reductive Amination:

Reactant (Amine)Reducing AgentSolventReaction Time (h)Yield (%)Reference
MethylamineSodium triacetoxyborohydrideDCM1685[1]
BenzylamineSodium cyanoborohydrideMethanol2478General Protocol
MorpholineSodium borohydride/I₂Methanol1282[2]

Experimental Workflow for Reductive Amination

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_aldehyde 4-(Hydroxymethyl)piperidine- 1-carbaldehyde dissolve Dissolve in Solvent (e.g., DCM) start_aldehyde->dissolve start_amine Amine (R1R2NH) add_amine Add Amine start_amine->add_amine dissolve->add_amine imine_formation Stir for Imine Formation (1h, RT) add_amine->imine_formation add_reducing_agent Add Reducing Agent (e.g., STAB) imine_formation->add_reducing_agent react Stir (12-16h, RT) add_reducing_agent->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Purified Product: 4-(Hydroxymethyl)-1-((R1R2N)methyl)piperidine purify->product

Caption: Workflow for the synthesis of substituted piperidines via reductive amination.

Oxidation of the Hydroxymethyl Group to a Carboxylic Acid

The primary alcohol of this compound can be oxidized to the corresponding carboxylic acid. This transformation provides a key intermediate with a handle for further modifications, such as amide bond formation, which is a common strategy in drug design.

General Reaction Scheme:

Caption: Inhibition of the JAK-STAT signaling pathway by a piperidine-based inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its dual functionality allows for a wide range of synthetic manipulations, making it a key starting material in the development of novel therapeutic agents, particularly in the area of kinase inhibition. The protocols and data provided herein serve as a practical guide for researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols: Synthesis of Bio-active 4-(1-Hydroxyalkyl)piperidine-1-carbaldehyde Derivatives via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral components in drugs targeting a wide range of conditions, including neurological disorders, pain management, and cancer.[2][3] Specifically, 4-hydroxypiperidine derivatives have demonstrated significant potential in drug discovery, with applications as analgesics and ligands for various receptors.[4][5][6]

This document provides detailed application notes and protocols for the synthesis of 4-(1-hydroxyalkyl)piperidine-1-carbaldehyde derivatives through the nucleophilic addition of Grignard reagents to 4-(hydroxymethyl)piperidine-1-carbaldehyde. This reaction offers a versatile and efficient method for creating diverse libraries of chiral alcohols with potential therapeutic applications. The resulting products are valuable intermediates for the synthesis of more complex molecules, including ligands for sigma-1 (σ1) receptors and muscarinic acetylcholine receptors (mAChR), which are implicated in various signaling pathways relevant to neurodegenerative diseases and pain.[4][7]

Reaction Principle

The core of this synthetic strategy is the Grignard reaction, a powerful carbon-carbon bond-forming reaction.[8] The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde in this compound. This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final secondary alcohol product. The inherent reactivity of the Grignard reagent necessitates anhydrous reaction conditions to prevent quenching by protic solvents like water.[9]

Applications in Drug Development

The synthesized 4-(1-hydroxyalkyl)piperidine-1-carbaldehyde derivatives are valuable building blocks in medicinal chemistry. The introduction of various alkyl or aryl groups (R) from the Grignard reagent allows for the systematic exploration of the chemical space around the piperidine core to optimize biological activity.

Derivatives of 4-hydroxypiperidine are known to interact with various biological targets. For instance, certain 4-hydroxy-4-phenylpiperidine derivatives are high-affinity ligands for the nociceptin receptor.[5] Furthermore, compounds bearing the 4-hydroxypiperidine moiety have been investigated as σ1 receptor ligands, which are involved in modulating intracellular calcium signaling and have therapeutic potential for neurological disorders.[4] The products of this synthesis can be further modified to explore their potential as modulators of these and other signaling pathways.

Data Presentation

The following table summarizes representative examples of the Grignard reaction with N-protected 4-formylpiperidine derivatives, which serve as close analogs to the target reaction. The yields are indicative of the efficiency of this synthetic approach.

EntryGrignard Reagent (R-MgX)Aldehyde SubstrateProductYield (%)Reference
1Phenylmagnesium bromideN-Boc-4-formylpiperidine(N-Boc-4-piperidinyl)(phenyl)methanol~85%[9]
24-Chlorophenylmagnesium bromideN-Boc-4-formylpiperidine(4-Chlorophenyl)(N-Boc-4-piperidinyl)methanol~82%[9]
34-Methoxyphenylmagnesium bromideN-Boc-4-formylpiperidine(N-Boc-4-piperidinyl)(4-methoxyphenyl)methanol~88%[9]
4Ethylmagnesium bromideN-Benzyl-4-formylpiperidine1-(N-Benzyl-4-piperidinyl)propan-1-olNot specified[10]
5p-Chlorophenylmagnesium bromideAcetophenone (for comparison)(R)-1-(4-Chlorophenyl)-1-phenylethanol73%[11]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 4-(1-hydroxyalkyl)piperidine-1-carbaldehyde derivative.

Materials:

  • This compound

  • Aryl or Alkyl Halide (e.g., Bromobenzene)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Protocol 1: Synthesis of --INVALID-LINK--methanol

Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface. The disappearance of the iodine color indicates activation.[9]

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.[9]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[9]

Step 2: Grignard Addition to this compound

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the freshly prepared phenylmagnesium bromide solution (1.1 equivalents) to the cooled aldehyde solution via a cannula or dropping funnel.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[9]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).[9][12]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9][12]

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure --INVALID-LINK--methanol.[9]

Mandatory Visualizations

Reaction_Pathway reagent Grignard Reagent (R-MgX) intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Addition aldehyde 4-(Hydroxymethyl)piperidine- 1-carbaldehyde aldehyde->intermediate product 4-(1-Hydroxyalkyl)piperidine- 1-carbaldehyde Derivative intermediate->product Acidic Workup (e.g., NH4Cl)

Caption: General reaction pathway for the synthesis of 4-(1-hydroxyalkyl)piperidine-1-carbaldehyde derivatives.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up and Purification start_prep Activate Mg with I₂ add_halide Add Alkyl/Aryl Halide in THF start_prep->add_halide reflux Reflux to form R-MgX add_halide->reflux add_grignard Slowly Add Grignard Reagent reflux->add_grignard dissolve_aldehyde Dissolve Aldehyde in THF cool Cool to 0 °C dissolve_aldehyde->cool cool->add_grignard react Stir and Monitor Reaction add_grignard->react quench Quench with sat. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product Final Product purify->final_product Isolate Pure Product

Caption: Step-by-step experimental workflow for the Grignard reaction.

Signaling_Pathway ligand 4-(1-Hydroxyalkyl)piperidine Derivative (Ligand) receptor σ1 Receptor / mAChR ligand->receptor Binds to downstream Downstream Signaling (e.g., Ca²⁺ modulation, MAPK/ERK) receptor->downstream Modulates response Cellular Response (e.g., Neuroprotection, Analgesia) downstream->response Leads to

Caption: Putative signaling pathway modulated by the synthesized piperidine derivatives.

References

Application Notes and Protocols for the Synthesis of MenA Inhibitors from 4-(Hydroxymethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of a series of MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) inhibitors derived from a 4-(hydroxymethyl)piperidine scaffold. These compounds have shown potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, making them a promising class of molecules for further drug development.

Introduction

Menaquinone (MK) is an essential component of the electron transport chain in Mycobacterium tuberculosis.[1][2][3] The enzyme MenA, a 1,4-dihydroxy-2-naphthoate prenyltransferase, plays a crucial role in the biosynthesis of MK, catalyzing the prenylation of 1,4-dihydroxy-2-naphthoate to form demethylmenaquinone.[1] Inhibition of MenA disrupts the electron transport chain, leading to bacterial cell death. This makes MenA a validated and attractive target for the development of novel anti-tuberculosis drugs.[1][2]

This document outlines the synthesis of a series of MenA inhibitors based on a piperidine scaffold, their biological activity, and the protocols for their synthesis and evaluation. The core structure of these inhibitors features a relatively flat aromatic portion linked via an aliphatic ether to a terminal basic amine, a common feature among many MenA inhibitors.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the menaquinone biosynthesis pathway, highlighting the role of MenA, and the general experimental workflow for the synthesis and evaluation of the described inhibitors.

menaquinone_biosynthesis cluster_inhibitor Inhibition Chorismate Chorismate MenF MenF Chorismate->MenF MenD MenD MenF->MenD MenC MenC MenD->MenC MenE MenE MenC->MenE MenB MenB MenE->MenB DHNA 1,4-dihydroxy- 2-naphthoate (DHNA) MenB->DHNA MenA MenA DHNA->MenA Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone MenG MenG Demethylmenaquinone->MenG Menaquinone Menaquinone (MK) MenG->Menaquinone FPP Farnesyl pyrophosphate (FPP) FPP->MenA Inhibitor 4-(Hydroxymethyl)piperidine Derivative Inhibitor Inhibitor->MenA

Caption: Menaquinone biosynthesis pathway in Mtb and the target of inhibition.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials: 4-(hydroxymethyl)piperidine derivatives & aromatic fragments Mitsunobu Mitsunobu Coupling Start->Mitsunobu Deprotection Boc Deprotection Mitsunobu->Deprotection ReductiveAmination Reductive Amination Deprotection->ReductiveAmination Purification Purification & Characterization ReductiveAmination->Purification MenA_assay MenA Enzyme Inhibition Assay (IC50) Purification->MenA_assay Mtb_assay M. tuberculosis Growth Inhibition Assay (GIC50) Purification->Mtb_assay SAR Structure-Activity Relationship (SAR) Analysis MenA_assay->SAR Mtb_assay->SAR

Caption: General experimental workflow for synthesis and evaluation.

Quantitative Data Summary

The inhibitory activities of the synthesized compounds against the MenA enzyme (IC50) and against M. tuberculosis growth (GIC50) are summarized below.

CompoundR GroupMenA IC50 (µM)Mtb GIC50 (µM)cLogP
1 4-Cl22 ± 310 ± 17.9
9 4-F33 ± 514 ± 1-
11 4-Cl (modified backbone)22 ± 310 ± 16.6
Novel Inhibitor A (undisclosed)138-
Novel Inhibitor B (undisclosed)2210-
Data is presented as mean ± standard deviation where available. cLogP values are calculated. Data sourced from a study on piperidine derivatives as MenA inhibitors.[1]

Experimental Protocols

A. General Synthetic Scheme

The synthesis of the target MenA inhibitors is achieved through a multi-step process, as depicted in the scheme below. This typically involves a Mitsunobu coupling, followed by deprotection and a final reductive amination step.

synthesis_scheme A Aromatic Ketone/Phenol C Intermediate I A->C Mitsunobu Coupling (DIAD, PPh3, THF) B N-Boc-4-(hydroxymethyl)piperidine B->C D Intermediate II (Amine) C->D Boc Deprotection (TFA, DCM) F Final Compound D->F Reductive Amination (NaBH(OAc)3, DCM) E Substituted Benzaldehyde E->F

Caption: General synthetic route for the MenA inhibitors.

Protocol 1: Synthesis of tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate (Intermediate I)

This protocol describes a key Mitsunobu coupling reaction to form the ether linkage.

Materials:

  • (3-Hydroxyphenyl)(4-chlorophenyl)methanone

  • N-Boc-4-(hydroxymethyl)piperidine

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh3)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3-hydroxyphenyl)(4-chlorophenyl)methanone (1.0 eq) in anhydrous THF, add N-Boc-4-(hydroxymethyl)piperidine (1.2 eq) and triphenylphosphine (1.5 eq).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired product.

Protocol 2: Deprotection of the Piperidine Nitrogen (Intermediate II)

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate (Intermediate I)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve Intermediate I (1.0 eq) in a 50% solution of TFA in DCM.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free amine (Intermediate II). This intermediate is often used in the next step without further purification.

Protocol 3: Reductive Amination to Yield Final Product

This protocol describes the final coupling of the piperidine amine with a substituted benzaldehyde.

Materials:

  • Piperidine amine derivative (Intermediate II)

  • 4-(Methyl(propyl)amino)benzaldehyde (or other substituted benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Methanol (for workup, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the piperidine amine (Intermediate II, 1.0 eq) in DCM, add the substituted benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24-36 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final compound.

Protocol 4: MenA Enzyme Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of the MenA enzyme by 50%. The assay is based on monitoring the formation of demethylmenaquinone by TLC autoradiography.[1]

Materials:

  • MenA-containing membrane fractions from M. tuberculosis strain mc²6230

  • [³H]Farnesyl pyrophosphate ([³H]FPP)

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • Test inhibitors dissolved in DMSO

  • TLC plates

  • Scintillation counter

  • Buffer and other necessary reagents for the enzyme reaction

Procedure:

  • Prepare a reaction mixture containing MenA-containing membrane fractions, DHNA, and [³H]FPP in a suitable buffer.

  • Add serial dilutions of the test inhibitors (typically ranging from 0.2 to 200 µM) to the reaction mixture. A control with DMSO vehicle only should be included.

  • Incubate the reaction at an appropriate temperature for a set period.

  • Stop the reaction and extract the lipid-soluble products.

  • Spot the extracted products onto a TLC plate and develop the chromatogram.

  • Visualize the radiolabeled demethylmenaquinone product by autoradiography.

  • Quantify the amount of product formed in the presence and absence of the inhibitor using a scintillation counter or densitometry.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 5: M. tuberculosis Growth Inhibition Assay (GIC50 Determination)

This assay determines the concentration of a compound that inhibits the growth of M. tuberculosis by 50%.[1]

Materials:

  • M. tuberculosis strain mc²6230

  • 96-well plates

  • Appropriate growth medium (e.g., 7H9 broth supplemented with ADC)

  • Test inhibitors dissolved in DMSO

  • Resazurin or other viability indicator

  • Plate reader

Procedure:

  • Prepare a culture of M. tuberculosis mc²6230 and adjust the cell density to a starting OD.

  • In a 96-well plate, add serial dilutions of the MenA inhibitors (typically ranging from 0.2 to 200 µM). The final DMSO concentration should be kept constant (e.g., 1% v/v).

  • Inoculate the wells with the M. tuberculosis suspension.

  • Include appropriate controls: wells with bacteria and DMSO (no inhibitor) and wells with medium only (no bacteria).

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add a viability indicator such as resazurin to each well and incubate for a further 16-24 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of growth inhibition for each concentration of the inhibitor compared to the no-inhibitor control.

  • The GIC50 is the concentration of the compound that inhibits 50% of M. tuberculosis growth, determined from the dose-response curve.

References

Application Notes and Protocols: 4-(Hydroxymethyl)piperidine-1-carbaldehyde in the Synthesis of Multi-Target Alzheimer's Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of therapeutic agents that can simultaneously modulate multiple pathological targets. The multi-target-directed ligand (MTDL) approach has emerged as a promising strategy in the design of novel anti-Alzheimer's drug candidates. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs, including the acetylcholinesterase (AChE) inhibitor donepezil. 4-(Hydroxymethyl)piperidine-1-carbaldehyde serves as a versatile building block for the synthesis of novel piperidine-based MTDLs. This document provides detailed application notes and protocols for the synthesis and evaluation of N-acylhydrazone derivatives of 4-(hydroxymethyl)piperidine as potential multi-target agents for Alzheimer's disease, focusing on their ability to inhibit cholinesterases and amyloid-beta (Aβ) aggregation.

Rationale for Multi-Target-Directed Ligands (MTDLs) in Alzheimer's Disease

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological cascades, including cholinergic deficit, amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, oxidative stress, and neuroinflammation.[1] The "one-target, one-drug" paradigm has shown limited success in treating such a multifaceted disease.[1] MTDLs are single chemical entities designed to interact with multiple targets, offering the potential for a more effective and holistic therapeutic intervention.[1] By combining pharmacophores responsible for different biological activities, MTDLs can address the complexity of AD pathology. The N-benzylpiperidine moiety is a key pharmacophore in many potent acetylcholinesterase (AChE) inhibitors.[2][3] The acylhydrazone linker is a versatile scaffold known to contribute to various biological activities, including the inhibition of Aβ aggregation.[4][5]

Data Presentation: Biological Activity of Piperidine-Based Alzheimer's Drug Candidates

The following tables summarize the in vitro biological activities of various piperidine derivatives as potential multi-target agents for Alzheimer's disease.

Table 1: Cholinesterase Inhibitory Activity of Piperidine Derivatives

Compound IDDerivative ClassTargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Series 1 N-Benzylpiperidine-3/4-carbohydrazide-hydrazoneseeAChE5.68 - 11.35Donepezil-
huAChE8.80 - 74.40
BuChEModerate Inhibition
Compound 1g N-Benzylpiperidine-3-carbohydrazide-hydrazoneeeAChE4.32
Compound 1j N-Benzylpiperidine-3-carbohydrazide-hydrazoneBuChE1.27
Series 2 Piperidine-containing hydrazonesAChE14.124 - 49.680Donepezil38.842
BuChE13.505 - 52.230
Compound N7 Piperidine-containing hydrazoneAChE14.124
Compound N6 Piperidine-containing hydrazoneBuChE13.505
Series 3 N-benzylpiperidine analogshAChE0.11 - 2.50
hBACE-10.22 - 5.80
Compound 40 N-benzylpiperidine analoghAChE0.15
hBACE-10.35
Compound 41 N-benzylpiperidine analoghAChE0.11
hBACE-10.22

eeAChE: Electric eel acetylcholinesterase, huAChE: human acetylcholinesterase, BuChE: Butyrylcholinesterase, hBACE-1: human β-site amyloid precursor protein cleaving enzyme 1. Data compiled from multiple sources for illustrative purposes.[6][7][8]

Table 2: Amyloid-β Aggregation Inhibition by Piperidine Derivatives

Compound IDDerivative ClassAssayInhibition (%) @ 25 µMReference CompoundInhibition (%) @ 25 µM
Series 4 N'-(4-benzylpiperidin-/piperazin-1-yl)alkylamineSelf-induced Aβ₁₋₄₂ aggregation54 - 89Rifampicin~90
Compound 5k N'-(4-benzylpiperidin-1-yl)propylamineSelf-induced Aβ₁₋₄₂ aggregation88.81
Series 5 N-benzylpiperidine analogsSelf-induced Aβ₁₋₄₂ aggregation26.1 - 50.1
AChE-induced Aβ₁₋₄₂ aggregation61.1 - 89.0

Data compiled from multiple sources for illustrative purposes.[7][9]

Experimental Protocols

Synthesis of N-Acylhydrazone Derivatives from this compound

This protocol describes a general method for the synthesis of N-acylhydrazone derivatives, which are promising candidates for multi-target Alzheimer's drugs. The reaction involves the condensation of this compound with various aromatic hydrazides.

Materials:

  • This compound

  • Substituted aromatic hydrazides (e.g., isonicotinohydrazide, benzohydrazide)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of the desired aromatic hydrazide in absolute ethanol.

  • Addition of Aldehyde: To this solution, add a stoichiometric equivalent (1 eq.) of this compound.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of ethyl acetate and hexane.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure N-acylhydrazone derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE inhibitory activity of the synthesized compounds using the colorimetric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Synthesized inhibitor compounds

  • Donepezil (or other reference inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

    • Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the test compound solution at various concentrations (or solvent for control).

    • Add 20 µL of the AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • To each well, add 10 µL of the DTNB solution.

    • To initiate the enzymatic reaction, add 10 µL of the ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings every minute for 10-15 minutes to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Amyloid-β (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T Method)

This protocol describes the use of Thioflavin T (ThT) fluorescence to monitor the inhibition of Aβ₁₋₄₂ peptide aggregation by the synthesized compounds.

Materials:

  • Amyloid-β peptide (1-42)

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Synthesized inhibitor compounds

  • Reference inhibitor (e.g., Rifampicin)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol, HFIP), aliquot, and lyophilize to obtain monomeric Aβ. Resuspend in an appropriate buffer just before use.

    • Prepare a stock solution of ThT in phosphate buffer.

    • Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • Assay in 96-Well Plate:

    • To each well of a black microplate, add the Aβ₁₋₄₂ solution to a final concentration of typically 10-20 µM.

    • Add the test compound at various concentrations (or solvent for control).

    • Add ThT solution to a final concentration of typically 5-10 µM.

    • The final volume in each well should be constant (e.g., 200 µL).

  • Incubation and Measurement:

    • Incubate the plate at 37°C with gentle shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a fluorometric microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of the inhibitor.

    • The percentage of inhibition of Aβ aggregation is calculated by comparing the final fluorescence intensity of the samples with the inhibitor to the control (without inhibitor) at the plateau phase. % Inhibition = [ (F_control - F_inhibitor) / F_control ] * 100

    • Determine the IC₅₀ value for the inhibition of Aβ aggregation.

Visualizations

Cholinergic Signaling Pathway in Alzheimer's Disease

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Therapeutic Intervention ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicular Transport ACh_synthesis->ACh_vesicle ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_synthesis ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AD_pathology Alzheimer's Disease: - Reduced ACh levels - Impaired signaling ACh_release->AD_pathology AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis mAChR Muscarinic ACh Receptors (mAChRs) ACh_synapse->mAChR nAChR Nicotinic ACh Receptors (nAChRs) ACh_synapse->nAChR Choline_uptake Choline Reuptake AChE->Choline_uptake Choline_uptake->ACh_synthesis Signal_transduction Signal Transduction (Learning & Memory) mAChR->Signal_transduction nAChR->Signal_transduction Signal_transduction->AD_pathology Drug_Candidate Piperidine-Based AChE Inhibitor Drug_Candidate->AChE Inhibition

Caption: Cholinergic signaling pathway and the therapeutic target for AChE inhibitors.

Multi-Target-Directed Ligand (MTDL) Strategy for Alzheimer's Disease

MTDL_Strategy cluster_targets Key Pathological Targets cluster_ligand Multi-Target-Directed Ligand (MTDL) AD Alzheimer's Disease (Multifactorial Pathology) AChE_BuChE Cholinergic Deficit (AChE/BuChE) AD->AChE_BuChE Abeta Amyloid-β Aggregation AD->Abeta Oxidative_Stress Oxidative Stress AD->Oxidative_Stress Neuroinflammation Neuroinflammation AD->Neuroinflammation Therapeutic_Effect Synergistic Therapeutic Effect AChE_BuChE->Therapeutic_Effect Abeta->Therapeutic_Effect Oxidative_Stress->Therapeutic_Effect Neuroinflammation->Therapeutic_Effect MTDL Piperidine-Acylhydrazone Derivative MTDL->AChE_BuChE Inhibition MTDL->Abeta Inhibition MTDL->Oxidative_Stress Antioxidant Activity MTDL->Neuroinflammation Anti-inflammatory Activity

Caption: The multi-target-directed ligand (MTDL) approach for Alzheimer's therapy.

Experimental Workflow for Synthesis and Screening

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis and Lead Identification start Start: Design of Piperidine-Acylhydrazone Derivatives synthesis Synthesis via Condensation: This compound + Aromatic Hydrazides start->synthesis purification Purification and Characterization (NMR, MS, IR) synthesis->purification ache_assay AChE Inhibition Assay (Ellman's Method) purification->ache_assay Screening abeta_assay Aβ Aggregation Inhibition Assay (ThT Fluorescence) purification->abeta_assay Screening cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) purification->cytotoxicity_assay Screening data_analysis IC₅₀ Determination and Structure-Activity Relationship (SAR) Analysis ache_assay->data_analysis abeta_assay->data_analysis cytotoxicity_assay->data_analysis lead_selection Selection of Lead Compounds with Potent, Multi-Target Activity and Low Toxicity data_analysis->lead_selection end End: Promising Drug Candidates for Further Preclinical Development lead_selection->end

Caption: Workflow from synthesis to identification of lead Alzheimer's drug candidates.

References

Application Notes and Protocols for the Synthesis of T-type Calcium Channel Blockers Utilizing Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of T-type calcium channel blockers based on piperidine derivatives. T-type calcium channels, particularly CaV3.2, are crucial in the pathophysiology of various neurological disorders, including neuropathic pain and absence epilepsy, making them a significant target for therapeutic intervention. The protocols outlined below are derived from peer-reviewed research and are intended to guide researchers in the development of novel analgesic and anti-epileptic agents.

Introduction to Piperidine Derivatives as T-type Calcium Channel Blockers

Piperidine scaffolds have emerged as a promising foundation for the development of potent and selective T-type calcium channel inhibitors. Notably, 1,4-disubstituted piperidines have demonstrated significant efficacy in preclinical models of neuropathic pain and epilepsy. These compounds offer a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The dysregulation of low-voltage-activated T-type calcium channels is a key factor in the hyperexcitability of neurons associated with chronic pain states and seizure activity. Therefore, the development of specific blockers for these channels represents a targeted approach to treating these conditions.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative piperidine-based T-type calcium channel blockers.

Table 1: In Vitro Inhibition of T-type and CaV3.2 Channels

CompoundInhibition of T-type Channels in DRG Neurons (%)Inhibition of CaV3.2 Channels in HEK-293 Cells (%)
Compound 4 45.3 ± 4.248.2 ± 3.5
Compound 8 42.1 ± 3.845.5 ± 4.1
ML218 95.2 ± 2.198.3 ± 1.5
Z944 98.6 ± 1.299.1 ± 0.8

Data represents the mean ± SEM.

Table 2: In Vivo Analgesic Effects in a Spared Nerve Injury (SNI) Model

Compound (Dose)Thermal Paw Withdrawal Latency (s)Mechanical Paw Withdrawal Threshold (g)
Vehicle 4.5 ± 0.52.1 ± 0.3
Compound 4 (10 mg/kg) 10.2 ± 1.18.5 ± 0.9
Compound 8 (10 mg/kg) 9.8 ± 0.97.9 ± 0.7
Gabapentin (30 mg/kg) 11.5 ± 1.39.2 ± 1.0

Data represents the peak effect observed 3-4 hours post-injection (mean ± SEM).

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Disubstituted Piperidine Derivatives

This protocol describes a general synthetic route for the preparation of 1,4-disubstituted piperidine analogs.

Diagram: Synthetic Workflow for 1,4-Disubstituted Piperidines

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_grignard Step 2: Grignard Reaction cluster_reduction Step 3: Reductive Amination 4-cyanopiperidine 4-Cyanopiperidine N_alkylated_piperidine N-Alkyl-4-cyanopiperidine 4-cyanopiperidine->N_alkylated_piperidine Base (e.g., K2CO3) Solvent (e.g., DMF) RX Alkyl Halide (R-X) RX->N_alkylated_piperidine Ketone_intermediate 4-Acyl-piperidine Intermediate N_alkylated_piperidine->Ketone_intermediate Grignard_reagent Aryl/Alkyl Grignard Reagent (R'-MgBr) Grignard_reagent->Ketone_intermediate Final_Product 1,4-Disubstituted Piperidine Derivative Ketone_intermediate->Final_Product Reducing Agent (e.g., NaBH(OAc)3) Amine Amine (R''-NH2) Amine->Final_Product

Caption: General synthetic scheme for 1,4-disubstituted piperidines.

Materials:

  • 4-Cyanopiperidine

  • Appropriate alkyl halide (R-X)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Appropriate Grignard reagent (R'-MgBr)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Appropriate amine (R''-NH₂)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • N-Alkylation of 4-Cyanopiperidine:

    • Dissolve 4-cyanopiperidine (1 equivalent) and the desired alkyl halide (1.1 equivalents) in DMF.

    • Add potassium carbonate (2 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N-alkyl-4-cyanopiperidine.

  • Grignard Reaction:

    • Dissolve the N-alkyl-4-cyanopiperidine (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the Grignard reagent (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • The resulting ketone intermediate is often used in the next step without further purification.

  • Reductive Amination:

    • Dissolve the crude ketone intermediate (1 equivalent) and the desired amine (1.2 equivalents) in DCM.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

    • Purify the final 1,4-disubstituted piperidine derivative by silica gel column chromatography.

Protocol 2: Evaluation of T-type Calcium Channel Inhibition using FLIPR Assay

This protocol outlines a high-throughput screening method to assess the inhibitory activity of synthesized compounds on T-type calcium channels using a Fluorometric Imaging Plate Reader (FLIPR).

Diagram: FLIPR Assay Workflow

FLIPR_Workflow Cell_Plating Plate HEK-293 cells expressing CaV3.2 in 96-well plates Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Add test compounds at various concentrations Dye_Loading->Compound_Addition FLIPR_Measurement Measure baseline fluorescence in FLIPR instrument Compound_Addition->FLIPR_Measurement Depolarization Add a depolarizing solution (e.g., high KCl) to trigger Ca2+ influx FLIPR_Measurement->Depolarization Fluorescence_Reading Record the change in fluorescence Depolarization->Fluorescence_Reading Data_Analysis Calculate % inhibition and determine IC50 values Fluorescence_Reading->Data_Analysis

Caption: Workflow for the FLIPR-based calcium influx assay.

Materials:

  • HEK-293 cells stably expressing the human CaV3.2 T-type calcium channel.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Black-walled, clear-bottom 96-well microplates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • High potassium chloride (KCl) depolarizing solution.

  • Test compounds and reference inhibitors (e.g., Mibefradil).

  • FLIPR instrument.

Procedure:

  • Cell Plating:

    • Seed HEK-293 cells expressing CaV3.2 into 96-well plates at a density of 50,000-100,000 cells per well.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and a reference inhibitor in HBSS.

    • After the dye loading incubation, wash the cells twice with HBSS.

    • Add 50 µL of the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • FLIPR Assay:

    • Place the cell plate and a plate containing the high KCl depolarizing solution into the FLIPR instrument.

    • Program the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of 50 µL of the high KCl solution to each well to induce membrane depolarization and subsequent calcium influx through T-type channels.

    • Continue to record the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • The increase in fluorescence intensity upon depolarization corresponds to the influx of calcium.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for the detailed characterization of the inhibitory effects of compounds on T-type calcium channel currents in dorsal root ganglion (DRG) neurons.

Diagram: Patch-Clamp Experiment Logic

Patch_Clamp_Logic Isolate_DRG Isolate Dorsal Root Ganglion (DRG) Neurons Establish_Seal Form a high-resistance 'giga-seal' with a patch pipette Isolate_DRG->Establish_Seal Whole_Cell_Config Rupture the cell membrane to achieve whole-cell configuration Establish_Seal->Whole_Cell_Config Apply_Voltage_Protocol Apply a voltage-step protocol to elicit T-type currents Whole_Cell_Config->Apply_Voltage_Protocol Record_Baseline Record baseline T-type calcium currents Apply_Voltage_Protocol->Record_Baseline Apply_Compound Perfuse the cell with the test compound Record_Baseline->Apply_Compound Record_Inhibition Record the inhibited T-type calcium currents Apply_Compound->Record_Inhibition Analyze_Data Analyze current amplitude to determine % inhibition Record_Inhibition->Analyze_Data

Caption: Logical flow of a whole-cell patch-clamp experiment.

Materials:

  • Acutely dissociated DRG neurons.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette pulling.

  • External recording solution (in mM): 110 NaCl, 5 CsCl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4.

  • Internal pipette solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP; pH 7.2.

  • Test compounds.

Procedure:

  • Neuron Preparation:

    • Isolate DRG neurons from rodents following established and ethically approved protocols.

    • Plate the dissociated neurons on coated coverslips and allow them to adhere.

  • Recording Setup:

    • Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Approach a neuron with the patch pipette and form a high-resistance seal (>1 GΩ) on the cell membrane.

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -90 mV to allow for the recovery of T-type channels from inactivation.

  • Data Acquisition:

    • Apply a depolarizing voltage step to -30 mV for 200 ms to elicit T-type calcium currents.

    • Record the baseline current for a stable period.

    • Perfuse the recording chamber with the external solution containing the test compound at the desired concentration.

    • After a stable effect is reached, record the inhibited current using the same voltage-step protocol.

  • Data Analysis:

    • Measure the peak amplitude of the T-type current before and after compound application.

    • Calculate the percentage of current inhibition.

    • Construct concentration-response curves to determine the IC₅₀ value of the compound.

Signaling Pathways

T-type calcium channels are key regulators of neuronal excitability. Their inhibition by piperidine derivatives can modulate downstream signaling pathways involved in pain and epilepsy.

Diagram: T-type Calcium Channel Signaling in Neuropathic Pain

Neuropathic_Pain_Pathway cluster_neuron Nociceptive Neuron Nerve_Injury Nerve Injury Upregulation Upregulation of CaV3.2 Channels Nerve_Injury->Upregulation Ca_Influx Increased Ca2+ Influx at Low Voltage Upregulation->Ca_Influx Action_Potential Lowered Action Potential Threshold Ca_Influx->Action_Potential Hyperexcitability Neuronal Hyperexcitability Action_Potential->Hyperexcitability Pain_Signal Transmission of Pain Signals Hyperexcitability->Pain_Signal Piperidine_Blocker Piperidine-based T-type Blocker Piperidine_Blocker->Ca_Influx Inhibits

Caption: Role of CaV3.2 in neuropathic pain and its inhibition.[1][2][3]

In neuropathic pain, nerve injury leads to an upregulation of CaV3.2 T-type calcium channels in nociceptive neurons.[1] This results in increased calcium influx near the resting membrane potential, lowering the threshold for action potential firing and leading to neuronal hyperexcitability and the transmission of pain signals.[2] Piperidine-based blockers inhibit this calcium influx, thereby reducing neuronal hyperexcitability and alleviating pain.

Diagram: T-type Calcium Channel Signaling in Absence Epilepsy

Absence_Epilepsy_Pathway cluster_thalamocortical Thalamocortical Circuit T_channel_Dysfunction T-type Channel Dysfunction Burst_Firing Aberrant Thalamic Burst Firing T_channel_Dysfunction->Burst_Firing Synchronization Hypersynchronization of Thalamocortical Oscillations Burst_Firing->Synchronization Spike_Wave Spike-Wave Discharges (Absence Seizures) Synchronization->Spike_Wave Piperidine_Blocker Piperidine-based T-type Blocker Piperidine_Blocker->Burst_Firing Suppresses

Caption: T-type channel dysfunction in absence epilepsy.[4][5][6][7]

In absence epilepsy, dysfunction of T-type calcium channels in the thalamocortical circuit leads to aberrant, low-threshold burst firing in thalamic neurons.[4][5][6] This rhythmic burst firing drives the hypersynchronization of thalamocortical oscillations, resulting in the characteristic spike-wave discharges observed during absence seizures.[7] Piperidine-based T-type channel blockers can suppress this aberrant burst firing, thereby disrupting the generation of seizures.

References

Application Notes and Protocols for the Biological Evaluation of 4-(Hydroxymethyl)piperidine-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the biological evaluation of novel compounds derived from 4-(hydroxymethyl)piperidine-1-carbaldehyde, with a focus on their potential as enzyme inhibitors. This document outlines detailed protocols for in vitro assays to determine biological activity and elucidates the underlying signaling pathways.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound are of particular interest for the development of novel therapeutics, including enzyme inhibitors. This document focuses on the biological evaluation of a series of piperidine-derived thiosemicarbazones as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a validated target for anticancer drugs.

Data Presentation: In Vitro Enzyme Inhibition

The inhibitory potential of novel piperidine-derived thiosemicarbazones against Dihydrofolate Reductase (DHFR) was quantified by determining their half-maximal inhibitory concentration (IC50) values. The results demonstrate a range of potencies, highlighting key structure-activity relationships.

Compound IDStructureTarget EnzymeIC50 (µM)[1]
5p 4-Piperidine-based thiosemicarbazoneDHFR13.70 ± 0.25
5h 4-Piperidine-based thiosemicarbazoneDHFR15.62 ± 0.26
5o 4-Piperidine-based thiosemicarbazoneDHFR16.22 ± 0.37
5f 4-Piperidine-based thiosemicarbazoneDHFR18.27 ± 0.39
5m 4-Piperidine-based thiosemicarbazoneDHFR18.36 ± 0.52
5n 4-Piperidine-based thiosemicarbazoneDHFR20.63 ± 0.48
5g 4-Piperidine-based thiosemicarbazoneDHFR22.35 ± 0.50
5L 4-Piperidine-based thiosemicarbazoneDHFR28.51 ± 0.51
5q 4-Piperidine-based thiosemicarbazoneDHFR28.51 ± 0.51
5r 4-Piperidine-based thiosemicarbazoneDHFR28.51 ± 0.51
5c 4-Piperidine-based thiosemicarbazoneDHFR30.16 ± 0.74
5d 4-Piperidine-based thiosemicarbazoneDHFR26.11 ± 0.38
5a 4-Piperidine-based thiosemicarbazoneDHFR41.20 ± 0.67
5k 4-Piperidine-based thiosemicarbazoneDHFR47.30 ± 0.86
Methotrexate Standard DHFR InhibitorDHFR0.086 ± 0.07

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and standardization.

Protocol 1: In Vitro Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

Objective: To determine the IC50 values of test compounds against DHFR.

Materials:

  • Recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Test compounds dissolved in DMSO

  • Methotrexate (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and methotrexate in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to each well.

  • Add the test compounds or methotrexate to the respective wells. Include a DMSO control.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To determine if the compounds induce apoptosis in cancer cells.

Materials:

  • Treated and control cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of the compounds on cell cycle progression.

Materials:

  • Treated and control cancer cells

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 5: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression of key proteins involved in apoptosis.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway

DHFR_Inhibition_Pathway Compound Piperidine Derivative DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: DHFR Inhibition Pathway.

Experimental Workflow

Experimental_Workflow Start Synthesis of Piperidine Derivatives Enzyme_Assay DHFR Enzyme Inhibition Assay Start->Enzyme_Assay IC50 Determine IC50 Values Enzyme_Assay->IC50 Cell_Culture Cancer Cell Line Culture IC50->Cell_Culture Cytotoxicity MTT Assay for Cytotoxicity Cell_Culture->Cytotoxicity Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Cell_Culture->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Western_Blot Western Blot for Apoptotic Proteins Cell_Culture->Western_Blot Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: Biological Evaluation Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(Hydroxymethyl)piperidine-1-carbaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The most common and direct method is the N-formylation of 4-piperidinemethanol. Several formylating agents can be employed, with the most prevalent being formic acid, ethyl formate, and acetic formic anhydride. Each method has its own advantages regarding reaction conditions, yield, and purification requirements.

Q2: How do I choose the best formylating agent for my synthesis?

A2: The choice of formylating agent depends on factors such as available equipment, desired reaction time, and sensitivity of other functional groups.

  • Formic Acid: A readily available and cost-effective option. It can be used directly or with azeotropic removal of water.[1][2][3]

  • Ethyl Formate: A milder reagent, often used under neutral or slightly basic conditions, which can be beneficial for sensitive substrates.[4][5]

  • Acetic Formic Anhydride: A highly effective and rapid formylating agent, typically generated in situ from acetic anhydride and formic acid.[6][7][8] It is known for its high selectivity for N-formylation over O-formylation.

Q3: What is the primary starting material for this synthesis?

A3: The primary starting material is 4-piperidinemethanol. It is commercially available and can be used directly in the N-formylation reaction.

Q4: Are there any significant safety precautions I should be aware of?

A4: Yes. Formic acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Acetic anhydride is also corrosive and a lachrymator. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Possible Causes & Solutions

Possible CauseRecommended Action
Inefficient Water Removal (Formic Acid Method) When using formic acid, the equilibrium of the reaction can be unfavorable. Use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water and drive the reaction to completion.[3]
Decomposition of Formylating Agent Acetic formic anhydride is sensitive to moisture and can decompose.[7] Ensure all glassware is oven-dried and reagents are anhydrous. Prepare the anhydride in situ and use it immediately.
Suboptimal Reaction Temperature Formylation reactions can be temperature-sensitive. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessive heat can lead to side reactions. Monitor the reaction progress by TLC to determine the optimal temperature.
Poor Quality of Starting Material Impurities in the 4-piperidinemethanol can interfere with the reaction. Ensure the starting material is of high purity.
Insufficient Reaction Time Some formylation methods may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

Low_Yield_Troubleshooting start Low or No Yield check_water Using Formic Acid? start->check_water check_purity Verify Starting Material Purity start->check_purity check_time Monitor Reaction for Completion start->check_time check_anhydride Using Acetic Formic Anhydride? check_water->check_anhydride No solution_water Use Dean-Stark to remove water azeotropically check_water->solution_water Yes check_temp Monitor Reaction Temperature check_anhydride->check_temp No solution_anhydride Ensure anhydrous conditions. Prepare in situ and use immediately. check_anhydride->solution_anhydride Yes solution_temp Optimize temperature based on TLC monitoring check_temp->solution_temp solution_purity Use high-purity 4-piperidinemethanol check_purity->solution_purity solution_time Increase reaction time based on TLC/LC-MS check_time->solution_time

Problem 2: Presence of Impurities and Side Products

Possible Causes & Solutions

Possible CauseRecommended Action
O-Formylation of the Hydroxymethyl Group The hydroxyl group can also be formylated, leading to a diformylated byproduct. To minimize this, use a highly N-selective formylating agent like acetic formic anhydride. Alternatively, milder conditions (lower temperature, shorter reaction time) with less reactive agents like ethyl formate can favor N-formylation.
Unreacted Starting Material If the reaction is incomplete, unreacted 4-piperidinemethanol will remain. Ensure sufficient reaction time and optimal temperature. Consider adding a slight excess of the formylating agent.
Acetylation (when using Acetic Formic Anhydride) Although generally selective, some acetylation may occur. The formyl group of the mixed anhydride is more electrophilic, but to ensure high selectivity, control the reaction temperature and stoichiometry carefully.
Polymerization/Decomposition At excessively high temperatures, some reagents and products may decompose or polymerize. Maintain the recommended reaction temperature and monitor for any charring or unexpected color changes.

Side_Product_Troubleshooting start Impurities Detected is_diformylated Di-formylated product present? start->is_diformylated is_starting_material Starting material (4-piperidinemethanol) present? start->is_starting_material is_acetylated Acetylated product present? start->is_acetylated is_diformylated->is_starting_material No solution_diformyl Use N-selective reagent (e.g., Acetic Formic Anhydride). Use milder conditions. is_diformylated->solution_diformyl Yes is_starting_material->is_acetylated No solution_starting Increase reaction time. Use slight excess of formylating agent. is_starting_material->solution_starting Yes solution_acetyl Control temperature and stoichiometry carefully. is_acetylated->solution_acetyl Yes

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical reaction conditions and yields for the N-formylation of 4-piperidinemethanol to produce this compound.

MethodFormylating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1 Formic AcidTolueneReflux (Dean-Stark)4 - 990 - 98
2 Ethyl FormateNone (Neat)606 - 1285 - 95
3 Acetic Formic AnhydrideNone (Neat)0 to RT2 - 4> 95

Experimental Protocols

Method 1: N-Formylation using Formic Acid

This protocol is adapted from general procedures for the N-formylation of amines in the presence of hydroxyl groups.[1][3]

Materials:

  • 4-Piperidinemethanol (1.0 eq.)

  • Aqueous 85% Formic Acid (1.2 eq.)

  • Toluene

  • Dean-Stark trap

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 4-piperidinemethanol.

  • Add toluene to the flask to achieve a suitable reaction concentration.

  • Add aqueous 85% formic acid (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue heating for 4-9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude N-formylated product.

  • If necessary, purify the product by column chromatography.

Method 2: N-Formylation using Ethyl Formate

This protocol is a generalized procedure based on the use of ethyl formate for the formylation of amines.[4][5]

Materials:

  • 4-Piperidinemethanol (1.0 eq.)

  • Ethyl Formate (3.0 eq.)

  • Standard glassware for heating

Procedure:

  • In a round-bottom flask, combine 4-piperidinemethanol and ethyl formate.

  • Heat the mixture to 60°C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture.

  • Remove the excess ethyl formate and any volatile byproducts by rotary evaporation to yield the crude product.

  • Purify by column chromatography if necessary.

Method 3: N-Formylation using Acetic Formic Anhydride

This protocol is based on the in situ generation and use of acetic formic anhydride for N-formylation.[6][7][8]

Materials:

  • Acetic Anhydride (1.0 eq.)

  • Formic Acid (1.1 eq.)

  • 4-Piperidinemethanol (1.0 eq.)

  • Standard glassware for reactions at controlled temperatures

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, cool acetic anhydride to 0°C in an ice bath.

  • Slowly add formic acid to the cooled acetic anhydride with stirring. Maintain the temperature at 0°C.

  • After the addition is complete, stir the mixture at 0°C for 30-60 minutes to allow for the formation of acetic formic anhydride.

  • Slowly add 4-piperidinemethanol to the freshly prepared acetic formic anhydride solution, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Prepare Reagents (4-Piperidinemethanol, Formylating Agent, Solvent) glassware Prepare Dry Glassware (if necessary) reagents->glassware combine Combine Reagents under Controlled Conditions glassware->combine react Stir at Optimized Temperature and Time combine->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

Technical Support Center: Purification of 4-(Hydroxymethyl)piperidine-1-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(hydroxymethyl)piperidine-1-carbaldehyde using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Issue 1: Poor Separation or Co-elution of the Product with Impurities

  • Question: My target compound, this compound, is eluting with impurities. How can I improve the separation?

  • Answer: Poor separation can result from an inappropriate solvent system or improper column packing.

    • Optimize the Mobile Phase: The polarity of the eluent is critical. For this compound, which is a polar molecule, a gradient elution is often effective. Start with a less polar solvent system (e.g., a higher ratio of hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[1]

    • Fine-Tune Polarity: Small additions of a very polar solvent, like methanol, to a dichloromethane/ethyl acetate mixture can significantly enhance separation.

    • Check Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.[1] The column should be packed as a slurry and allowed to settle without any air bubbles or cracks.

Issue 2: Significant Peak Tailing of the Product

  • Question: The peak corresponding to my product is showing significant tailing. What is the cause and how can I resolve it?

  • Answer: Peak tailing for amine-containing compounds like piperidine derivatives is often due to interactions with acidic silanol groups on the silica gel surface.[2][3]

    • Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to the mobile phase.[2] This will neutralize the acidic sites on the silica gel and reduce the unwanted secondary interactions causing tailing.

    • Use Deactivated Silica: Consider using a deactivated or "end-capped" silica gel, which has fewer free silanol groups.[3]

Issue 3: The Compound is Not Eluting from the Column

  • Question: I have been flushing the column with a relatively polar solvent, but my product is not coming off. What should I do?

  • Answer: This issue, known as irreversible adsorption, can occur if the compound is very polar or if it is unstable on silica gel.

    • Increase Solvent Polarity Drastically: If the compound is highly polar, a significant increase in the mobile phase polarity is required. A gradient up to 10-20% methanol in dichloromethane or ethyl acetate may be necessary.

    • Test for Stability: Before performing column chromatography, it is advisable to test the stability of your compound on silica gel. This can be done by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[4] If the compound is unstable, an alternative purification method or a different stationary phase (e.g., alumina) should be considered.

Issue 4: Low Recovery of the Product after Chromatography

  • Question: After combining and evaporating the fractions, the yield of my purified product is very low. What could be the reason?

  • Answer: Low recovery can be due to several factors:

    • Irreversible Adsorption: As mentioned previously, the compound may be strongly and irreversibly binding to the silica gel.

    • Co-elution with a UV-inactive Impurity: If you are monitoring the fractions by TLC and staining, an impurity that does not visualize with the stain might be co-eluting with your product, leading you to combine impure fractions.

    • Product Volatility: Although less likely for this compound, ensure that it is not being lost during solvent evaporation under reduced pressure. Use moderate temperatures on the rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate. Based on similar compounds, a system of 1:1 ethyl acetate:hexane might be suitable for elution.[4] It is highly recommended to first determine an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system for good separation on the column.[5]

Q2: How much silica gel should I use for my purification?

A2: The amount of silica gel depends on the quantity of the crude material and the difficulty of the separation. A general guideline is a silica gel to crude product weight ratio of 30:1 to 100:1.[5] For easier separations, a lower ratio can be used, while for difficult separations, a higher ratio is recommended.

Q3: Should I perform wet or dry loading of my sample onto the column?

A3: Both methods can be effective.

  • Wet Loading: Dissolve the crude product in a minimal amount of a solvent that is as non-polar as possible but still allows for complete dissolution. Dichloromethane is a common choice.[5] This solution is then carefully added to the top of the column.

  • Dry Loading: If the crude product is not very soluble in the initial mobile phase, dry loading is preferred. Dissolve the crude material in a suitable solvent, add a small amount of silica gel (typically 2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder.[5] This powder is then carefully added to the top of the packed column. Dry loading often leads to better resolution.

Q4: How can I monitor the separation during the chromatography?

A4: The separation is typically monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, elute with the solvent system used for the column, and visualize the spots (e.g., using a UV lamp or a staining agent like potassium permanganate or iodine). Fractions containing the pure product are then combined.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is generally suitable.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolStart with a low polarity mixture and increase polarity gradually.
Rf Value on TLC 0.2 - 0.3In the elution solvent for optimal separation.[5]
Silica to Crude Ratio 30:1 to 100:1 (w/w)Adjust based on the difficulty of the separation.[5]
Basic Additive 0.1 - 1% Triethylamine (v/v)To be added to the mobile phase to prevent peak tailing.[2]
Loading Capacity 1-10% (w/w)The amount of crude material relative to the mass of silica gel.

Detailed Experimental Protocol

This protocol provides a general guideline for the purification of this compound by flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

  • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Gently place a layer of sand on top of the sample layer.

3. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the column.

  • Apply gentle pressure (using a pump or inert gas) to start the elution.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane). A suggested gradient could be:

    • 95:5 Hexane:Ethyl Acetate (2 column volumes)

    • 90:10 Hexane:Ethyl Acetate (2 column volumes)

    • 80:20 Hexane:Ethyl Acetate (and so on, until the product elutes)

  • Remember to include 0.1-1% triethylamine in your mobile phase if peak tailing was observed on TLC.

4. Monitoring and Product Isolation:

  • Analyze the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification problem Problem Encountered start->problem poor_sep Poor Separation / Co-elution problem->poor_sep Separation Issue tailing Peak Tailing problem->tailing Peak Shape Issue no_elution Compound Not Eluting problem->no_elution Elution Issue low_yield Low Yield problem->low_yield Recovery Issue solution1 Optimize Mobile Phase Gradient poor_sep->solution1 solution2 Repack Column poor_sep->solution2 solution3 Add Basic Modifier (e.g., TEA) tailing->solution3 solution4 Use Deactivated Silica tailing->solution4 solution5 Increase Mobile Phase Polarity no_elution->solution5 solution6 Check Compound Stability on Silica no_elution->solution6 solution7 Check for Irreversible Adsorption low_yield->solution7 solution8 Re-evaluate Fraction Analysis low_yield->solution8 end Successful Purification solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end solution7->end solution8->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Common side reactions in the synthesis of 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(Hydroxymethyl)piperidine-1-carbaldehyde. This valuable intermediate is crucial for the development of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The synthesis typically involves the N-formylation of 4-(hydroxymethyl)piperidine. Common formylating agents include:

  • Ethyl formate: A mild and relatively safe reagent.

  • Acetic formic anhydride: A more reactive agent, often generated in situ from formic acid and acetic anhydride, which can lead to higher yields but also more side reactions if not controlled properly.[1]

  • Formic acid: Can be used directly, often with a dehydrating agent to drive the reaction to completion.[2]

Q2: I am observing a significant amount of an unknown impurity in my final product. What could it be?

A2: The identity of the impurity depends on the synthetic route employed. Common side reactions can lead to the formation of several byproducts. Please refer to the troubleshooting guide below for specific issues related to your chosen formylating agent. O-formylation of the hydroxymethyl group is a common side reaction to consider.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products often involves careful control of reaction conditions. Key parameters to consider include:

  • Temperature: Many formylation reactions are exothermic. Maintaining a low temperature can help to control the reaction rate and reduce the formation of unwanted byproducts.

  • Reagent stoichiometry: Using the correct ratio of reactants is crucial. An excess of the formylating agent can sometimes lead to over-reaction or side reactions.

  • Anhydrous conditions: Some formylating agents, like acetic formic anhydride, are sensitive to moisture. Ensuring a dry reaction environment can prevent the decomposition of the reagent and improve the yield of the desired product.[3]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).- If the reaction has stalled, consider increasing the reaction time or temperature cautiously.- Ensure efficient stirring to promote reactant mixing.
Decomposition of Formylating Agent - If using a moisture-sensitive reagent like acetic formic anhydride, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]- For thermally unstable reagents, maintain the recommended reaction temperature.
Suboptimal Formylating Agent - The reactivity of the formylating agent can significantly impact the yield. If using a mild reagent like ethyl formate results in low conversion, consider switching to a more reactive agent like acetic formic anhydride.
Issue 2: Presence of O-Formylated Byproduct

A common side reaction is the formylation of the primary alcohol of the hydroxymethyl group, leading to the formation of (1-formylpiperidin-4-yl)methyl formate.

Potential Cause Troubleshooting Steps
High Reaction Temperature - O-formylation is more likely to occur at higher temperatures. Perform the reaction at a lower temperature to favor N-formylation.
Excess Formylating Agent - Use a stoichiometric amount or only a slight excess of the formylating agent to minimize the chance of the alcohol reacting.
Choice of Formylating Agent - The chemoselectivity of formylating agents varies. Some reagents may have a higher propensity for O-formylation. Literature suggests that formylation of amines is generally faster than that of alcohols.[4] However, under certain conditions, O-formylation can be a significant side reaction.[5][6]

Quantitative Data on O-Formylation: While specific quantitative data for the O-formylation of 4-(hydroxymethyl)piperidine is not readily available in the literature, studies on the formylation of other bifunctional molecules containing both amine and alcohol groups have shown that the degree of O-formylation can be significant depending on the reaction conditions. For example, in some cases, O-formylation of alcohols with formic acid can lead to excellent yields of the formate ester.[5][6]

Issue 3: Presence of N-Acetylated Byproduct (when using Acetic Formic Anhydride)

When using acetic formic anhydride, a potential side reaction is the N-acetylation of 4-(hydroxymethyl)piperidine, resulting in 1-acetyl-4-(hydroxymethyl)piperidine.

Potential Cause Troubleshooting Steps
Reaction Conditions - The formyl group is generally more reactive than the acetyl group in acetic formic anhydride. However, at higher temperatures or with prolonged reaction times, acetylation can occur. Maintain a low reaction temperature and monitor the reaction to stop it once the starting material is consumed.
Purity of Acetic Formic Anhydride - If the in-situ generated acetic formic anhydride contains unreacted acetic anhydride, this can lead to N-acetylation. Ensure the complete formation of the mixed anhydride by following the preparation protocol carefully.

Experimental Protocols

Protocol 1: N-Formylation using Ethyl Formate

This protocol is a general guideline and may require optimization.

Materials:

  • 4-(Hydroxymethyl)piperidine

  • Ethyl formate

  • Suitable solvent (e.g., ethanol or solvent-free)[7]

Procedure:

  • To a solution of 4-(hydroxymethyl)piperidine in the chosen solvent (or neat), add an excess of ethyl formate.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent and excess ethyl formate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: N-Formylation using Acetic Formic Anhydride (in situ generation)

This protocol requires careful handling of reagents due to their reactivity and moisture sensitivity.[1]

Materials:

  • 4-(Hydroxymethyl)piperidine

  • Formic acid

  • Acetic anhydride

  • Anhydrous solvent (e.g., THF or dichloromethane)

  • Base for work-up (e.g., saturated sodium bicarbonate solution)

Procedure:

  • In a flame-dried flask under an inert atmosphere, cool acetic anhydride in an ice-salt bath.

  • Slowly add formic acid to the cooled acetic anhydride with vigorous stirring to generate acetic formic anhydride in situ.

  • In a separate flask, dissolve 4-(hydroxymethyl)piperidine in the anhydrous solvent and cool the solution.

  • Slowly add the freshly prepared acetic formic anhydride solution to the solution of 4-(hydroxymethyl)piperidine, maintaining a low temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by carefully adding it to a cold saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction and potential side reactions in the synthesis of this compound.

Synthesis_Pathway start 4-(Hydroxymethyl)piperidine product This compound start->product N-Formylation (Desired Reaction) side_product_O O-Formylated Byproduct start->side_product_O O-Formylation (Side Reaction) reagent Formylating Agent (e.g., Ethyl Formate) reagent->product reagent->side_product_O

Caption: Main reaction and O-formylation side reaction.

Acetylation_Side_Reaction start 4-(Hydroxymethyl)piperidine product This compound start->product N-Formylation side_product_N_acetyl N-Acetylated Byproduct start->side_product_N_acetyl N-Acetylation (Side Reaction) reagent Acetic Formic Anhydride reagent->product reagent->side_product_N_acetyl

Caption: N-Acetylation side reaction with acetic formic anhydride.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity check_conditions Check Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents optimize_reagent Optimize Formylating Agent low_yield->optimize_reagent analyze_impurity Analyze Impurity (e.g., MS, NMR) impurity->analyze_impurity purification Optimize Purification check_conditions->purification check_reagents->purification optimize_reagent->purification o_formylation O-Formylation Suspected analyze_impurity->o_formylation n_acetylation N-Acetylation Suspected analyze_impurity->n_acetylation lower_temp Lower Reaction Temperature o_formylation->lower_temp adjust_stoichiometry Adjust Reagent Stoichiometry o_formylation->adjust_stoichiometry n_acetylation->lower_temp change_reagent Change Formylating Agent

References

Stability of 4-(Hydroxymethyl)piperidine-1-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Hydroxymethyl)piperidine-1-carbaldehyde

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions, to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound?

A1: this compound possesses a piperidine ring substituted with two key functional groups. At the 4-position, there is a primary alcohol (-CH₂OH), and on the ring's nitrogen atom (position 1), there is an N-formyl group (-CHO). The N-formyl group makes the nitrogen part of an amide functional group, which significantly influences the molecule's chemical properties compared to a typical tertiary amine.

Q2: Is this compound stable in acidic conditions?

A2: No, this compound is generally not stable under acidic conditions. The N-formyl (amide) bond is susceptible to acid-catalyzed hydrolysis.[1] This is a common reaction for N-acyl derivatives of cyclic amines and is a critical stability concern during experiments involving acidic reagents or buffers.

Q3: What is the primary degradation pathway for this compound in an acidic medium?

A3: The primary degradation pathway is the acid-catalyzed hydrolysis of the N-formyl bond. The reaction involves the protonation of the amide oxygen, followed by nucleophilic attack by water, leading to the cleavage of the carbon-nitrogen bond. This process results in the formation of 4-(hydroxymethyl)piperidine (as its protonated ammonium salt) and formic acid. This type of hydrolysis is a known method for deprotecting N-formylated amines.[1]

Q4: How can I detect the degradation of this compound during my experiment?

A4: Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] You would typically observe a decrease in the peak area of the parent compound, this compound, over time. Concurrently, you will see the appearance of one or more new peaks corresponding to the degradation products. The primary degradation product, 4-(hydroxymethyl)piperidine, is more polar and will likely have a shorter retention time on a reverse-phase HPLC column.

Q5: What are the expected degradation products under acidic stress?

A5: The expected major degradation products from acid hydrolysis are:

  • 4-(Hydroxymethyl)piperidine: This is the piperidine ring with the alcohol group, now with a secondary amine. In acidic solution, it will exist as the corresponding protonated ammonium cation.

  • Formic Acid: This is the byproduct from the cleaved N-formyl group.

Q6: How can I minimize or prevent acid-induced degradation?

A6: To minimize degradation, avoid strongly acidic conditions (low pH) and elevated temperatures in your experimental setup. If acidic conditions are necessary, conduct the reaction at the lowest possible temperature and for the shortest duration. Use of a buffered system to maintain a less aggressive pH (e.g., pH 4-6) may slow the degradation rate compared to strong acids like 0.1 M HCl. For long-term storage, the compound should be kept in a solid form in an inert atmosphere at a recommended temperature of 2-8°C.[4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Loss of Compound Potency or Decreasing Peak Area in HPLC Analysis The compound is degrading in your acidic sample matrix or mobile phase.Immediately analyze a freshly prepared sample to use as a baseline.[5] If possible, adjust the pH of your experimental medium to be closer to neutral. If using HPLC, ensure the mobile phase pH is compatible with the compound's stability.
Appearance of Unexpected Peaks in Chromatographic Analysis Formation of degradation products due to instability under the experimental conditions.Perform a forced degradation study (see Protocol 1) to confirm if the new peaks correspond to known degradation products.[5] This will help confirm the degradation pathway and the identity of the new species.
Inconsistent or Non-Reproducible Experimental Results The rate of degradation is variable, depending on minor fluctuations in pH, temperature, or time, leading to inconsistent concentrations of the active compound.Strictly control the pH, temperature, and duration of all experimental steps. Prepare solutions fresh before use and minimize the time samples spend in acidic environments before analysis.

Data Presentation: Forced Degradation Study Summary

Forced degradation studies are essential for understanding a compound's stability profile.[2][6] The table below presents hypothetical data from such a study on this compound to illustrate its stability profile under various stress conditions.

Stress ConditionExperimental Conditions% Degradation (Hypothetical)Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours85%4-(Hydroxymethyl)piperidine, Formic Acid
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours15%4-(Hydroxymethyl)piperidine, Formate
Oxidative Degradation 3% H₂O₂ at RT for 24 hours< 5%N-Oxide and potential ring-opened products
Thermal Degradation Solid state at 80°C for 48 hours< 2%Not significant
Photolytic Degradation Solid exposed to ICH Q1B light< 1%Not significant

This data is illustrative and intended to highlight the compound's primary vulnerability to acid-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study via Acid Hydrolysis

This protocol outlines a typical procedure to intentionally degrade this compound to identify its degradation products and degradation pathways.[5][7]

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl) in a sealed vial.

  • Incubation: Place the vial in a water bath or oven maintained at 60°C for a predetermined time course (e.g., with samples taken at 2, 8, and 24 hours).

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water and incubate it under the same conditions.

  • Sample Neutralization: At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample to an appropriate concentration for analysis. Analyze the stressed and control samples using a validated stability-indicating RP-HPLC method to quantify the parent compound and detect degradation products.[8]

Mandatory Visualizations

Chemical Degradation Pathway

Caption: Primary degradation pathway under acidic conditions.

Experimental Workflow

G prep 1. Prepare Stock Solution (1 mg/mL in ACN) stress 2. Apply Stress Conditions (e.g., 0.1 M HCl, 60°C) prep->stress control 2a. Prepare Control Sample (H₂O, 60°C) prep->control neutralize 3. Neutralize & Dilute Sample (Stop reaction, prepare for injection) stress->neutralize control->neutralize analyze 4. RP-HPLC Analysis (Quantify parent and degradants) neutralize->analyze interpret 5. Data Interpretation (Calculate % degradation) analyze->interpret

References

Technical Support Center: TLC Monitoring of 4-(Hydroxymethyl)piperidine-1-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for monitoring reactions involving 4-(hydroxymethyl)piperidine-1-carbaldehyde using Thin Layer Chromatography (TLC).

Experimental Protocol: Reaction Monitoring by TLC

This section outlines the standard procedure for setting up and analyzing a TLC plate to monitor the progress of a chemical reaction.

Methodology:

  • TLC Plate Preparation:

    • Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark three evenly spaced lanes on the origin line for the starting material (SM), a co-spot (C), and the reaction mixture (R).

  • Eluent (Mobile Phase) Selection:

    • The choice of solvent system is critical for achieving good separation. The polarity of the eluent should be adjusted so that the starting material has a retention factor (Rf) of approximately 0.2-0.4.

    • A more polar product will have a lower Rf, while a less polar product will travel further up the plate, resulting in a higher Rf.

  • Spotting the TLC Plate:

    • Dissolve a small amount of the pure starting material in a suitable solvent.

    • Using a capillary tube, spot the starting material solution on the "SM" lane.

    • Spot the reaction mixture on the "R" lane.

    • On the "C" lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction lane.

    • Ensure spots are small (1-2 mm in diameter) to prevent streaking.[1][2]

  • Developing the Plate:

    • Pour a small amount of the chosen eluent into a developing chamber (e.g., a beaker covered with a watch glass) to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[3][4]

    • Place the spotted TLC plate into the chamber and cover it.

    • Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Dry the TLC plate completely.

    • Since this compound and many of its potential products are not UV-active, chemical staining is the primary method for visualization.[4][5]

    • Apply a visualization stain (see Table 2) by dipping the plate in the solution or spraying it evenly.

    • Gently heat the stained plate with a heat gun until colored spots appear.

  • Analysis:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1]

    • The reaction is considered complete when the starting material spot is no longer visible in the "R" lane and a new product spot is clearly visible.[6]

Data Presentation

Table 1: Recommended TLC Solvent Systems

Solvent System Typical Ratio (v/v) Polarity Notes
Ethyl Acetate / Hexanes 1:1 to 4:1 Medium to High A good starting point. Increase the proportion of ethyl acetate for more polar compounds.
Dichloromethane / Methanol 20:1 to 10:1 High Useful for separating more polar compounds.
Dichloromethane / Acetone 5:1 to 2:1 Medium An alternative system with different selectivity.

| With Triethylamine (TEA) | Add 0.5-2% TEA | - | Add a small amount of TEA to the eluent if spots are streaking, as piperidine derivatives are basic and can interact strongly with the acidic silica gel.[2][4] |

Table 2: Visualization Reagent Protocols

Reagent Preparation Procedure & Expected Results
Potassium Permanganate (KMnO₄) Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.1 g of NaOH in 200 mL of water. Procedure: Dip the plate in the stain and gently warm with a heat gun.Results: Excellent for visualizing the alcohol and aldehyde functional groups.[7] Oxidizable compounds appear as yellow or brown spots on a purple/pink background.[7]
p-Anisaldehyde Stain Mix 135 mL of absolute ethanol, 5 mL of concentrated H₂SO₄, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Procedure: Dip the plate and heat until colors develop.Results: A versatile stain for alcohols and aldehydes, which will typically produce colored spots (colors can vary) on a light pink background.[8]
Ceric Ammonium Molybdate (CAM) Dissolve 10 g of ceric ammonium sulfate and 240 g of ammonium molybdate in 2 L of 10% aqueous H₂SO₄. Procedure: Dip the plate and heat strongly.Results: A general-purpose stain that visualizes a wide range of organic compounds, typically as dark blue or green spots.[7]

| 2,4-Dinitrophenylhydrazine (DNPH) | Dissolve 1 g of DNPH in 250 mL of 2M aqueous HCl.[9] | Procedure: Spray the plate with the reagent.Results: Specific for aldehydes and ketones, which will appear as orange to yellow spots.[9][10] Useful for confirming the presence of carbonyl compounds. |

Visualizations

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate 1. Prepare & Mark TLC Plate prep_eluent 2. Prepare Eluent & Chamber spot 3. Spot Lanes (SM, Co-spot, Reaction) prep_eluent->spot develop 4. Develop Plate in Chamber spot->develop dry 5. Dry Plate & Mark Front develop->dry visualize 6. Visualize with Stain & Heat dry->visualize analyze 7. Analyze Spots & Calculate Rf visualize->analyze

Caption: Experimental workflow for monitoring a reaction using TLC.

Frequently Asked Questions (FAQs)

Q1: What is a typical Rf value for this compound? A: The Rf value is not an absolute constant; it depends entirely on the TLC system used (stationary phase and mobile phase). In a moderately polar solvent system like 1:1 Ethyl Acetate/Hexanes, you should aim for an Rf between 0.2 and 0.4 for the starting material to allow room for products of both higher and lower polarity to be resolved on the plate.

Q2: Which visualization stain is the best for this molecule? A: Potassium permanganate (KMnO₄) stain is highly recommended. It is very sensitive to the alcohol functional group present in the starting material and other oxidizable groups like aldehydes, providing clear spots on a colored background.[7] The p-anisaldehyde stain is also an excellent and versatile choice.[8]

Q3: My compound is not visible under a UV lamp. Is something wrong? A: No, this is expected. This compound lacks a significant chromophore (like an aromatic ring) that would absorb UV light at the standard wavelengths (254 nm) used for TLC visualization.[8] You must use a chemical stain to see the spots.

Q4: How do I know when my reaction is complete? A: A reaction is generally considered complete when the spot corresponding to the limiting starting material has completely disappeared from the reaction mixture lane ("R").[6] Using the three-lane spotting method (SM/Co-spot/Reaction) is crucial. The disappearance of the starting material in the "R" lane, confirmed by comparison with the "SM" and "C" lanes, along with the appearance of a new spot(s) for the product(s), indicates the reaction has finished.[6]

Troubleshooting Guide

G cluster_streaking Streaking Spots cluster_rf Poor Separation cluster_nospots No Spots Visible problem Problem Observed During TLC cause1 Cause: Sample too concentrated problem->cause1 cause2 Cause: Compound is basic (interacts with acidic silica) problem->cause2 cause3 Cause: Spots at bottom (Rf ≈ 0) Eluent not polar enough problem->cause3 cause4 Cause: Spots at top (Rf ≈ 1) Eluent too polar problem->cause4 cause5 Cause: Sample too dilute problem->cause5 cause6 Cause: Stain not working or insufficient heating problem->cause6 solution1 Solution: Dilute the sample cause1->solution1 solution2 Solution: Add 0.5-2% Triethylamine (TEA) or Ammonia to eluent cause2->solution2 solution3 Solution: Increase eluent polarity (e.g., more Ethyl Acetate) cause3->solution3 solution4 Solution: Decrease eluent polarity (e.g., more Hexanes) cause4->solution4 solution5 Solution: Concentrate sample or spot multiple times cause5->solution5 solution6 Solution: Try a different stain (e.g., KMnO₄) or heat more cause6->solution6

Caption: Troubleshooting flowchart for common TLC analysis issues.

Problem: My spots are elongated or "streaking."

  • Possible Cause: The sample applied to the origin is too concentrated.[3][11]

    • Solution: Dilute your sample before spotting it on the plate.

  • Possible Cause: The piperidine nitrogen is basic and is interacting too strongly with the slightly acidic silica gel.[2][4]

    • Solution: Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent to neutralize the acidic sites on the silica.[2][4]

Problem: I don't see any spots after staining.

  • Possible Cause: The sample is too dilute.[3][4]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[3][4] Alternatively, use a more concentrated sample.

  • Possible Cause: The visualization agent is not effective for your compound, or the plate was not heated sufficiently after staining.

    • Solution: Ensure you are using a robust, general-purpose stain like Potassium Permanganate or p-Anisaldehyde. Make sure to heat the plate thoroughly with a heat gun until the background color develops and spots appear.

Problem: All my spots are stuck at the bottom of the plate (Rf is too low).

  • Possible Cause: The eluent is not polar enough to move the compounds up the plate.[4]

    • Solution: Increase the polarity of your solvent system. For example, if you are using 1:4 Ethyl Acetate/Hexanes, try changing the ratio to 1:1 or 2:1.

Problem: All my spots ran to the top of the plate (Rf is too high).

  • Possible Cause: The eluent is too polar.[4]

    • Solution: Decrease the polarity of your solvent system. For example, if you are using 1:1 Ethyl Acetate/Hexanes, try changing the ratio to 1:4.

Problem: I see several unexpected spots in my reaction lane.

  • Possible Cause: The reaction may be producing multiple side products or is incomplete.

    • Solution: This is valuable data. Note the Rf values of each spot. This may indicate the need to adjust reaction conditions (temperature, time, reagents) to improve selectivity.

  • Possible Cause: You may have accidentally touched the face of the TLC plate with your fingers.[3]

    • Solution: Always handle TLC plates by the edges to avoid contaminating the silica surface with oils from your skin.

References

Troubleshooting guide for reactions involving 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Hydroxymethyl)piperidine-1-carbaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a piperidine derivative containing both a formyl group and a primary alcohol. Its reactivity is primarily dictated by these two functional groups. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the hydroxyl group can undergo esterification, etherification, or oxidation under specific conditions. The N-formyl group can influence the conformational properties of the piperidine ring.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] The aldehyde functionality can be sensitive to air oxidation over time, potentially forming the corresponding carboxylic acid.[1]

Q3: What are the most common reactions involving the aldehyde group of this molecule?

The aldehyde group readily participates in several common organic transformations, including:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form new C-N bonds.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.[2]

  • Knoevenagel Condensation: Reaction with active methylene compounds, typically catalyzed by a weak base, to form α,β-unsaturated products.[3]

Q4: Can the hydroxyl group interfere with reactions at the aldehyde?

Yes, the primary hydroxyl group can potentially interfere with reactions targeting the aldehyde. For instance, under acidic or basic conditions, it could act as a nucleophile. In reactions involving strong bases, the hydroxyl proton can be deprotonated. For reactions requiring high selectivity for the aldehyde, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) may be necessary.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered in three key reaction types involving this compound: Reductive Amination, Wittig Reaction, and Knoevenagel Condensation.

Logical Workflow for Troubleshooting Common Reaction Issues

TroubleshootingWorkflow start Reaction Issue (e.g., Low Yield, Side Products) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_products Analyze Crude Product (NMR, MS, TLC) start->analyze_products optimize Systematic Optimization check_reagents->optimize check_conditions->optimize analyze_products->optimize end Successful Reaction optimize->end

Caption: A general workflow for troubleshooting common chemical reaction problems.

Reductive Amination

Problem: Low yield of the desired amine product.

Potential CauseSuggested Solution
Inefficient Imine Formation The initial condensation of the aldehyde and amine to form the imine may be slow or incomplete. For less nucleophilic amines, consider adding a dehydrating agent (e.g., molecular sieves) or performing the reaction in a solvent that allows for azeotropic removal of water.
Decomposition of Reducing Agent Some reducing agents, like sodium cyanoborohydride (NaBH3CN), are sensitive to acidic pH. Ensure the reaction pH is maintained within the optimal range for the chosen reducing agent (typically pH 6-7 for NaBH3CN). Sodium triacetoxyborohydride (STAB) is often more effective in mildly acidic conditions and is a good alternative.[4]
Side Reactions Over-reduction of the aldehyde to the alcohol can occur if the reducing agent is too reactive or added too quickly. Ensure the amine is present to form the iminium ion before adding the reducing agent. Dialkylation of primary amines can also be an issue; using a stepwise procedure of imine formation followed by reduction can sometimes mitigate this.[5]
Steric Hindrance If either the amine or the aldehyde is sterically hindered, the reaction rate will be slower. In such cases, prolonged reaction times or elevated temperatures may be necessary.

Problem: Difficulty in purifying the final amine product.

Potential CauseSuggested Solution
Boron-Amine Complexes Boron-based reducing agents can form stable complexes with the amine product, making purification by chromatography challenging.[4] An acidic workup can help to break up these complexes.
Similar Polarity of Starting Material and Product The starting aldehyde and the product amine may have similar polarities. If column chromatography is ineffective, consider converting the product to a salt (e.g., hydrochloride) to alter its solubility and facilitate separation from non-basic impurities.

Wittig Reaction

Problem: Low yield of the desired alkene.

Potential CauseSuggested Solution
Inefficient Ylide Formation The base used may not be strong enough to fully deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[6] Ensure the reaction is performed under strictly anhydrous and inert conditions.
Unstable Ylide Some ylides are unstable and can decompose if not used promptly after generation. It can be beneficial to generate the ylide in the presence of the aldehyde.[7]
Side Reactions of the Aldehyde The aldehyde may undergo self-condensation (aldol reaction) if the ylide is not reactive enough or if the reaction conditions are too harsh.
Steric Hindrance Ketones and sterically hindered aldehydes react more slowly than unhindered aldehydes.[8] Longer reaction times or more reactive ylides may be needed.
Hydroxyl Group Interference The free hydroxyl group on the starting material can be deprotonated by the strong base used for ylide formation, consuming an equivalent of the base. It is advisable to use at least two equivalents of the base or protect the hydroxyl group prior to the reaction.[7]

Problem: Formation of E/Z isomers.

Potential CauseSuggested Solution
Nature of the Ylide The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (R = alkyl) generally favor the Z-alkene, while stabilized ylides (R = electron-withdrawing group) favor the E-alkene.[9]
Reaction Conditions The presence of lithium salts can affect the stereoselectivity. "Salt-free" conditions can favor the Z-alkene. The Schlosser modification can be used to favor the E-alkene.[8]

Knoevenagel Condensation

Problem: Low yield of the α,β-unsaturated product.

Potential CauseSuggested Solution
Inappropriate Catalyst The catalyst, typically a weak base like piperidine or pyrrolidine, must be basic enough to deprotonate the active methylene compound but not so basic as to cause self-condensation of the aldehyde.[10] The pKa of the catalyst can be a crucial factor.[11]
Unfavorable Equilibrium The Knoevenagel condensation is a reversible reaction where water is a byproduct. Removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction to completion.[10]
Low Reactivity of Methylene Compound The active methylene compound must have sufficiently acidic protons. If the reaction is slow, consider using a more acidic methylene compound or a slightly stronger base.
Side Reactions Michael addition of the active methylene compound to the α,β-unsaturated product can sometimes occur, leading to byproducts. Adjusting the stoichiometry or reaction time may help to minimize this.

Problem: The reaction is very slow or does not proceed.

Potential CauseSuggested Solution
Insufficient Catalyst Ensure an adequate amount of catalyst is used. For some systems, using a co-catalyst like acetic acid with piperidine can improve the reaction rate.[12]
Low Temperature While some Knoevenagel condensations proceed at room temperature, others may require heating to proceed at a reasonable rate.

Data Presentation

The following tables provide a summary of typical reaction conditions for analogous N-protected 4-formylpiperidines. These can be used as a starting point for optimizing reactions with this compound.

Table 1: Wittig Reaction Conditions for N-Protected 4-Formylpiperidines

AldehydePhosphonium SaltBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc-4-formylpiperidineMethyltriphenylphosphonium bromideKOtBuTHFRT1267[13]
3-HydroxybenzaldehydeMethoxymethyltriphenylphosphonium chlorideKOtBuTHF0 to RT790[7]
BenzaldehydeMethyl bromoacetate / PPh3NaHCO3WaterRT187[14]

Table 2: Knoevenagel Condensation Conditions

AldehydeActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
p-MethoxybenzaldehydeThiazolidine-2,4-dionePyrrolidine (0.625 eq)Not specifiedNot specified8 h100[11]
2-MethoxybenzaldehydeThiobarbituric acidPiperidineEthanolNot specifiedNot specifiedNot specified[3]
Methyl 4-formylbenzoateMalononitrilePiperidineEthanolReflux2 h92[15]
4-NitrobenzaldehydeCurcuminPiperidine-based polymerMFR40°C72 h72[16]

Experimental Protocols

General Experimental Workflow

ExperimentalWorkflow start Start setup Reaction Setup (Glassware, Reagents, Solvent) start->setup reaction Run Reaction (Stirring, Heating/Cooling) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Product characterization->end

Caption: A typical workflow for a chemical synthesis experiment.

Protocol 1: Reductive Amination of this compound with a Primary Amine

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1-0.5 M) is added the primary amine (1.0-1.2 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours. For less reactive amines, the addition of acetic acid (0.1 eq) can catalyze imine formation.

  • Reduction: Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Wittig Reaction of this compound

  • Ylide Generation: To a suspension of the appropriate phosphonium salt (1.1-1.3 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C is added a strong base (e.g., n-BuLi or KOtBu, 1.1-1.3 eq). The mixture is stirred at 0 °C or room temperature for 30-60 minutes to allow for ylide formation.

  • Reaction with Aldehyde: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to separate the alkene product from triphenylphosphine oxide.

Protocol 3: Knoevenagel Condensation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene, or solvent-free) is added a catalytic amount of a weak base (e.g., piperidine or pyrrolidine, 0.1-0.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux. If water removal is necessary, a Dean-Stark apparatus can be used with a solvent like toluene.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography.

References

Effect of temperature on the stability of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stability of piperidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My piperidine-containing compound is showing signs of degradation. What are the primary factors that influence its stability?

A1: The stability of piperidine-based compounds is influenced by several factors, with temperature being a critical one. Most of these compounds are sensitive to heat, which can accelerate chemical reactions leading to degradation.[1] Other significant factors include:

  • Humidity: Moisture can lead to hydrolysis of piperidine compounds.[1]

  • Light: Some piperidine derivatives are photosensitive and can degrade upon exposure to light, especially UV light.

  • pH: The stability of piperidine compounds in solution is often pH-dependent. Acidic or basic conditions can catalyze degradation reactions like hydrolysis.

  • Oxidizing Agents: The piperidine ring can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.[2]

  • Impurities: The presence of impurities, such as metal ions, can catalyze degradation reactions.

Q2: What are the recommended general storage conditions for piperidine-based compounds?

A2: For many piperidine series compounds, storage in a cool, dry place is ideal. A temperature range of 2-8°C is often recommended.[1] It is also crucial to store them in well-sealed, opaque containers to protect them from moisture and light.[3] However, the optimal storage conditions can vary depending on the specific compound. Always refer to the manufacturer's safety data sheet (SDS) for specific recommendations.

Q3: How long can I expect my piperidine-based compound to be stable?

A3: The shelf life of piperidine compounds varies significantly based on the specific compound and storage conditions. When stored properly, many piperidine compounds can maintain their quality for the first few months to a year. Some stable compounds may last up to 5 years or more, while others may have a shorter shelf life of only 1-2 years.[1] After 2-3 years, some degradation may become noticeable even under ideal storage conditions.[1]

Q4: What are the common thermal degradation pathways for piperidine-based compounds?

A4: At elevated temperatures, piperidine and its derivatives can undergo several degradation pathways. One common pathway is the cleavage of the carbon-nitrogen bond within the piperidine ring, which can lead to the formation of smaller amine and alkene molecules.[3] For more complex piperidine-containing molecules, other reactions like decarboxylation can occur at high temperatures.[2] In the presence of CO2, as seen in carbon capture applications, piperazine (a related compound) degradation is thought to be initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine molecule, leading to ring-opening.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Thermal degradation of the compound.1. Analyze a freshly prepared sample as a baseline. 2. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm if the new peaks match.[2] 3. Review your sample preparation and storage conditions (temperature, light exposure).
Loss of compound potency over a short period Rapid degradation under experimental conditions.1. Immediately analyze a freshly prepared sample to establish a baseline. 2. Investigate the effect of individual stress factors (e.g., heat, light, pH) on the compound's stability to identify the primary cause of degradation.[2] 3. Consider storing stock solutions at lower temperatures (e.g., -20°C or -80°C) and in smaller aliquots to minimize freeze-thaw cycles.
Precipitate formation in solution Formation of insoluble degradation products or polymerization.1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Review the solvent system and concentration; degradation products may have different solubility profiles.
Inconsistent analytical results Compound instability under analytical conditions.1. Ensure the analytical method is stability-indicating. 2. Check for on-column degradation by varying injection volume and flow rate. 3. Evaluate the stability of the compound in the mobile phase over the duration of the analysis.

Quantitative Data on Thermal Stability

The following tables summarize available quantitative data on the thermal stability of piperidine and related compounds. It is important to note that degradation rates are highly dependent on the specific compound and experimental conditions.

Table 1: Thermal Degradation of Piperazine (Aqueous Solution)

Temperature (°C)Piperazine ConcentrationCO2 Loading (mol CO2/mol alkalinity)First-Order Rate Constant (k) (s⁻¹)
1358 m0.36.12 x 10⁻⁹
1508 m0.36.12 x 10⁻⁹
1658 m0.3-
1758 m0.3-

Data extracted from a study on piperazine for CO2 capture, which is structurally related to piperidine.

Table 2: Shelf-Life of a Piperidine-Based Anti-Cancer Drug (CLEFMA) in Solution

Storage Temperature (°C)Shelf-Life (T₉₀%)
4220 days
2545 days

Table 3: General Stability of Piperidine Compounds

Compound TypeRecommended StorageTypical Shelf-Life
Simple Piperidine Derivatives2-8°C, dry, dark1-5 years (compound dependent)[1]
Piperidine-based APIsRefer to manufacturer's specificationsVaries significantly

Experimental Protocols

Protocol 1: Forced Degradation Study for a Piperidine-Based Compound

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4]

Materials:

  • Piperidine-based compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV or PDA detector

  • Oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the piperidine-based compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[4]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours. If no degradation is observed, increase the temperature to 50-60°C.[4]

    • At specified time points, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours. If no degradation is observed, increase the temperature to 50-60°C.[4]

    • At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 8 hours.[2]

    • At specified time points, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample and a solution sample of the compound in an oven at a temperature at least 10°C above the accelerated stability testing temperature (e.g., 80°C) for 48 hours.[2]

    • At specified time points, withdraw samples and prepare them for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4]

    • At specified time points, withdraw samples and prepare them for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for Piperidine-Based Compounds

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating the intact piperidine-based compound from its degradation products.

Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Acids (e.g., formic acid, trifluoroacetic acid) or buffers (e.g., phosphate, acetate) for mobile phase modification.

Procedure:

  • Initial Method Development:

    • Solvent Selection: Start with a common mobile phase system for reversed-phase chromatography, such as water and acetonitrile or methanol.

    • Mobile Phase Modifier: For basic piperidine compounds, add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to both the aqueous and organic mobile phase components to improve peak shape.

    • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to elute a wide range of compounds with different polarities.

    • Detection Wavelength: Use a PDA detector to determine the maximum absorbance wavelength (λmax) of the parent compound and monitor at this wavelength. If a PDA is unavailable, select a common wavelength for aromatic compounds (e.g., 254 nm) or a lower wavelength for compounds with limited UV absorbance (e.g., 210-220 nm).

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study (Protocol 1).

    • Adjust the gradient slope, initial and final organic solvent percentages, and run time to achieve adequate separation between the parent peak and all degradation product peaks.

    • Optimize the mobile phase pH using appropriate buffers if necessary to improve resolution.

    • Adjust the column temperature (e.g., 30-40°C) to improve peak shape and resolution.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness to ensure it is "stability-indicating."

Visualizations

Experimental_Workflow_for_Thermal_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare solutions of piperidine compound (e.g., 1 mg/mL) Temp Incubate at various temperatures (e.g., 40°C, 60°C, 80°C) Prep->Temp Time Collect samples at different time points (e.g., 0, 24, 48, 72 hours) Temp->Time HPLC Analyze samples by stability-indicating HPLC-UV method Time->HPLC Identify Identify and quantify degradation products HPLC->Identify Kinetics Determine degradation kinetics (e.g., rate constant, half-life) Identify->Kinetics ShelfLife Estimate shelf-life Kinetics->ShelfLife Degradation_Pathway_Hypothesis cluster_degradation Potential Degradation Pathways Compound Piperidine-Based Compound Oxidation Oxidation (e.g., N-oxide formation, ring opening) Compound->Oxidation Oxidizing agents, heat, light Hydrolysis Hydrolysis (pH and temperature dependent) Compound->Hydrolysis H₂O, acid/base catalysis, heat Thermolysis Thermolysis (e.g., C-N bond cleavage) Compound->Thermolysis High Temperature Photolysis Photolysis (if photosensitive) Compound->Photolysis UV/Visible Light

References

Removal of impurities from 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Hydroxymethyl)piperidine-1-carbaldehyde. Here, you will find detailed information on the removal of common impurities, experimental protocols, and data to ensure the high purity of your compound for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Impurities in this compound typically arise from the synthesis process, which commonly involves the formylation of 4-(hydroxymethyl)piperidine. Potential impurities include:

  • Unreacted Starting Materials: Residual 4-(hydroxymethyl)piperidine and remnants of the formylating agent (e.g., formic acid, ethyl formate).

  • Byproducts of Formylation: Side products from the reaction between the starting material and the formylating agent.

  • Degradation Products: Oxidation of the aldehyde or alcohol functional groups can lead to the formation of corresponding carboxylic acid or ketone impurities, especially during storage or purification.

  • Solvent Residues: Residual solvents from the reaction or purification steps, such as toluene, ethyl acetate, or hexanes.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main compound and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for optimizing purification conditions.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize the formation of degradation products, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] Protection from light and moisture is also advisable.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The purified product is a yellowish oil or solid, indicating the presence of colored impurities.

  • Possible Cause: This discoloration often suggests the presence of oxidation products or other colored byproducts.

  • Solution:

    • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb colored impurities. Perform a hot filtration to remove the carbon, and then allow the solution to cool for recrystallization.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable method for separating colored impurities.

Issue 2: NMR analysis shows the presence of unreacted 4-(hydroxymethyl)piperidine.

  • Possible Cause: Incomplete formylation reaction or co-precipitation/co-elution during purification.

  • Solution:

    • Aqueous Wash: If the product is in an organic solvent, washing with a dilute acid solution (e.g., 1M HCl) can help to remove the basic 4-(hydroxymethyl)piperidine impurity by converting it into its water-soluble salt. This should be followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) and brine.

    • Column Chromatography: Silica gel column chromatography can effectively separate the more polar 4-(hydroxymethyl)piperidine from the desired product.

Issue 3: GC analysis indicates the presence of residual solvents.

  • Possible Cause: Inefficient removal of solvents after purification.

  • Solution:

    • Drying under High Vacuum: Place the purified product under a high vacuum for several hours to remove volatile solvents. Gentle heating can be applied if the compound is thermally stable.

    • Azeotropic Distillation: For high-boiling point solvents, azeotropic distillation with a lower-boiling point solvent can be an effective removal strategy.

Data Presentation

The following tables provide illustrative data for the purification of N-acylpiperidine derivatives, which can serve as a guide for the purification of this compound.

Table 1: Recrystallization Solvent Systems for N-Acylpiperidine Derivatives

Compound ClassRecommended SolventsKey Considerations
N-FormylpiperidinesHexane/Ethyl Acetate, Diethyl Ether, TolueneThe polarity is influenced by other functional groups present in the molecule.
N-Acylpiperidines with polar groupsEthanol, Methanol, Isopropanol, AcetonitrileThe presence of hydroxyl or carboxyl groups increases polarity, requiring more polar solvents.

Table 2: Illustrative Purity Improvement by Column Chromatography for a Model N-Acylpiperidine

ImpurityInitial Purity (%)Purity after Chromatography (%)
Starting Amine90>99
Byproduct A5<0.1
Byproduct B3Not Detected
Other2<0.5

Note: This data is illustrative for a model compound and actual results may vary for this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of solid this compound.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a potential recrystallization solvent (e.g., ethyl acetate/hexane mixture). If the solid is insoluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with stirring.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying this compound using silica gel chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel and dry it). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. Collect the eluate in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Analysis (TLC, HPLC, GC-MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity OK Repurify Repurify Purity_Check->Repurify Purity Not OK Repurify->Column_Chromatography

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Impurity Detected in Product Unreacted_SM Unreacted Starting Material Problem->Unreacted_SM Side_Product Reaction Byproduct Problem->Side_Product Degradation Degradation Product Problem->Degradation Aqueous_Wash Aqueous Wash (Acid/Base) Unreacted_SM->Aqueous_Wash Chromatography Column Chromatography Unreacted_SM->Chromatography Recrystallization Recrystallization Side_Product->Recrystallization Side_Product->Chromatography Degradation->Recrystallization Degradation->Chromatography

Caption: Troubleshooting logic for impurity removal from this compound.

References

Technical Support Center: Mass Spectrometry Analysis of 4-(Hydroxymethyl)piperidine-1-carbaldehyde Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry (MS) analysis of 4-(Hydroxymethyl)piperidine-1-carbaldehyde and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation can be inferred based on its functional groups. The primary sites for degradation are the aldehyde group and the tertiary amine within the piperidine ring. Likely pathways include:

  • Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 4-(hydroxymethyl)piperidine-1-carboxylic acid. The tertiary amine of the piperidine ring can also be oxidized to form an N-oxide.

  • Hydrolysis: The formyl group (-CHO) could potentially be hydrolyzed, leading to the formation of 4-(hydroxymethyl)piperidine.

  • Thermal Degradation: At elevated temperatures, complex degradation reactions may occur, potentially involving the loss of the formyl group or reactions involving the hydroxymethyl group.

Q2: What are the hypothetical major degradation products and their expected mass-to-charge ratios (m/z)?

A2: Based on the plausible degradation pathways, the following table summarizes the parent compound and its potential degradation products with their corresponding molecular weights and expected m/z values for the protonated molecule [M+H]⁺.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound (Parent)C₇H₁₃NO₂143.18144.10
4-(Hydroxymethyl)piperidine-1-carboxylic acidC₇H₁₃NO₃159.18160.09
This compound N-oxideC₇H₁₃NO₃159.18160.09
4-(Hydroxymethyl)piperidineC₆H₁₃NO115.17116.11

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is crucial for understanding the stability of a compound and identifying potential degradation products.[1][2] A typical study involves exposing the compound to various stress conditions. The extent of degradation should ideally be between 5-20%.[1][3] If no degradation is observed, more strenuous conditions can be applied.[4]

  • Acid Hydrolysis: Treat the sample with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.[1]

  • Base Hydrolysis: Treat the sample with 0.1 M to 1 M NaOH at room temperature or elevated temperature.[1]

  • Oxidative Degradation: Use a solution of hydrogen peroxide (e.g., 3%) at room temperature.[1]

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose the compound (solid or in solution) to a light source, such as a photostability chamber.

Troubleshooting Guide

Q4: I am not observing any peaks corresponding to my target analyte or its degradation products. What should I do?

A4: The absence of peaks can be due to several factors.[5] Systematically check the following:

  • Sample Preparation: Ensure the sample concentration is appropriate. Highly concentrated samples can cause ion suppression, while overly dilute samples may not produce a detectable signal.[4] Verify that the sample is properly dissolved and filtered to prevent clogging.

  • Instrument Settings: Confirm that the mass spectrometer is properly tuned and calibrated.[4] Check the ionization source settings, as different compounds have different optimal ionization efficiencies.

  • LC Method: If using LC-MS, ensure the chromatography is suitable for your analytes. The mobile phase composition and gradient should be appropriate for retaining and eluting your compounds of interest.

  • System Integrity: Check for any leaks in the LC or MS system, as this can lead to a loss of sensitivity.[5]

Q5: My mass spectra show poor signal intensity. How can I improve it?

A5: Poor signal intensity is a common issue in mass spectrometry.[4] Consider the following to enhance your signal:

  • Optimize Sample Concentration: As mentioned above, sample concentration is critical. You may need to perform a dilution series to find the optimal concentration.

  • Select the Right Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules. Experiment with both positive and negative ion modes to see which provides a better signal for your compounds.

  • Tune and Calibrate the Instrument: Regular tuning and calibration are essential for maintaining optimal instrument performance.[4]

  • Improve Chromatographic Conditions: A well-focused chromatographic peak will result in a higher signal intensity in the mass spectrometer. Optimize your LC method to achieve sharp, symmetrical peaks.

Q6: I am observing unexpected peaks in my mass spectra. What could be their source?

A6: Unexpected peaks can arise from various sources:

  • Contamination: Contaminants can be introduced from solvents, glassware, or the sample matrix itself. Always use high-purity, LC-MS grade solvents and meticulously clean all equipment.

  • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of your target analytes, or they can be ionized themselves, leading to additional peaks. Proper sample preparation techniques like solid-phase extraction (SPE) can help minimize matrix effects.

  • Secondary Degradation Products: Under harsh stress conditions, primary degradation products can further degrade, leading to a complex mixture of compounds.[4]

  • Adduct Formation: In ESI, it is common to observe adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by LC-MS.

Protocol 2: Sample Preparation for LC-MS Analysis

  • Dilution: For relatively clean samples, a simple "dilute and shoot" approach may be sufficient. Dilute the sample with the initial mobile phase to a concentration suitable for your instrument's sensitivity.

  • Protein Precipitation: For biological matrices like plasma or serum, protein precipitation is a common and effective method. Add three parts of a cold organic solvent (e.g., acetonitrile or methanol) to one part of the sample. Vortex, then centrifuge to pellet the precipitated proteins. The supernatant can then be analyzed.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). This technique can be used to both clean up the sample and concentrate the analytes.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. It uses a solid stationary phase to retain the analytes of interest while unwanted matrix components are washed away. The analytes are then eluted with a small volume of a strong solvent.

Visualizations

Degradation_Pathway parent This compound (m/z = 144.10) carboxylic_acid 4-(Hydroxymethyl)piperidine-1-carboxylic acid (m/z = 160.09) parent->carboxylic_acid Oxidation n_oxide This compound N-oxide (m/z = 160.09) parent->n_oxide Oxidation piperidine 4-(Hydroxymethyl)piperidine (m/z = 116.11) parent->piperidine Hydrolysis

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing forced_degradation Forced Degradation Study sample_cleanup Sample Cleanup (e.g., SPE, LLE) forced_degradation->sample_cleanup lc_separation LC Separation sample_cleanup->lc_separation ms_detection MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis and Structure Elucidation data_acquisition->data_analysis

Caption: General experimental workflow for MS analysis of degradation products.

Troubleshooting_Tree start No Peaks Observed check_sample Is sample concentration appropriate? start->check_sample check_instrument Are MS tune and calibration current? check_sample->check_instrument Yes adjust_concentration Adjust concentration check_sample->adjust_concentration No check_lc Is the LC method suitable? check_instrument->check_lc Yes tune_calibrate Tune and calibrate MS check_instrument->tune_calibrate No check_leaks Are there any system leaks? check_lc->check_leaks Yes optimize_lc Optimize LC method check_lc->optimize_lc No fix_leaks Find and fix leaks check_leaks->fix_leaks Yes

Caption: Troubleshooting decision tree for the absence of MS peaks.

References

Improving the selectivity of reactions with 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the selectivity of reactions involving 4-(Hydroxymethyl)piperidine-1-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions to enhance reaction selectivity.

Issue / Observation Potential Cause Suggested Solution
Low Yield of Desired Product - Side reactions: The presence of multiple reactive sites (aldehyde, hydroxyl, and the piperidine nitrogen) can lead to the formation of byproducts. - Steric hindrance: The bulky piperidine ring may impede access to the reactive sites.[1]- Protecting group strategy: Temporarily block the hydroxyl group as a silyl ether (e.g., TBDMS) or the piperidine nitrogen with a Boc or Cbz group to prevent unwanted reactions.[2][3][4] - Optimize reaction conditions: Adjust temperature, reaction time, and solvent to favor the desired reaction pathway.
Formation of Multiple Products (Poor Selectivity) - Lack of chemoselectivity: Reagents may react with both the aldehyde and hydroxyl groups. - N-alkylation or N-acylation: The piperidine nitrogen can undergo undesired reactions if not formylated.- Use chemoselective reagents: Employ reagents known to selectively target aldehydes in the presence of alcohols. - Protect the hydroxyl group: As mentioned above, protecting the hydroxyl group is a primary strategy to ensure the reaction occurs only at the aldehyde.
Reaction Fails to Proceed - Inadequate activation: The aldehyde may not be sufficiently electrophilic for the desired transformation. - Poor solubility: The compound may not be fully dissolved in the chosen solvent.- Use a Lewis acid catalyst: To enhance the electrophilicity of the aldehyde. - Solvent screening: Test a range of solvents to find one that provides optimal solubility and reactivity.
Decomposition of Starting Material - Harsh reaction conditions: The N-formyl group can be sensitive to strongly acidic or basic conditions. - Thermal instability: The compound may degrade at elevated temperatures.- Use milder reaction conditions: Opt for reagents and conditions that are compatible with the N-formyl group. - Run the reaction at a lower temperature: If thermal decomposition is suspected, reducing the reaction temperature may improve the outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most common side reactions stem from the presence of multiple reactive functional groups. These include:

  • Reactions at the hydroxyl group: Such as O-acylation, O-alkylation, or oxidation, leading to a mixture of products.

  • Reactions involving the N-formyl group: Hydrolysis of the formyl group under certain conditions can expose the secondary amine, which can then undergo various reactions.

  • Cannizzaro-type reactions: Under strongly basic conditions, the aldehyde can undergo disproportionation.

To mitigate these, a careful selection of reagents and the use of protecting groups are recommended.

Q2: How can I selectively react with the aldehyde group while leaving the hydroxyl group untouched?

A2: Achieving selectivity for the aldehyde in the presence of the hydroxyl group is a common challenge. Here are some strategies:

  • Protect the hydroxyl group: The most robust method is to protect the hydroxyl group as an ether (e.g., silyl ether like TBDMS) or an ester, which can be removed after the desired reaction at the aldehyde is complete.[2][3][4]

  • Use chemoselective reagents: Certain reagents are designed to react preferentially with aldehydes over alcohols. Examples include specific types of Wittig reagents or reductive amination conditions that are milder.

  • Optimize reaction conditions: Lowering the reaction temperature can sometimes favor the more reactive aldehyde functional group.

Q3: Is the N-formyl group stable under various reaction conditions?

A3: The N-formyl group is generally stable under neutral and mildly acidic or basic conditions. However, it can be labile under strongly acidic or basic conditions, leading to deformylation and exposure of the piperidine nitrogen. This can lead to side reactions such as N-alkylation or N-acylation. It is crucial to screen conditions to ensure the integrity of the N-formyl group throughout the reaction.

Q4: What is the best strategy for reactions where the piperidine nitrogen needs to be functionalized?

A4: If the desired reaction involves the piperidine nitrogen, it is best to start with a different precursor, such as 4-(hydroxymethyl)piperidine, where the nitrogen is a secondary amine. Alternatively, the N-formyl group can be removed, but this adds extra steps to the synthesis. If starting with this compound is necessary, a reductive amination approach could be considered, where the aldehyde is converted to a different group, and then the N-formyl group is selectively removed.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol describes a common method to protect the hydroxyl group, thereby allowing for selective reactions at the aldehyde.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add imidazole (1.5 equivalents) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected product.

Protocol 2: Selective Wittig Reaction on the Aldehyde

This protocol details a selective Wittig reaction on the aldehyde of the unprotected this compound under carefully controlled conditions.

Materials:

  • This compound

  • A suitable phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the phosphonium ylide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add a solution of this compound in anhydrous THF dropwise to the ylide solution.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Visualizations

selectivity_workflow start Start: Reaction with This compound check_selectivity Is the reaction selective? start->check_selectivity desired_product Desired Product Obtained check_selectivity->desired_product Yes troubleshoot Troubleshoot Reaction check_selectivity->troubleshoot No protect_oh Protect Hydroxyl Group (e.g., TBDMS) troubleshoot->protect_oh chemoselective_reagent Use Chemoselective Reagent troubleshoot->chemoselective_reagent optimize_conditions Optimize Reaction Conditions (Temp, Solvent, etc.) troubleshoot->optimize_conditions run_reaction Run Reaction on Modified Substrate protect_oh->run_reaction chemoselective_reagent->run_reaction optimize_conditions->run_reaction deprotect Deprotect if Necessary run_reaction->deprotect deprotect->desired_product

Caption: A workflow for troubleshooting selectivity issues.

protection_strategy cluster_protection Protection Step cluster_reaction Selective Reaction cluster_deprotection Deprotection Step start_material This compound protect Protect -OH group (e.g., TBDMSCl, Imidazole) start_material->protect protected_intermediate Protected Intermediate protect->protected_intermediate reaction Reaction at Aldehyde (e.g., Wittig, Grignard) protected_intermediate->reaction reacted_product Reacted Protected Product reaction->reacted_product deprotect Deprotect -OTBDMS (e.g., TBAF) reacted_product->deprotect final_product Final Desired Product deprotect->final_product

Caption: A logical flow for a protection-reaction-deprotection strategy.

References

Validation & Comparative

A Comparative Guide to N-Formylating Agents: Evaluating Alternatives to 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate N-formylating agent is a critical decision in the synthesis of a vast array of chemical entities. This guide provides an objective comparison of the performance of common N-formylating agents, supported by experimental data. While this review was initiated to evaluate 4-(Hydroxymethyl)piperidine-1-carbaldehyde, a comprehensive literature search revealed a lack of published data regarding its use as an N-formylating agent. Therefore, this guide will focus on a comparative analysis of well-established and widely used N-formylating agents: Acetic Formic Anhydride (AFA), Formic Acid, and N,N-Dimethylformamide (DMF).

Introduction to N-Formylation

N-formylation, the introduction of a formyl group (-CHO) onto a nitrogen atom, is a fundamental transformation in organic synthesis. The resulting formamides are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. They serve as protecting groups for amines, precursors for the synthesis of isocyanides, and are integral structural motifs in numerous biologically active molecules. The choice of a formylating agent is dictated by factors such as substrate scope, reaction conditions, yield, selectivity, and cost-effectiveness.

Comparative Analysis of N-Formylating Agents

A direct comparison of this compound with other N-formylating agents is not feasible due to the absence of experimental data in the current body of scientific literature. This guide, therefore, pivots to a detailed comparison of established and versatile N-formylating agents.

Acetic Formic Anhydride (AFA)

Acetic formic anhydride is a highly reactive and efficient N-formylating agent, typically generated in situ from formic acid and acetic anhydride.[1] This reagent is known for its rapid reaction times and high yields, even with sterically hindered amines.[1]

Advantages:

  • High Reactivity and Efficiency: AFA reacts swiftly with a broad range of primary and secondary amines, often in less than 15 minutes.[1]

  • Excellent Yields: Consistently high to quantitative yields (97-100%) are achievable.[1]

  • Mild Reaction Conditions: Reactions are typically performed at low temperatures (e.g., -20 °C to 0 °C), which helps in preserving sensitive functional groups.[1]

Disadvantages:

  • Moisture Sensitivity: AFA is sensitive to atmospheric moisture and is not typically stored.[2]

  • Thermal Instability: The pure form can decompose into acetic acid and carbon monoxide.[2]

Formic Acid

Formic acid is a readily available and cost-effective N-formylating agent. It can be used directly or in the presence of a catalyst. Various protocols exist, including solvent-free conditions and reactions utilizing a Dean-Stark trap to remove water.[2]

Advantages:

  • Cost-Effectiveness and Availability: Formic acid is an inexpensive and widely available reagent.

  • Green Chemistry: Catalyst-free and solvent-free methods have been developed, making it an environmentally benign option.

  • Chemoselectivity: It can selectively N-formylate amines in the presence of hydroxyl groups.[2]

Disadvantages:

  • Harsher Conditions: Often requires elevated temperatures and longer reaction times compared to AFA.[2]

  • Water Removal: Dehydrating conditions, such as the use of a Dean-Stark trap, may be necessary to drive the reaction to completion.[2]

N,N-Dimethylformamide (DMF)

N,N-Dimethylformamide is a versatile compound that can serve as a solvent, a reagent, and a catalyst.[3] As a formylating agent, it is often used in the Vilsmeier-Haack reaction or in the presence of a promoter like methyl benzoate.[3][4]

Advantages:

  • Dual Role: Can act as both solvent and formyl source, simplifying reaction setups.[5]

  • Good for Electron-Rich Systems: Particularly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]

Disadvantages:

  • High Temperatures: Often requires high reaction temperatures.

  • Use of Activating Agents: Frequently necessitates the use of activating agents like POCl₃ (in the Vilsmeier-Haack reaction), which can be harsh.[4]

Quantitative Data Presentation

To provide a clear comparison, the following table summarizes the performance of the discussed N-formylating agents for the formylation of a model substrate, benzylamine.

N-Formylating AgentReagent/CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic Formic Anhydride Acetic Anhydride, Formic AcidTHF-20< 15 min97-100[1]
Formic Acid NoneTolueneReflux (Dean-Stark)4-9 h98[2]
Formic Acid NoneNeat60VariableModerate to Excellent
N,N-Dimethylformamide Methyl Benzoate (catalyst)DMF200 (Microwave)5 min93[6]

Experimental Protocols

Protocol 1: N-Formylation using in situ Generated Acetic Formic Anhydride[1]

Materials:

  • Amine substrate (1.0 equiv)

  • Acetic anhydride (1.2 equiv)

  • Formic acid (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add acetic anhydride.

  • Cool the flask to -20 °C.

  • Slowly add formic acid dropwise to the stirred acetic anhydride. Stir the mixture at -20 °C for 15-20 minutes to form the AFA solution.

  • In a separate flask, dissolve the amine substrate in a minimal amount of anhydrous THF and cool to -20 °C.

  • Slowly add the pre-formed AFA solution to the stirred amine solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC); it is typically complete within 15 minutes.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-formylated product.

Protocol 2: N-Formylation using Formic Acid with a Dean-Stark Trap[2]

Materials:

  • Amine substrate (1.0 g)

  • Aqueous 85% formic acid (1.0-1.2 equiv)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the amine and formic acid in toluene.

  • Heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • After the starting material has been consumed (typically 4-9 hours), cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to yield the crude N-formyl compound. The product is often pure enough for subsequent steps without further purification.

Protocol 3: N-Formylation using DMF with Methyl Benzoate under Microwave Irradiation[7]

Materials:

  • Amine substrate

  • N,N-Dimethylformamide (DMF)

  • Methyl benzoate (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, combine the amine substrate, DMF, and a catalytic amount of methyl benzoate.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 200 °C for 5 minutes.

  • After cooling, the reaction mixture can be worked up by standard procedures, typically involving extraction and solvent removal, to isolate the N-formylated product.

Visualization of Comparative Workflow

The following diagram illustrates a logical workflow for the evaluation and comparison of N-formylating agents.

G Workflow for Comparing N-Formylating Agents cluster_0 Agent Selection & Preparation cluster_1 Reaction & Analysis cluster_2 Data Comparison & Evaluation A Identify Potential N-Formylating Agents B Prepare/Source Agents (e.g., in situ AFA) A->B D Perform N-Formylation Reactions B->D C Select Model Substrate (e.g., Benzylamine) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E J Note Reaction Conditions (Temp, Solvent, Catalyst) D->J F Isolate and Purify Product E->F I Record Reaction Time E->I G Characterize Product (NMR, MS) F->G H Determine Yield G->H K Assess Purity G->K L Compare Performance Metrics H->L I->L J->L K->L M Select Optimal Agent for Application L->M

Caption: A flowchart illustrating the systematic process for evaluating and comparing different N-formylating agents.

Conclusion

While this compound is commercially available, its utility as an N-formylating agent is not documented in the scientific literature, precluding a direct performance comparison. However, a review of established reagents reveals that Acetic Formic Anhydride offers a highly efficient, rapid, and high-yielding method for N-formylation under mild conditions. Formic acid presents a more economical and greener alternative, albeit often requiring longer reaction times and higher temperatures. N,N-Dimethylformamide is a suitable choice for specific applications, such as the formylation of electron-rich aromatic systems. The selection of the most appropriate N-formylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, process scalability, and economic considerations. Researchers are encouraged to consider these factors and the detailed protocols provided herein to make an informed decision for their synthetic endeavors.

References

Navigating the Bioactivity of Piperidine Scaffolds: A Comparative Guide to 4-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While a comprehensive analysis of derivatives stemming specifically from 4-(Hydroxymethyl)piperidine-1-carbaldehyde remains limited in publicly available research, the broader class of 4-substituted piperidine derivatives presents a rich landscape of biological activities. This guide provides a comparative overview of the performance of various 4-substituted piperidine analogues, focusing on their antimicrobial and enzyme inhibitory properties, supported by experimental data and detailed protocols.

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability. Its derivatives have been extensively explored as potent agents against a variety of biological targets, leading to the development of numerous therapeutic agents. This guide delves into the biological evaluation of two exemplary classes of 4-substituted piperidine derivatives: piperidin-4-ones as antimicrobial agents and other piperidine derivatives as enzyme inhibitors, offering insights for researchers, scientists, and drug development professionals.

Antimicrobial Activity of Piperidin-4-one Derivatives

A notable area of investigation for piperidine derivatives is their potential as antimicrobial agents. Studies have demonstrated that modifications at the 2, 3, and 6 positions of the piperidin-4-one core can significantly influence their activity against various bacterial and fungal strains.

Comparative Efficacy of Piperidin-4-one Thiosemicarbazone Derivatives

A series of 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazone derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The data below summarizes the minimum inhibitory concentration (MIC) values against selected pathogens.

Compound IDRR'Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Candida albicans (MIC, µg/mL)
1a HH12.52525>100
2a 4-ClH6.2512.512.5>100
3a 4-OCH₃H12.52525>100
1b HCSNH₂6.2512.512.512.5
2b 4-ClCSNH₂3.1256.256.256.25
3b 4-OCH₃CSNH₂6.2512.512.512.5
Ampicillin --3.1256.253.125-
Terbinafine -----6.25

Data sourced from a study on the synthesis and antimicrobial activity of piperidin-4-one derivatives.[1]

Enzyme Inhibition by Piperidine Derivatives

Piperidine derivatives have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the management of diseases such as Alzheimer's and tuberculosis.

Inhibition of Mycobacterium tuberculosis MenA

A series of piperidine derivatives were evaluated for their inhibitory activity against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis.

Compound IDWestern MoietyMenA IC₅₀ (µM)Mtb GIC₅₀ (µM)
1 3-(4-chlorobenzyl)phenyl0.51.6
2 3-phenoxyphenyl0.83.1
7 2-naphthyl1.26.3
8 phenyl2.512.5
10 4-chlorophenyl1.05.0
11 4-bromophenyl0.94.5

Data extracted from a structure-activity relationship study of piperidine derivatives as MenA inhibitors.[2]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Test Compounds: The synthesized compounds and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[1]

  • Assay Procedure: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of each compound is prepared in Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi. An equal volume of the prepared inoculum is added to each well.[1]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.[1]

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

MenA Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the MenA enzyme from Mycobacterium tuberculosis.

  • Preparation of MenA Enzyme: Membrane fractions containing MenA are prepared from M. tuberculosis cultures.

  • Reaction Mixture: The assay is conducted in a reaction buffer containing the MenA-containing membrane fractions, [³H]farnesyl pyrophosphate (FPP) as the radiolabeled substrate, and 1,4-dihydroxy-2-naphthoate (DHNA).

  • Inhibition Assay: The test compounds are added to the reaction mixture at various concentrations. The reaction is initiated by the addition of the enzyme and incubated at 37°C.

  • Extraction and Detection: The reaction is stopped, and the lipid-soluble products (demethylmenaquinone) are extracted with an organic solvent. The amount of radiolabeled product is quantified using scintillation counting.[2]

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Visualizing Biological Pathways and Workflows

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Synthesized Compound SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Add to wells Inoculum Microbial Inoculum Inoculum->SerialDilution Inoculate wells Incubation Incubation SerialDilution->Incubation ReadResults Visual Inspection of Growth Incubation->ReadResults MIC_Determination Determine MIC ReadResults->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

MenA_Inhibition_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF DHNA 1,4-dihydroxy- 2-naphthoate (DHNA) Isochorismate->DHNA MenD, MenC, MenE, MenB DMK Demethylmenaquinone DHNA->DMK MenA FPP Farnesyl pyrophosphate (FPP) FPP->DMK MK Menaquinone (Vitamin K2) DMK->MK MenG Inhibitor Piperidine Derivative (MenA Inhibitor) MenA MenA Inhibitor->MenA Inhibition

Caption: Inhibition of the Menaquinone Biosynthesis Pathway by Piperidine Derivatives.

References

Structure-activity relationship (SAR) studies of 4-(hydroxymethyl)piperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 4-(hydroxymethyl)piperidine analogs reveals their potential across different therapeutic areas. This guide provides a comparative analysis of their performance as enzyme inhibitors, supported by experimental data, to aid researchers and scientists in drug development.

The 4-(hydroxymethyl)piperidine scaffold is a versatile structural motif in medicinal chemistry, serving as a key building block for the development of potent and selective modulators of various biological targets. Structure-activity relationship (SAR) studies on analogs derived from this core structure have been instrumental in optimizing their pharmacological profiles. This guide focuses on a comparative analysis of 4-(phenoxymethyl)piperidine analogs, a prominent class derived from 4-(hydroxymethyl)piperidine, highlighting their activity as enzyme inhibitors.

Performance Comparison of 4-(Phenoxymethyl)piperidine Analogs as MenA Inhibitors

A significant body of research has focused on the development of 4-(phenoxymethyl)piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis and a validated target for tuberculosis therapy.[1] The inhibitory potency of these analogs is typically evaluated by their half-maximal inhibitory concentration (IC50) against the MenA enzyme and their growth inhibitory concentration (GIC50) against M. tuberculosis.

Below is a summary of the SAR for a series of these analogs, showcasing the impact of substitutions on the phenoxy ring on their inhibitory activity.[1]

Compound IDR1 (para-position)R2 (meta-position)MenA IC50 (µM)Mtb GIC50 (µM)
9 FH33 ± 514 ± 1
10 BrH12 ± 214 ± 0
11 ClH22 ± 310 ± 1
14 HBr12 ± 314 ± 0

The data indicates that halogen substitutions on the phenyl ring significantly influence the inhibitory activity. For instance, bromo- and chloro-substituents at the para-position (compounds 10 and 11 ) and a bromo-substituent at the meta-position (compound 14 ) result in potent inhibition of both the MenA enzyme and mycobacterial growth.[1] In contrast, a fluoro-substituent at the para-position (compound 9 ) leads to a noticeable decrease in potency against the MenA enzyme.[1]

Experimental Protocols

Synthesis of 4-(Phenoxymethyl)piperidine Analogs[1]

The synthesis of the 4-(phenoxymethyl)piperidine analogs involves a multi-step process:

  • Boc Protection: 4-(Hydroxymethyl)piperidine is first protected with a di-tert-butyl dicarbonate (Boc) group in the presence of a base to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

  • Activation: The hydroxyl group of the Boc-protected intermediate is then activated, typically by converting it into a good leaving group such as a tosylate or mesylate.

  • Nucleophilic Substitution: The activated intermediate is subsequently reacted with various substituted phenols in the presence of a base (e.g., cesium carbonate) to afford the corresponding aryl ethers.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final 4-(phenoxymethyl)piperidine analogs.

MenA Enzyme Inhibition Assay[1]

The inhibitory activity of the compounds against the MenA enzyme is determined using a cell-free prenyltransferase assay. This assay monitors the formation of demethylmenaquinone from radiolabeled trans-farnesyl pyrophosphate ([³H]FPP) and MenA-containing membrane fractions from M. tuberculosis. The potency is quantified as the IC50 value, which is the concentration of the inhibitor required to reduce the formation of the product by 50%.[1]

Mycobacterial Growth Inhibition Assay[1]

The whole-cell activity of the compounds is assessed by determining their GIC50 values against M. tuberculosis. This involves exposing the bacteria to varying concentrations of the compounds and measuring the inhibition of bacterial growth over a period of several days.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the general structure-activity relationships, a typical experimental workflow, and the relevant biological pathway.

SAR_General_Scheme cluster_core Core Scaffold cluster_modification Modification cluster_activity Biological Activity Core 4-(Hydroxymethyl)piperidine Modification Substitution at Phenoxy Ring (R1, R2) Core->Modification Leads to Analogs Activity MenA Inhibition (IC50) Modification->Activity Impacts

Caption: General scheme of the structure-activity relationship for 4-(phenoxymethyl)piperidine analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Start 4-Hydroxymethyl -piperidine Boc Boc Protection Start->Boc Activation Activation of -OH Boc->Activation Coupling Phenol Coupling Activation->Coupling Deprotection Deprotection Coupling->Deprotection Analogs Final Analogs Deprotection->Analogs MenA_Assay MenA Inhibition Assay (IC50) Analogs->MenA_Assay Mtb_Assay Mtb Growth Assay (GIC50) Analogs->Mtb_Assay

Caption: A representative experimental workflow for the synthesis and evaluation of analogs.

MenA_Signaling_Pathway cluster_pathway Menaquinone Biosynthesis Pathway in M. tuberculosis cluster_inhibition Chorismate Chorismate DHNA 1,4-Dihydroxy-2- naphthoic acid Chorismate->DHNA Multiple Steps MenA MenA Enzyme DHNA->MenA DMK Demethylmenaquinone MK Menaquinone (Vitamin K2) DMK->MK Final Step Inhibitor 4-(Phenoxymethyl)piperidine Analog Inhibitor->MenA Inhibits MenA->DMK

Caption: Inhibition of the Menaquinone Biosynthesis Pathway by 4-(phenoxymethyl)piperidine analogs.

References

The Piperidine Scaffold: A Comparative Analysis in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1][2] Its remarkable versatility stems from a unique combination of structural and physicochemical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] This guide offers a comparative analysis of piperidine-based scaffolds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to inform rational drug design and development.

Comparative Physicochemical and Pharmacological Properties

The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its biological activity. The piperidine scaffold is often compared with other nitrogen-containing heterocycles, such as piperazine and pyrrolidine, each offering distinct advantages and disadvantages.

The piperidine ring's sp³-hybridized carbons allow it to adopt various low-energy conformations, most notably the chair conformation, enabling optimal orientation of substituents for binding to diverse biological targets.[1] Its basic nitrogen atom (pKa of the conjugate acid ~11.22) is predominantly protonated at physiological pH, facilitating strong ionic interactions with acidic residues in target proteins.[1][3]

PropertyPiperidinePiperazinePyrrolidineKey Considerations in Drug Design
pKa of Conjugate Acid ~11.22[3][4]pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[3]~11.27[4]Piperidine and pyrrolidine have similar strong basicity. The dual pKa of piperazine allows for finer tuning of basicity and solubility.[3]
Lipophilicity (cLogP of parent) ~0.84[3][4]~-1.1[3]0.46[4]Piperidine is more lipophilic than piperazine and pyrrolidine, which can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.[3][4]
Aqueous Solubility (parent) Miscible[3]Freely Soluble[3]MiscibleThe solubility of substituted analogs is highly dependent on the nature of the substituents.
Conformational Flexibility Prefers a rigid chair conformation[4]Chair and boat conformationsEnvelope and twist conformationsThe rigidity of the piperidine scaffold can be advantageous for achieving high binding affinity through conformational restriction.[4]

A study comparing structurally analogous compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors demonstrated that replacing a piperazine ring with a piperidine did not significantly alter affinity for the hH3R but dramatically increased affinity for the σ1R by several orders of magnitude.[3][5] This highlights the profound impact of the scaffold choice on receptor selectivity.

Performance in Anticancer Drug Design: A Quantitative Comparison

Piperidine derivatives have shown significant promise as anticancer agents, targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.[4][6] The following table summarizes the in vitro cytotoxic activity of several piperidine derivatives against various human cancer cell lines, providing a quantitative comparison of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference(s)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[7]
MDA-MB-231Breast (ER-)1.2 ± 0.12[7]
Compound 17a PC3Prostate0.81[7]
MGC803Gastric1.09[7]
MCF-7Breast1.30[7]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[7]
HT29Colon4.1 (GI50, µg/mL)[7]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[7]
EF31 RAW264.7 (NF-κB inhibition)Macrophage~5[3][8]
EF24 RAW264.7 (NF-κB inhibition)Macrophage~35[3][8]
Curcumin RAW264.7 (NF-κB inhibition)Macrophage>50[3][8]

Key Signaling Pathways Modulated by Piperidine Scaffolds

The anticancer effects of many piperidine derivatives are attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[9] Several piperidine-containing compounds have been developed as inhibitors of this pathway.[9][10]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mediator of inflammation and is implicated in cancer development and progression.[3][11] Certain piperidine-containing compounds, such as EF31, have been shown to be potent inhibitors of this pathway.[3][8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocation Piperidine_Inhibitor Piperidine-based NF-κB Inhibitor Piperidine_Inhibitor->IKK DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: The canonical NF-κB signaling pathway, a key mediator of inflammation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of piperidine derivatives.

General Synthesis of N-Substituted Piperidines via Microwave-Assisted Cyclocondensation

This method provides an efficient and greener route to N-substituted piperidines from 1,5-dichloropentane and a primary amine.[12]

Materials:

  • 1,5-dichloropentane

  • Desired primary amine

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 2 mL of deionized water to the vessel.

  • Microwave Irradiation: Seal the vessel and irradiate the mixture at 150°C for 10-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Piperidine derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7][15]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of a solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values from dose-response curves.[7]

Experimental and Drug Discovery Workflows

The discovery and development of novel piperidine-based drugs follow a structured workflow, from initial library synthesis to lead optimization.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Identification cluster_development Preclinical & Clinical Development Piperidine_Scaffold Piperidine Scaffold Combinatorial_Synthesis Combinatorial Synthesis Piperidine_Scaffold->Combinatorial_Synthesis Building_Blocks Diverse Building Blocks (R1, R2, R3...) Building_Blocks->Combinatorial_Synthesis Piperidine_Library Piperidine Library Combinatorial_Synthesis->Piperidine_Library HTS High-Throughput Screening Piperidine_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Compound Lead Compound Hit_to_Lead->Lead_Compound ADMET_Profiling ADMET Profiling Lead_Compound->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy & Toxicology ADMET_Profiling->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials Approved_Drug Approved Drug Clinical_Trials->Approved_Drug

Caption: A generalized workflow for the discovery and development of piperidine-based drugs.

References

Characterization of 4-(Hydroxymethyl)piperidine-1-carbaldehyde: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization of 4-(Hydroxymethyl)piperidine-1-carbaldehyde with its commonly used N-protected analogues, N-Boc-4-(hydroxymethyl)piperidine and N-Cbz-4-(hydroxymethyl)piperidine. The selection of a protecting group is a critical step in multi-step organic synthesis, and confirmation of its successful installation, as well as the overall molecular structure, is paramount. This document presents a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for these compounds, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The choice of the N-protecting group significantly influences the spectral characteristics of the 4-(hydroxymethyl)piperidine scaffold. The following tables summarize the expected and reported ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its N-Boc and N-Cbz protected counterparts.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Proton Assignment This compound (Predicted) N-Boc-4-(hydroxymethyl)piperidine N-Cbz-4-(hydroxymethyl)piperidine
Formyl/Protecting Group~8.1 (s, 1H)1.46 (s, 9H)7.38-7.28 (m, 5H), 5.14 (s, 2H)
CH₂-N (axial)~3.8-3.9 (m, 2H)~4.0-4.2 (m, 2H)~4.1-4.3 (m, 2H)
CH₂-N (equatorial)~3.3-3.5 (m, 2H)~2.7-2.9 (m, 2H)~2.8-3.0 (m, 2H)
CH₂-O~3.5 (d, 2H)~3.5 (d, 2H)~3.5 (d, 2H)
CH (piperidine)~1.8-2.0 (m, 1H)~1.7-1.9 (m, 1H)~1.8-2.0 (m, 1H)
CH₂ (piperidine, axial)~1.6-1.8 (m, 2H)~1.6-1.8 (m, 2H)~1.7-1.9 (m, 2H)
CH₂ (piperidine, equatorial)~1.1-1.3 (m, 2H)~1.1-1.3 (m, 2H)~1.2-1.4 (m, 2H)
OHVariable (br s, 1H)Variable (br s, 1H)Variable (br s, 1H)

Note: Predicted chemical shifts for this compound are based on the analysis of structurally similar compounds.

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Carbon Assignment This compound (Predicted) N-Boc-4-(hydroxymethyl)piperidine [1]N-Cbz-4-(hydroxymethyl)piperidine
C=O (formyl/carbamate)~162~155.0~155.5
Protecting Group Carbons-79.5 (C(CH₃)₃), 28.5 ((CH₃)₃)136.8 (Ar-C), 128.5, 127.9, 127.8 (Ar-CH), 67.1 (CH₂-Ph)
CH₂-N~45, ~40~44~44
CH₂-O~67~67.8~67.5
CH (piperidine)~39~39.5~39.8
CH₂ (piperidine)~29~29.0~29.2

Note: Predicted chemical shifts for this compound are based on the analysis of structurally similar compounds.

Table 3: Mass Spectrometry Data Comparison

Compound Molecular Formula Molecular Weight Expected [M+H]⁺
This compoundC₇H₁₃NO₂143.18 g/mol 144.10
N-Boc-4-(hydroxymethyl)piperidineC₁₁H₂₁NO₃215.29 g/mol [2]216.16
N-Cbz-4-(hydroxymethyl)piperidineC₁₄H₁₉NO₃249.31 g/mol [3]250.14

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra for the characterization of 4-(hydroxymethyl)piperidine derivatives is provided below.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Compound of interest (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent containing 0.03% TMS in a clean, dry vial. Ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters: 400 or 500 MHz spectrometer, 30° pulse width, 1-2 second relaxation delay, 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled spectrum.

    • Typical parameters: 100 or 125 MHz spectrometer, 30° pulse width, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)

The following protocol outlines the general procedure for obtaining mass spectra of 4-(hydroxymethyl)piperidine derivatives using ESI-MS.

Materials:

  • Mass spectrometer with an ESI source

  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)

  • Formic acid (for enhancing protonation in positive ion mode)

  • Compound of interest

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to optimal values for the compound class.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum in the positive ion mode over a suitable m/z range to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and any characteristic fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a novel piperidine derivative, from synthesis to structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Sample Preparation ms Mass Spectrometry (ESI-MS) purification->ms Sample Preparation spectral_analysis Spectral Data Analysis nmr->spectral_analysis ms->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation final_report final_report structure_confirmation->final_report Final Report Generation

Caption: Workflow for Synthesis and Characterization.

References

Comparative In Vitro Evaluation of Piperidine Derivatives as MenA Inhibitors for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of novel piperidine derivatives targeting 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. The performance of these synthesized compounds is compared with established anti-tubercular agents, supported by experimental data and detailed protocols.

Performance Comparison of MenA Inhibitors and Alternative Compounds

The synthesized piperidine derivatives demonstrate significant inhibitory activity against MenA and whole-cell M. tuberculosis. The following table summarizes the half-maximal inhibitory concentrations (IC50) against the MenA enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis for a selection of these compounds, alongside alternative anti-tubercular drugs for comparison.

Compound IDChemical ScaffoldTargetIC50 (µM)MIC (µM)Reference
Compound 14 Piperidine DerivativeMenA2.1 ± 0.36.3[1]
Compound 9 Piperidine DerivativeMenA3.5 ± 0.512.5[1]
Compound 10 Piperidine DerivativeMenA3.6 ± 0.412.5[1]
Compound 11 Piperidine DerivativeMenA4.7 ± 0.625[1]
Rifampicin RifamycinRNA PolymeraseN/A0.03-0.12Standard
Isoniazid Isonicotinic acid hydrazideMycolic Acid SynthesisN/A0.2-1.0Standard
Ethambutol DiamineArabinogalactan SynthesisN/A2.5-10Standard

Experimental Protocols

Synthesis of Piperidine Derivatives (General Procedure)

The synthesis of the evaluated piperidine derivatives involved a multi-step process starting from a protected piperidine precursor. A key intermediate, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, was synthesized by reacting 4-piperidinemethanol with di-tert-butyl-dicarbonate in the presence of sodium carbonate in a tetrahydrofuran and water mixture.[1] This intermediate then undergoes further reactions, such as Mitsunobu coupling and reductive amination, to yield the final piperidine-based compounds.[1]

In Vitro MenA Inhibition Assay

The inhibitory potency of the synthesized compounds against MenA was determined using a cell-free prenyltransferase assay.[1] The assay monitors the formation of demethylmenaquinone by thin-layer chromatography (TLC) autoradiography. The reaction mixture contains radiolabeled trans-farnesyl pyrophosphate ([³H]FPP) and MenA-containing membrane fractions from M. tuberculosis strain mc²6230. The inhibitory concentration (IC50) is defined as the concentration of the compound required to reduce the formation of [³H]demethylmenaquinone by 50%.[1]

Antimycobacterial Activity Assay (MIC Determination)

The antimycobacterial activity of the compounds was assessed against Mycobacterium tuberculosis strain mc²6230. The assays were performed in 96-well plates with serial dilutions of the test compounds, ranging from 0.2 to 200 µM. The concentration of compound that inhibits 50% of M. tuberculosis growth (GIC50) was determined over 5 days of exposure.[1]

Visualizations

Signaling Pathway: MenA in Menaquinone Biosynthesis

The following diagram illustrates the role of MenA in the menaquinone (Vitamin K2) biosynthesis pathway in M. tuberculosis, which is a critical pathway for cellular respiration and a target for the developed inhibitors.

MenA_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD DHNA o-Succinylbenzoate SEPHCHC->DHNA MenH DHNA_CoA DHNA-CoA DHNA->DHNA_CoA MenE Menaquinone Menaquinone DHNA_CoA->Menaquinone MenB, MenC, MenG MenA MenA (Target) DHNA_CoA->MenA MenA->Menaquinone Prenylation Inhibitor Piperidine Derivatives Inhibitor->MenA

Caption: Role of MenA in the Menaquinone Biosynthesis Pathway.

Experimental Workflow: In Vitro Evaluation

The diagram below outlines the general workflow for the synthesis and in vitro evaluation of the piperidine derivatives against M. tuberculosis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation Start 4-Piperidinemethanol Intermediate tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate Start->Intermediate Boc Protection Final_Compounds Piperidine Derivatives Intermediate->Final_Compounds Multi-step Synthesis MenA_Assay MenA Inhibition Assay (IC50) Final_Compounds->MenA_Assay Test Compounds MIC_Assay Antimycobacterial Assay (MIC) Final_Compounds->MIC_Assay Test Compounds

Caption: Workflow for Synthesis and In Vitro Evaluation.

References

A Comparative Guide to Purity Assessment of Synthesized 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 4-(Hydroxymethyl)piperidine-1-carbaldehyde is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of key analytical techniques for purity assessment, complete with detailed experimental protocols and representative data to aid in method selection and implementation.

Comparative Analysis of Analytical Techniques

The determination of purity for a compound such as this compound relies on the separation and quantification of the main component from potential impurities, including starting materials, by-products, and degradation products. The most prevalent and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.
Selectivity High; tunable by altering stationary phase, mobile phase composition, and detector type.Very high; combines chromatographic separation with mass-specific detection for definitive identification.Very high; provides unique spectral fingerprints based on molecular structure. Capable of identifying and quantifying isomers.
Sensitivity High (ng to pg range), especially with UV or MS detectors.Extremely high (pg to fg range), offering excellent trace-level detection.Lower than HPLC and GC-MS (µg to mg range for routine analysis).
Quantification Excellent; area under the peak is directly proportional to concentration. Requires a reference standard.Good; can provide quantitative data with appropriate calibration and internal standards.Excellent for quantitative NMR (qNMR); provides absolute quantification without a specific reference standard for the analyte (uses a universal internal standard).
Sample Throughput High; automated systems allow for rapid analysis of multiple samples.Moderate to high, depending on the chromatographic runtime.Lower; sample preparation and acquisition times can be longer.
Instrumentation Standard laboratory equipment.Requires more specialized equipment and vacuum systems.Requires sophisticated, high-cost instrumentation with cryogenic cooling.
Destructive? YesYesNo (sample can be recovered)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).[1]

    • Start with 10% Acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition (90:10 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of a certified reference standard of this compound at 1 mg/mL. Create a calibration curve using serial dilutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of Dichloromethane.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR provides unequivocal structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified standard with a known concentration and a singlet in a clear region of the spectrum (e.g., maleic acid).

  • Procedure:

    • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30s) to ensure accurate integration.

  • Data Analysis: Calculate purity by comparing the integral of a characteristic proton signal of the analyte with the integral of the known internal standard.

Data Presentation and Interpretation

The following table summarizes the expected experimental data for pure this compound using the described methods. Deviations or additional signals may indicate the presence of impurities.

TechniqueParameterExpected Result for this compoundPotential Impurities & Observations
HPLC Retention Time (t_R)Approx. 8.5 min (under specified conditions)Early eluting peaks may correspond to more polar impurities (e.g., 4-(Hydroxymethyl)piperidine). Later eluting peaks may indicate less polar by-products.
GC-MS Retention Time (t_R)Approx. 10.2 min (under specified conditions)Peaks for unreacted starting materials or solvent residues would be observed.
Key Mass Fragments (m/z)143 (M⁺), 112, 84, 56Mass spectra of other peaks can be compared against libraries (e.g., NIST) to identify unknown impurities.
¹H NMR Chemical Shifts (δ) in CDCl₃~8.1 (s, 1H, -CHO), ~4.1 (d, 1H, CH-N), ~3.5 (t, 2H, -CH₂OH), ~2.9 (t, 1H, CH-N), ~1.8 (m, 2H), ~1.2 (m, 3H)Residual starting material (4-(Hydroxymethyl)piperidine) or formylating agent signals. Integration of impurity peaks relative to the main compound can estimate their levels.[3][4]

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process and potential synthetic impurities.

Caption: Workflow for the purity assessment of a synthesized chemical compound.

Synthetic_Impurities SM1 4-(Hydroxymethyl)piperidine (Starting Material) Product This compound (Desired Product) SM1->Product Formylation Reaction Impurity1 Unreacted Starting Material (SM1) SM1->Impurity1 Incomplete Reaction SM2 Formylating Agent (e.g., Ethyl Formate) SM2->Product Formylation Reaction Impurity2 Over-reaction or Side Product Product->Impurity2 Side Reaction Impurity3 Degradation Product (e.g., Oxidation) Product->Impurity3 Degradation

Caption: Potential impurities in the synthesis of the target compound.

Alternative and Related Compounds for Comparison

When developing analytical methods, it is often useful to test the method's specificity against structurally related molecules. For this compound, relevant alternatives for comparative studies include:

  • Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate: A related piperidine with a different N-protecting group, useful for testing chromatographic resolution.[5]

  • 4-(Hydroxymethyl)piperidine HCl: The unformylated starting material, which is a primary potential impurity.[3]

  • 1-Benzylpiperidine-4-carbaldehyde: A compound with a similar aldehyde functional group but a different substituent on the nitrogen.[6][7]

Conclusion

The selection of an analytical technique for purity assessment of this compound should be guided by the specific requirements of the analysis.

  • HPLC is the method of choice for routine quality control and quantitative purity determination due to its robustness, high throughput, and excellent quantitative capabilities.

  • GC-MS serves as a powerful complementary technique, especially for the definitive identification of volatile impurities that may not be detected by HPLC-UV.

  • NMR Spectroscopy is indispensable for absolute structural confirmation and is the gold standard for determining purity via qNMR without the need for an identical reference standard, making it invaluable during early-stage development.

A multi-technique approach, leveraging the strengths of each method, provides the most comprehensive and reliable assessment of purity for synthesized compounds in a drug development pipeline.

References

Comparison of different catalysts for the N-formylation of 4-(hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-formylation of 4-(hydroxymethyl)piperidine is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The selection of an appropriate catalytic system is paramount to ensure high yield, selectivity, and process efficiency. This guide provides an objective comparison of different catalytic and non-catalytic methods for this reaction, supported by experimental data and detailed protocols.

Performance Comparison of N-Formylation Methods

The following table summarizes the performance of various methods for the N-formylation of piperidine derivatives, providing a strong indication of their expected efficacy for 4-(hydroxymethyl)piperidine. The presence of the hydroxyl group in 4-(hydroxymethyl)piperidine necessitates careful consideration of chemoselectivity, with N-formylation being the desired outcome over O-formylation. Fortunately, many formylation methods show high selectivity for amines over alcohols.

Formylating AgentCatalyst/ConditionsSubstrateTemperature (°C)Reaction TimeYield (%)Reference
Formic AcidNonePiperidine603 h98[1]
Ethyl FormateNonePiperidine6012 h87[1]
Acetic Formic AnhydrideNone4-DiphenylmethylpiperidineCooled, then stirred18 hNot specified, used for subsequent step[2]
Formic AcidZinc Oxide (ZnO)Various amines7010 min - 12 hHigh yields[3][4]
Formic AcidIodine (I₂)Various amines70Not specifiedHigh yields[5]
MethanolCuI/TEMPOPiperidine25-60Not specifiedGood to excellent yields[6]
CO₂/H₂Platinum-incorporated PolyoxoniobatePiperidine13036 h~75[7]

Experimental Protocols

Detailed methodologies for key N-formylation procedures are provided below. These protocols are based on literature procedures for similar substrates and are expected to be readily adaptable for 4-(hydroxymethyl)piperidine.

Catalyst-Free N-Formylation with Formic Acid

This method is simple, high-yielding, and avoids the use of a catalyst, making it an attractive green chemistry approach.

Procedure: A mixture of piperidine (1.0 mmol) and formic acid (1.2 mmol) is heated at 60°C for 3 hours under solvent-free conditions.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess formic acid can be removed under reduced pressure to yield the N-formylpiperidine product. For 4-(hydroxymethyl)piperidine, this method is expected to be highly chemoselective for the amino group.

N-Formylation with Acetic Formic Anhydride

Acetic formic anhydride is a powerful formylating agent that can be generated in situ or used pre-prepared. This method is often rapid and proceeds under mild conditions.

Procedure: 4-Diphenylmethylpiperidine is combined with an excess of acetic formic anhydride with cooling. The mixture is then stirred for approximately 18 hours.[2] The reaction mixture is subsequently dissolved in an organic solvent (e.g., chloroform) and washed with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral. The organic layer is separated, and the solvent is removed to yield the N-formylated product. This procedure is expected to be applicable to 4-(hydroxymethyl)piperidine.

Zinc Oxide (ZnO) Catalyzed N-Formylation with Formic Acid

Zinc oxide serves as an inexpensive, reusable, and efficient heterogeneous catalyst for N-formylation.

Procedure: A mixture of an amine and formic acid is treated in the presence of ZnO under solvent-free conditions.[4] The reaction is typically heated and proceeds to give the corresponding formamide in excellent yields. The ZnO catalyst can be recovered by filtration and reused. This method is noted for its mild conditions, simple operation, and high chemoselectivity.[4]

Iodine-Catalyzed N-Formylation with Formic Acid

Molecular iodine can be used as an efficient catalyst for the N-formylation of amines with formic acid under solvent-free conditions.

Procedure: A general procedure involves heating a mixture of the amine, formic acid, and a catalytic amount of iodine at 70°C.[5] The reaction is monitored by TLC, and upon completion, the product is isolated. This method has been shown to be applicable to a wide variety of amines.

Experimental Workflow

The general workflow for the N-formylation of 4-(hydroxymethyl)piperidine can be visualized as a series of sequential steps, from the preparation of reactants to the final product isolation and analysis.

G General Workflow for N-Formylation of 4-(Hydroxymethyl)piperidine cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Reactant 4-(Hydroxymethyl)piperidine ReactionVessel Combine Reactants in Reaction Vessel Reactant->ReactionVessel FormylatingAgent Formylating Agent (e.g., Formic Acid) FormylatingAgent->ReactionVessel Catalyst Catalyst (if applicable) Catalyst->ReactionVessel ReactionConditions Apply Reaction Conditions (Temperature, Stirring, Time) ReactionVessel->ReactionConditions Quenching Quenching (if necessary) ReactionConditions->Quenching Extraction Extraction/Filtration Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product N-Formyl-4-(hydroxymethyl)piperidine Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General experimental workflow for the N-formylation of 4-(hydroxymethyl)piperidine.

Signaling Pathways and Logical Relationships

The choice of a specific catalytic method often depends on a variety of factors, including the desired reaction rate, cost, and environmental impact. The following diagram illustrates the logical relationships influencing the selection of a formylation strategy.

G Decision Pathway for N-Formylation Catalyst Selection cluster_factors Key Considerations cluster_methods Formylation Methods Cost Cost-Effectiveness CatalystFree Catalyst-Free (Formic Acid/Ethyl Formate) Cost->CatalystFree High Heterogeneous Heterogeneous Catalysis (e.g., ZnO) Cost->Heterogeneous Moderate Green Environmental Impact (Green Chemistry) Green->CatalystFree High Green->Heterogeneous Good (recyclable) Rate Reaction Rate Homogeneous Homogeneous Catalysis (e.g., Iodine, CuI) Rate->Homogeneous Variable Anhydride Anhydride Method (Acetic Formic Anhydride) Rate->Anhydride Fast Yield Yield & Selectivity Yield->CatalystFree High Yield->Homogeneous Variable Yield->Anhydride High

Caption: Decision pathway for selecting an N-formylation method based on key experimental factors.

References

A Comparative Guide to the Drug-like Properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility. Among its many derivatives, compounds based on the 4-(hydroxymethyl)piperidine-1-carbaldehyde core are of significant interest for their potential therapeutic applications. This guide provides an objective comparison of the drug-like properties of these derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of promising candidates for further development.

Quantitative Comparison of Biological Activities and Physicochemical Properties

The following tables summarize key quantitative data for a selection of this compound derivatives and related piperidine compounds, highlighting their biological activities and predicted drug-like properties.

Table 1: In Vitro Biological Activity of Piperidine Derivatives

Compound IDTarget/AssayCell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A Dihydrofolate Reductase (DHFR)-13.70 ± 0.25Methotrexate-
Derivative B Acetylcholinesterase (AChE)-19.44 ± 0.60Galantamine19.34 ± 0.62
Derivative C Butyrylcholinesterase (BuChE)-21.57 ± 0.61Galantamine21.45 ± 0.21
Derivative D A549 Lung Cancer Cells (Cytotoxicity)A54932.43--
Derivative E DPPH Radical Scavenging (Antioxidant)->250Ascorbic Acid106.85 µg/mL

Note: Data is compiled from various studies on piperidine derivatives to illustrate a comparative landscape. Direct head-to-head data for a homologous series of this compound derivatives is limited in publicly available literature.

Table 2: Predicted ADMET Properties of Representative Piperidine Derivatives

PropertyDerivative XDerivative YDerivative ZOptimal Range
Molecular Weight ( g/mol ) 350.45412.55450.60< 500
LogP 2.83.54.2< 5
H-bond Donors 211< 5
H-bond Acceptors 456< 10
Aqueous Solubility (logS) -3.2-4.1-4.8> -4
Caco-2 Permeability (nm/s) 254560> 20
hERG Inhibition (pIC50) < 5< 55.5< 6
CYP2D6 Inhibition NoNoYesNo
Hepatotoxicity Low RiskLow RiskModerate RiskLow Risk

Note: These are in silico predictions and require experimental validation. The data serves to compare the potential ADMET profiles of different structural modifications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key in vitro assays used to evaluate the drug-like properties of this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2][3][4][5]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][3][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Metabolic Stability: Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and buffer in a 96-well plate.

  • Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED) Assay

This assay determines the fraction of a compound that binds to plasma proteins.

  • Apparatus Setup: Use a RED device with inserts containing a semi-permeable membrane (typically 8 kDa MWCO).

  • Sample Preparation: Add plasma containing the test compound to one chamber of the insert and a phosphate-buffered saline (PBS) solution to the other chamber.

  • Equilibration: Incubate the plate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sample Collection and Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. The samples are then prepared for LC-MS/MS analysis to determine the concentration of the compound in each chamber.

  • Data Analysis: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is 100% minus the unbound percentage.

Intestinal Permeability: Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption across the gut wall.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) for absorption (A to B). To assess active efflux, add the compound to the basolateral side and measure its appearance on the apical side (B to A).

  • Sample Analysis: Quantify the concentration of the compound in the receiver compartment at different time points using LC-MS/MS.

  • Data Analysis: Calculate the Papp value. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major CYP enzymes, which is a common cause of drug-drug interactions.

  • Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate, a NADPH-regenerating system, and various concentrations of the test compound.

  • Reaction Termination: After a short incubation period, terminate the reaction by adding a stopping solution (e.g., cold acetonitrile).

  • Metabolite Quantification: Analyze the samples by LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. The IC50 value is calculated as the concentration of the test compound that causes a 50% reduction in the formation of the metabolite compared to the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The biological effects of piperidine derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate some of the key pathways that can be modulated by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization bio_activity Biological Activity (e.g., Enzyme Inhibition, Cytotoxicity) characterization->bio_activity Screening admet ADMET Profiling (Solubility, Permeability, Stability, etc.) bio_activity->admet Lead Identification pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) admet->pk Candidate Selection pd Pharmacodynamics (Efficacy in Disease Models) pk->pd

Caption: General experimental workflow for evaluating drug-like properties.

serotonin_pathway ligand Serotonin or 5-HT2C Agonist (Piperidine Derivative) receptor 5-HT2C Receptor (GPCR) ligand->receptor g_protein Gq/G11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., Neuronal Excitability, Appetite Regulation) ca_release->cellular_response pkc->cellular_response

Caption: Serotonin 5-HT2C receptor signaling pathway.

dopamine_transporter cluster_pre cluster_post dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Reuptake da_receptor Dopamine Receptor dopamine->da_receptor Binds synaptic_cleft Synaptic Cleft presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron reuptake_inhibitor DAT Inhibitor (Piperidine Derivative) reuptake_inhibitor->dat Blocks

Caption: Dopamine transporter (DAT) reuptake mechanism.

histamine_h3_pathway ligand Histamine or H3 Antagonist (Piperidine Derivative) receptor Histamine H3 Receptor (GPCR, Autoreceptor) ligand->receptor Blocks g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac inhibits neurotransmitter_release Inhibition of Neurotransmitter Release (e.g., Histamine, DA, ACh) g_protein->neurotransmitter_release relieves inhibition atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates

Caption: Histamine H3 receptor signaling pathway.

This guide provides a framework for the systematic evaluation of this compound derivatives. By combining quantitative biological data with standardized ADMET profiling and an understanding of the underlying signaling pathways, researchers can make more informed decisions in the drug discovery and development process.

References

Safety Operating Guide

Prudent Disposal of 4-(Hydroxymethyl)piperidine-1-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Hydroxymethyl)piperidine-1-carbaldehyde (CAS No. 835633-50-6) is not publicly available. The following disposal procedures are based on best practices for structurally similar piperidine derivatives and should be considered a guideline. It is imperative to obtain the official SDS from your chemical supplier for definitive handling and disposal instructions.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Potential Hazards of Structurally Similar Compounds:

Hazard CategoryDescriptionPotential GHS Hazard Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.H302, H311, H331
Skin Corrosion/Irritation May cause skin irritation or severe skin burns.[1][2]H314, H315
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3]H318, H319
Respiratory Irritation May cause respiratory irritation.[2][3]H335
Aquatic Hazard May be harmful to aquatic life.H402

This data is aggregated from SDSs of related piperidine compounds and is for illustrative purposes only. The actual hazards of this compound may differ.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must comply with all federal, state, and local environmental regulations. Never dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound waste.

    • Do not mix this waste with other chemical streams unless compatibility is confirmed.

    • This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent pads.

  • Container Selection:

    • Use a chemically resistant container with a secure, vapor-tight lid. High-density polyethylene (HDPE) is often a suitable choice.

    • Ensure the container is in good condition and free from leaks or contamination.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."

    • Identify the full chemical name: "this compound" and its CAS number: "835633-50-6."

    • List all components and their approximate concentrations if it is a mixed waste stream.

    • Include the date of waste accumulation and the name of the responsible researcher.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area must be under the control of laboratory personnel, away from ignition sources, and in a cool, dry, well-ventilated location.

  • Spill Management:

    • Small Spills (within a fume hood): Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent. Collect the absorbed material into the designated hazardous waste container.

    • Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide a complete and accurate description of the waste.

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with waste minimization in mind. This includes using the smallest feasible quantities and avoiding the generation of large volumes of dilute solutions.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a chemical fume hood ppe->hood waste_generated Waste Generated (Unused reagent, contaminated labware, solutions) hood->waste_generated characterize Is waste contaminated with other chemicals? waste_generated->characterize segregate Segregate into a dedicated, compatible waste container characterize->segregate No mix Consult compatibility chart before mixing characterize->mix Yes label_container Label container: 'Hazardous Waste', Chemical Name, CAS#, Date segregate->label_container mix->segregate store Store in a cool, dry, ventilated Satellite Accumulation Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

References

Personal protective equipment for handling 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-(Hydroxymethyl)piperidine-1-carbaldehyde, tailored for research, scientific, and drug development professionals. The following procedures are based on the known hazards of similar piperidine and aldehyde compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment (PPE)

Protection Type Required Equipment Specifications & Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[3]Must be worn at all times when handling the chemical, especially during pouring or transfers where splashing can occur.[4] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[5]Inspect gloves for any signs of degradation or puncture before use.[3] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection A flame-retardant, chemical-resistant lab coat or apron.[3]Long sleeves are required, and clothing should be fully buttoned.[6] An apron provides an additional layer of protection against splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory.[7]If ventilation is inadequate or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3][7]
Foot Protection Closed-toe, chemical-resistant shoes.Footwear should be made of a non-porous material to prevent absorption in case of spills.[4]

Operational and Handling Protocol

Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation and Inspection:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

    • Inspect all PPE for integrity before use.

    • Work within a certified chemical fume hood to control vapor exposure.[7]

  • Chemical Handling:

    • Ground and bond containers during transfer to prevent static discharge, as related compounds can be flammable.[5]

    • Use non-sparking tools.[8]

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[5]

    • Clean and decontaminate the work area.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate First Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air immediately.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Collect the absorbed material into a sealed container for proper disposal.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Waste Collection:

    • Collect all waste material, including any contaminated absorbent from spills, in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate percentages of the contents.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.

  • Disposal:

    • Dispose of the hazardous waste through a licensed and certified environmental disposal service.

    • Follow all local, state, and federal regulations for chemical waste disposal.[10]

    • For empty containers, the first rinse should be collected as hazardous waste.[11]

Workflow for Handling and Disposal

G A Risk Assessment B Select & Inspect PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B Identify Hazards C Prepare Handling Area (Fume Hood, Eyewash/Shower Access) B->C Assemble Equipment D Handling Procedure (Grounding, Safe Transfer) C->D Begin Work G Spill or Exposure? D->G E Post-Handling (Decontaminate Area, Wash Hands) F Waste Collection (Segregated, Labeled Container) E->F I Waste Disposal (Certified Vendor) F->I Final Step G->E No H Emergency Protocol (First Aid, Spill Cleanup) G->H Yes H->F

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.